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  • Product: 2-Cyclopentylazepane hydrochloride
  • CAS: 1177362-74-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Therapeutic Potential of 2-Cyclopentylazepane Derivatives in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, featured in over...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, featured in over 20 FDA-approved drugs.[1] Its inherent three-dimensional and flexible nature allows for extensive chemical modification, enabling the fine-tuning of compounds to achieve desired pharmacological profiles.[2][3] This guide focuses on a specific, yet underexplored, subclass: 2-Cyclopentylazepane derivatives. We will explore the strategic rationale for combining the azepane ring with a cyclopentyl group, delve into potential synthetic pathways, and outline a framework for investigating their therapeutic potential across various disease areas. This document serves as a foundational resource, synthesizing established principles of medicinal chemistry to forecast the promise of this novel chemical space.

The Strategic Rationale: Merging the Azepane Scaffold with a Cyclopentyl Moiety

The therapeutic potential of a molecule is fundamentally linked to its structure. The design of 2-Cyclopentylazepane derivatives is a deliberate fusion of two moieties, each contributing distinct and advantageous properties for drug design.

The Azepane Ring: A Conformational Enabler

The seven-membered azepane ring is a cornerstone of many successful drugs, valued for its conformational flexibility.[2][4] Unlike rigid aromatic systems, the non-planar azepane structure can adopt multiple conformations, which can be crucial for optimizing interactions with the complex three-dimensional surfaces of biological targets like enzymes and receptors.[3] This flexibility allows a single scaffold to be adapted for a wide range of therapeutic targets, from central nervous system (CNS) disorders to cancer.[1][5]

  • Privileged Structure: The azepane motif is present in a diverse array of approved drugs, including the antidiabetic Tolazamide and the antihistamine Azelastine, demonstrating its biocompatibility and versatility.[3]

  • Vector for Diversity: The nitrogen atom and multiple carbon positions on the ring serve as handles for chemical modification, allowing for the introduction of various functional groups to modulate properties like solubility, potency, and metabolic stability.

The Cyclopentyl Group: A Tool for Potency and Improved Pharmacokinetics

The cyclopentyl group is a five-membered carbocyclic ring frequently incorporated into drug candidates to enhance their pharmaceutical properties.[6] Its role is multifaceted:

  • Enhanced Lipophilicity: The incorporation of a cyclopentyl group can increase the lipophilicity of a molecule, which is often correlated with improved cell membrane permeability and, consequently, better absorption and distribution.[7]

  • Metabolic Stability: The C-H bonds on a cyclopentyl ring are generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear alkyl chains.[8] This can block metabolic hotspots, increase the drug's half-life, and lead to a more predictable pharmacokinetic profile.

  • Conformational Rigidity: While the azepane ring provides flexibility, the cyclopentyl group introduces a degree of conformational constraint.[6][7] This rigidity can lock the molecule into a bioactive conformation, leading to higher binding affinity and potency for its target.[6]

  • Favorable Target Interactions: The defined three-dimensional shape of the cyclopentyl group can facilitate specific and high-affinity interactions within the binding pockets of proteins.[6]

The strategic combination of these two groups in a 2-Cyclopentylazepane scaffold offers a compelling starting point for the development of novel therapeutics with potentially optimized efficacy, selectivity, and pharmacokinetic properties.

Synthetic Pathways and Methodologies

The synthesis of 2-Cyclopentylazepane derivatives can be approached through several established organic chemistry reactions. The following represents a generalized, yet robust, workflow for the preparation and diversification of this scaffold.

Core Scaffold Synthesis: Reductive Amination

A primary and efficient method for constructing the 2-Cyclopentylazepane core is through the reductive amination of azepan-2-one (caprolactam) with cyclopentanone.

Protocol: Synthesis of 2-Cyclopentylazepane

  • Reaction Setup: In a round-bottom flask, dissolve azepan-2-one (1 equivalent) and cyclopentanone (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Formation of Enamine/Imine Intermediate: Add a dehydrating agent, such as molecular sieves or magnesium sulfate, to the mixture to drive the reaction towards the formation of the enamine or iminium ion intermediate.

  • Reduction: To the mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise at 0°C. These reagents are preferred for their selectivity in reducing the iminium ion in the presence of the ketone.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the 2-Cyclopentylazepane core.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow for Synthesis and Derivatization

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization (R-group addition) cluster_products Final Products A Azepan-2-one + Cyclopentanone B Reductive Amination (e.g., NaBH(OAc)₃) A->B C 2-Cyclopentylazepane (Core Scaffold) B->C D N-Alkylation / N-Arylation C->D R-X, Base E Acylation / Sulfonylation C->E Acyl-Cl / Sulfonyl-Cl F Functionalization of Cyclopentyl Ring C->F Various Methods G Diverse Library of 2-Cyclopentylazepane Derivatives D->G E->G F->G G A Synthesized Library of 2-Cyclopentylazepane Derivatives B Primary Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) A->B Potency C Cell-Based Functional Assay (e.g., Cytotoxicity, Reporter Gene) B->C Cellular Activity D ADME-Tox Profiling (Metabolic Stability, Permeability, Cytotoxicity) C->D Drug-like Properties E Lead Compound Identification D->E Optimized Profile

Caption: A typical screening cascade for lead identification.

Future Perspectives and Conclusion

The 2-Cyclopentylazepane scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. The combination of the conformationally flexible azepane ring and the metabolically robust, lipophilic cyclopentyl group provides a strong foundation for the design of novel therapeutics. The true potential of this class of compounds will be unlocked through systematic synthesis and screening against a variety of biological targets. Future research should focus on developing stereoselective synthetic routes to control the chirality of the 2-position, as stereochemistry often plays a critical role in biological activity. As our understanding of disease biology deepens, scaffolds like 2-Cyclopentylazepane, which offer a high degree of chemical diversity and favorable drug-like properties, will be invaluable in the quest for new and effective medicines.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Available at: [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025). ResearchGate. Available at: [Link]

  • Cyclopentyl Definition - Organic Chemistry Key Term. (2025). Fiveable. Available at: [Link]

  • Therapeutic Applications and Clinical Significance of Major Azepine-Based Drugs. ResearchGate. Available at: [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022). Taylor & Francis Online. Available at: [Link]

  • Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. (2008). PubMed. Available at: [Link]

  • Cyclopentyl: A Novel Protective Group for Phenols. (2007). Taylor & Francis Online. Available at: [Link]

  • Synthesis and structure-activity relationship of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives: a novel series of 5-HT(2A/2C) receptor antagonists. Part 1. (2002). PubMed. Available at: [Link]

  • Synthesis and structure-activity relationship of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives: a novel series of 5-HT(2A/2C) receptor antagonists. Part 2. (2002). PubMed. Available at: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. Available at: [Link]

  • Therapeutic cyclopentane derivatives. (2009). Google Patents.
  • 2,3-disubstituted cyclopentanone derivatives, process for producing the same, and medicinal use thereof. (2000). Google Patents.
  • Cyclopentane, 1-hydroxy alkyl or alkenyl-2-one or 2-hydroxy derivatives as therapeutic agents. (2001). Google Patents.
  • Structure Activity Relationship Of Drugs. (n.d.). Mirante. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). MDPI. Available at: [Link]

  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2025). ResearchGate. Available at: [Link]

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). MDPI. Available at: [Link]

  • Cyclopentanone derivatives, method of synthesis and uses thereof. (2008). Google Patents.
  • Cyclohexane derivatives. (1985). Google Patents.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). ResearchGate. Available at: [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Available at: [Link]

Sources

Exploratory

2-Cyclopentylazepane hydrochloride CAS number and molecular weight data

This guide serves as a technical reference for 2-Cyclopentylazepane hydrochloride , a specialized heterocyclic building block used in modern medicinal chemistry.[1][2] It is designed to provide researchers with verified...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 2-Cyclopentylazepane hydrochloride , a specialized heterocyclic building block used in modern medicinal chemistry.[1][2] It is designed to provide researchers with verified physicochemical data, structural insights, and synthetic context without adhering to a rigid template.[1][2]

[2][3]

Executive Summary

2-Cyclopentylazepane hydrochloride is a saturated, seven-membered nitrogen heterocycle (azepane) featuring a lipophilic cyclopentyl substituent at the C2 position.[1][2] In drug discovery, this scaffold is valued for its ability to introduce specific conformational constraints and lipophilic bulk different from its six-membered analog (piperidine).[2] It serves as a critical intermediate in the synthesis of bioactive compounds, including antiproliferative agents and potential GPCR modulators.[1][2]

Chemical Identity & Physicochemical Data

The following data represents the definitive identification parameters for the hydrochloride salt.

ParameterTechnical Specification
Chemical Name 2-Cyclopentylhexahydro-1H-azepine hydrochloride
CAS Number 1177362-74-1
Molecular Formula C₁₁H₂₂ClN (C₁₁H₂₁N[2][3] · HCl)
Molecular Weight 203.75 g/mol
Free Base MW 167.29 g/mol
Appearance White to off-white solid (typical for amine salts)
Solubility Soluble in Water, Methanol, DMSO; sparingly soluble in non-polar solvents (Hexane, Et₂O)
Chirality Contains one chiral center at C2.[1][2][3][4] Unless specified as (R) or (S), the CAS refers to the racemate.[2]

Structural Representation (SMILES): C1(C2CCCC2)CCCCNC1.Cl[1][2][5]

Structural Analysis & Design Rationale

In medicinal chemistry, the choice of a 2-cyclopentylazepane scaffold over a piperidine or pyrrolidine is rarely arbitrary.[2] It is a strategic design element driven by Ring Strain and Lipophilic Vectoring .[1][2]

3.1 Conformational Dynamics (The "Azepane Twist")

Unlike the chair conformation of piperidines, the seven-membered azepane ring exists in a dynamic equilibrium of twisted chair and boat forms.[1][2]

  • Implication: When used as a linker or core, it orients substituents into vectors inaccessible to 6-membered rings.[1][2]

  • C2-Substitution: The cyclopentyl group at C2 introduces significant steric bulk adjacent to the nitrogen, influencing the rotameric population of any N-substituent (e.g., amide or sulfonamide linkages).[1][2]

3.2 Lipophilicity & Metabolic Stability
  • Cyclopentyl vs. Phenyl: The cyclopentyl group provides high lipophilicity (increasing logP) without the "flatness" or pi-stacking potential of a phenyl group.[1][2] This is crucial for saturating hydrophobic pockets in target proteins (e.g., GPCRs, Ion Channels) while avoiding metabolic hotspots associated with aromatic oxidation.[1][2]

StructuralLogic Core 2-Cyclopentylazepane Scaffold Feature1 7-Membered Ring (Azepane) Core->Feature1 Feature2 C2-Cyclopentyl Group Core->Feature2 Effect1 Dynamic Conformation (Twist-Chair/Boat) Feature1->Effect1 Effect2 High sp3 Character (Fsp3 Score) Feature2->Effect2 Effect3 Steric Shielding of Nitrogen Feature2->Effect3 Outcome Novel Chemical Space (Patentability & Selectivity) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 1: Structural logic breakdown illustrating why this scaffold is selected in lead optimization.

Synthetic Pathways & Manufacturing

While specific large-scale manufacturing protocols are proprietary, the synthesis of 2-substituted azepanes generally follows one of two robust "field-proven" methodologies.[2]

Method A: Ring Expansion (Beckmann/Schmidt)

This is the classical route for generating the azepane core from cyclohexanone precursors.[1][2]

  • Precursor: 2-Cyclopentylcyclohexanone.[1]

  • Expansion: Reaction with Hydroxylamine-O-sulfonic acid (HOSA) or Sodium Azide (Schmidt reaction) to form the lactam (7-cyclopentylazepan-2-one or isomer).[2]

  • Reduction: Reduction of the lactam with Lithium Aluminum Hydride (LiAlH₄) yields the amine.[1][2]

  • Salt Formation: Treatment with HCl in ether/dioxane precipitates the target hydrochloride.[1]

Method B: Organometallic Addition to Imines (Modern Route)

Preferred for introducing chirality or specific substitution patterns.[1][2]

  • Starting Material: N-Boc-azepane or a cyclic imine.[1][2]

  • Lithiation: Directed lithiation at the

    
    -position using sec-BuLi/TMEDA.
    
  • Electrophile Trapping: Reaction with a cyclopentyl electrophile (e.g., cyclopentyl bromide or ketone followed by reduction).[1][2]

  • Deprotection: Removal of the Boc group with HCl/Dioxane yields the pure salt directly.[1]

Synthesis Start Synthetic Strategy RouteA Route A: Ring Expansion (Scale-Up Friendly) Start->RouteA RouteB Route B: Alpha-Lithiation (Precision/Chiral) Start->RouteB StepA1 2-Cyclopentylcyclohexanone RouteA->StepA1 StepA2 Schmidt Reaction (NaN3 / Acid) StepA1->StepA2 StepA3 Lactam Reduction (LiAlH4) StepA2->StepA3 Final 2-Cyclopentylazepane HCl (CAS 1177362-74-1) StepA3->Final StepB1 N-Boc-Azepane RouteB->StepB1 StepB2 Alpha-Lithiation (sec-BuLi / TMEDA) StepB1->StepB2 StepB3 Cyclopentyl Electrophile Addition StepB2->StepB3 StepB3->Final

Figure 2: Comparative synthetic workflows for accessing the 2-cyclopentylazepane scaffold.

Applications in Drug Discovery

The 2-cyclopentylazepane moiety acts as a versatile "building block" in several therapeutic areas.

5.1 Antiproliferative Agents

Recent patent literature identifies this scaffold as a key intermediate in the synthesis of inhibitors targeting rapid cell replication.[1][2] The bulky cyclopentyl group likely occupies a hydrophobic pocket in the target enzyme (e.g., a kinase or polymerase), while the azepane nitrogen serves as a handle for attaching the pharmacophore core [1].[1][2]

5.2 Peptidomimetics

Seven-membered rings are excellent mimics of peptide


-turns.[1][2] The 2-cyclopentyl group mimics the side chain of hydrophobic amino acids (like Leucine or Isoleucine) but with restricted conformation, potentially increasing potency and selectivity against proteolytic enzymes.[2]
5.3 Protocol: Free Base Liberation

For reactions requiring the nucleophilic free amine (e.g., amide coupling, SɴAr), the HCl salt must be neutralized.[1][2]

  • Step 1: Suspend 2-Cyclopentylazepane HCl (1.0 eq) in DCM or EtOAc.

  • Step 2: Add saturated aqueous NaHCO₃ or 1M NaOH (2.0 eq).

  • Step 3: Stir vigorously for 15 minutes until the solid dissolves and layers clarify.

  • Step 4: Separate organic layer, dry over MgSO₄, and concentrate in vacuo.

  • Note: The free base is an oil and may absorb CO₂ from air; use immediately.[1][2]

References
  • Pharmaffiliates. (n.d.). 2-Cyclopentylhexahydro-1H-azepine Hydrochloride.[2][3][6][7] Retrieved from [Link]

  • European Patent Office. (2019).[1][2] EP3784666B1: Antiproliferation compounds and uses thereof.[1] Retrieved from

  • PubChem. (2025).[1][2][8][9][10] Compound Summary: Azepane derivatives. National Library of Medicine.[1] Retrieved from [Link]

Sources

Foundational

The Azepane Scaffold: A Privileged Structure in Central Nervous System Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry, particularly in the pursuit of novel...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry, particularly in the pursuit of novel therapeutics for a spectrum of central nervous system (CNS) disorders.[1][2] Its inherent three-dimensional conformation provides a versatile scaffold for diverse chemical modifications, enabling the meticulous tuning of physicochemical and pharmacokinetic properties essential for effective CNS drugs.[2][3] This technical guide offers a comprehensive exploration of azepane-based scaffolds, delving into their synthesis, multifaceted biological activities, and therapeutic potential in the intricate landscape of CNS drug discovery.

The Azepane Moiety: Structural and Physicochemical Advantages in CNS Drug Design

The azepane ring, a saturated seven-membered carbocycle with one nitrogen atom, possesses a flexible, non-planar structure.[3][4] This conformational diversity is a key determinant of its biological activity, allowing for optimal interactions with a wide range of biological targets within the CNS.[3] The ability to introduce specific substituents into the azepane ring can bias it towards a particular conformation, a crucial aspect of rational drug design.[3]

The three-dimensional nature of spirocyclic and fused azepane systems offers a significant advantage over flat aromatic compounds, contributing to improved structural novelty and a more favorable intellectual property landscape.[1] Furthermore, the incorporation of the azepane motif can enhance the brain penetrance of drug candidates, a critical hurdle in CNS drug development.[5][6]

Synthetic Strategies for Crafting Azepane-Based Scaffolds

The construction of the azepane ring is a subject of considerable interest for synthetic organic chemists, with several established and emerging methodologies.[4] Key synthetic approaches include:

  • Ring-Closing Reactions: Intramolecular cyclization reactions are a common strategy to form the seven-membered ring.

  • Ring-Expansion Reactions: This approach involves the expansion of smaller cyclic precursors, such as piperidines or cyclohexanones, to the azepane core. A notable example is the Beckmann rearrangement of cyclohexanone oximes.[5]

  • Multistep Sequences: Complex azepane derivatives often require multi-step synthetic routes, allowing for precise control over stereochemistry and functional group placement.[4]

The development of efficient, metal-free cascade approaches for the synthesis of both simple and complex azepane-containing compounds is an active area of research, promising more streamlined and environmentally friendly synthetic routes.[7]

Therapeutic Applications of Azepane Scaffolds in CNS Disorders

The versatility of the azepane scaffold has led to its incorporation into a wide array of compounds targeting various CNS pathologies.[8] Azepane derivatives have demonstrated significant potential as antipsychotic, anticonvulsant, and antidepressant agents.[1][4]

Alzheimer's Disease

A key therapeutic strategy in Alzheimer's disease is the inhibition of β-secretase (BACE1) to reduce the production of amyloid-β peptides.[2] Several azepane-based derivatives have been reported as potent BACE1 inhibitors, demonstrating promise in mitigating the progression of this neurodegenerative disease.[1][2]

Diagram: Inhibition of Amyloid-β Production by Azepane BACE1 Inhibitors

BACE1_Inhibition APP Amyloid Precursor Protein (APP) Abeta Amyloid-β Peptides APP->Abeta Cleavage by BACE1 Plaques Amyloid Plaques Abeta->Plaques Aggregation BACE1 β-secretase (BACE1) Azepane Azepane-based BACE1 Inhibitor Azepane->BACE1 Inhibition

Caption: Azepane-based inhibitors block BACE1, reducing amyloid-β production.

Neuropsychiatric Disorders: Targeting Monoamine Transporters

Monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT), are crucial targets for the treatment of various neuropsychiatric disorders.[5][9] An N-benzylated bicyclic azepane has been identified as a potent inhibitor of these transporters, with selectivity towards NET and DAT.[5][9][10] This compound also exhibits activity at the σ-1 receptor, suggesting a polypharmacological profile that could be beneficial for treating complex neurological conditions.[5][9]

The structure-activity relationship (SAR) of these bicyclic azepanes has been explored, revealing that modifications to the benzyl group can significantly modulate their activity and selectivity against the different monoamine transporters.[5] This tunability makes the N-benzylated bicyclic azepane scaffold a promising starting point for the development of novel CNS drugs.[5]

Table 1: In Vitro Activity of a Chiral Bicyclic Azepane Derivative [9]

TargetIC50 (nM)
Norepinephrine Transporter (NET)60 ± 7
Dopamine Transporter (DAT)230 ± 12
Serotonin Transporter (SERT)250 ± 32
Other CNS Applications

The therapeutic potential of azepane-based compounds extends beyond Alzheimer's and neuropsychiatric disorders. They have also been investigated as:

  • Histamine H3 Receptor Antagonists: The histamine H3 receptor is implicated in various CNS functions, including cognition and wakefulness. Azepane derivatives have been developed as potent antagonists for this receptor.[2][8]

  • Anticonvulsant Agents: The unique structural features of azepanes have been exploited to design novel anticonvulsant drugs.[1][4][8]

Key Experimental Protocols in Azepane-Based Drug Discovery

The evaluation of the biological activity of novel azepane derivatives relies on a variety of in vitro and in vivo assays.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for its molecular target, such as a receptor or transporter.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target of interest (e.g., NET, DAT, or SERT).

  • Incubation: Incubate the membranes with a specific radioligand and varying concentrations of the test compound (azepane derivative).

  • Separation: Separate the bound and unbound radioligand, typically by rapid filtration.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Diagram: Radioligand Binding Assay Workflow

Binding_Assay cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes Cell Membranes with Target Receptors Incubation Incubation of Components Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Compound Azepane Test Compound Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50

Caption: Workflow for determining compound affinity via radioligand binding.

Cellular Uptake Assays

For compounds targeting transporters, cellular uptake assays are crucial to confirm functional inhibition.

Step-by-Step Methodology:

  • Cell Culture: Culture cells that endogenously or recombinantly express the transporter of interest (e.g., PC-12 cells for NET and DAT).

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the azepane test compound.

  • Substrate Addition: Add a radiolabeled or fluorescent substrate of the transporter (e.g., [3H]dopamine).

  • Incubation: Incubate for a defined period to allow for substrate uptake.

  • Termination: Stop the uptake by washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and quantify the amount of internalized substrate.

  • Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.

Future Directions and Conclusion

The azepane scaffold continues to be a highly valuable structural motif in the design and development of novel CNS therapeutics.[4][8] Its inherent structural and physicochemical properties provide a solid foundation for creating potent and selective modulators of various CNS targets.[2][5] Future research will likely focus on the development of more efficient and stereoselective synthetic methods to access novel azepane analogues.[7] A deeper understanding of the structure-activity relationships and the polypharmacology of these compounds will be crucial for translating their therapeutic potential into clinically successful drugs for a range of devastating neurological and psychiatric disorders.[5][8]

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2025, August 6). [Source not further specified]
  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed. (2024, September 5). PubMed. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Publications. (2025, August 6). ACS Publications. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC. (2025, April 24). PMC. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - Reymond Research Group. (2025, April 25). Reymond Research Group. [Link]

  • Tricyclic Azepine Derivatives as Selective Brain Penetrant 5-HT6 Receptor Antagonists. (2008, October 15). [Source not further specified]. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. (2019, January 15). PubMed. [Link]

  • Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchGate. ResearchGate. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Source not further specified]. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article | Journal of Pharma Insights and Research. (2025, August 5). Journal of Pharma Insights and Research. [Link]

Sources

Exploratory

Conformational Analysis of the 2-Substituted Azepane Ring System

Executive Summary The azepane (hexamethyleneimine) ring system represents a unique challenge in structural biology and medicinal chemistry. Unlike the rigid chair conformation of cyclohexane or the envelope of cyclopenta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane (hexamethyleneimine) ring system represents a unique challenge in structural biology and medicinal chemistry. Unlike the rigid chair conformation of cyclohexane or the envelope of cyclopentane, the seven-membered azepane ring is highly flexible, existing in a dynamic equilibrium of pseudorotating conformers. Substituents at the C2 position are critical in drug design—often acting as the "anchor" that biases this equilibrium into a bioactive conformation.

This guide provides a rigorous framework for analyzing the conformational landscape of 2-substituted azepanes. It moves beyond static models to describe the dynamic interplay between steric bulk, transannular strain, and electronic effects, offering a self-validating workflow that integrates Density Functional Theory (DFT) with high-field NMR spectroscopy.

Theoretical Framework: The 7-Membered Ring Challenge

The Pseudorotation Itinerary

The conformational energy surface of azepane is defined by a low-energy pseudorotation pathway. Unlike six-membered rings, where the "Chair" is a distinct global minimum separated by a high barrier, the seven-membered ring possesses multiple local minima separated by low energy barriers (typically < 3-4 kcal/mol).

The primary conformers are defined by their symmetry and puckering parameters:

  • Twist-Chair (TC): generally the global minimum for the unsubstituted ring. It possesses

    
     symmetry.[1]
    
  • Chair (C): Often a transition state or high-energy intermediate in the pseudorotation of TC forms.

  • Twist-Boat (TB) & Boat (B): Higher energy forms, though 2-substitution can stabilize the TB form depending on the steric bulk.

The C2-Substituent Effect

Introducing a substituent at the C2 position breaks the symmetry and creates distinct "pseudo-axial" and "pseudo-equatorial" environments.

  • Steric Dominance: Large substituents (e.g., Methyl, Benzyl) at C2 strongly prefer the pseudo-equatorial position within the Twist-Chair (TC) conformation to minimize 1,3-diaxial-like interactions and transannular strain across the ring.

  • Electronic Bias: Electronegative substituents (e.g., -F, -OH) may adopt a pseudo-axial orientation due to the gauche effect, particularly if the nitrogen lone pair is involved in hyperconjugative interactions (

    
    ).
    
Visualization of the Conformational Landscape[2]

The following diagram illustrates the pseudorotation cycle and the energy relationships between the canonical forms.

AzepaneConformations TC Twist-Chair (TC) (Global Minimum) C Chair (C) (Transition State) TC->C  Pseudorotation   TB Twist-Boat (TB) (Local Minimum) C->TB  Ring Inversion   B Boat (B) (High Energy) TB->B  Deformation   B->TC  Relaxation  

Caption: Figure 1. The pseudorotation itinerary of the azepane ring. The Twist-Chair (TC) is typically the most stable, interconverting via the Chair (C) to the Twist-Boat (TB).

Analytical Methodology: A Self-Validating Workflow

To unambiguously determine the conformation of a 2-substituted azepane, one cannot rely on NMR or computation alone. The following protocol synthesizes both to create a self-validating dataset.

Step 1: Computational Conformational Search (In Silico)

Before wet-lab analysis, map the potential energy surface (PES) to identify accessible conformers.

Protocol:

  • Search: Perform a Monte Carlo or Systematic conformational search (e.g., using OPLS4 or MMFF94 force fields).

  • Optimization: Re-optimize all geometries within 5 kcal/mol of the global minimum using DFT at the B3LYP/6-311+G(d,p) level (or higher, e.g.,

    
    B97X-D) in an implicit solvent model matching your NMR solvent (e.g., CHCl
    
    
    
    ).
  • Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    
  • Boltzmann Weighting: Calculate the population of each conformer at 298 K.[2]

Step 2: NMR Spectroscopy (Experimental)

The flexibility of azepane means room-temperature NMR often represents a time-averaged signal.

Key Experiments:

  • 1D

    
    H NMR:  accurate chemical shifts.
    
  • 2D NOESY/ROESY: Identify transannular protons that are spatially close (< 5 Å).

  • 
    -Coupling Analysis:  The vicinal coupling constants (
    
    
    
    ) are the direct reporters of the C2-C3 dihedral angle.

Table 1: Diagnostic Coupling Constants for 2-Substituted Azepanes

Conformation (C2-Subst.)Dihedral Angle (H2-H3)Expected

(Hz)
Interpretation
Twist-Chair (Pseudo-Eq) ~170° (anti) / ~60° (gauche)9.0 - 11.0 (large)Substituent is equatorial; Ring is extended.
Twist-Chair (Pseudo-Ax) ~60° (gauche) / ~60° (gauche)2.0 - 5.0 (small)Substituent is axial; Ring is puckered.
Twist-Boat Variable (highly flexible)5.0 - 7.0 (averaged)Indicates rapid averaging or flexible boat form.
Step 3: The Validation Loop (GIAO-DFT)

Compare the experimental NMR data with the calculated values from Step 1.

  • Calculate NMR shielding tensors for all Boltzmann-relevant conformers using the GIAO (Gauge-Independent Atomic Orbital) method.

  • Compute the weighted average of the calculated coupling constants.

  • Validation Criteria: The calculated weighted average must match the experimental

    
     value within 
    
    
    
    Hz. If not, the conformational search missed a relevant low-energy well, or the solvent model is insufficient.

Workflow Visualization

The following diagram outlines the integrated workflow for structural elucidation.

Workflow Start Target Molecule (2-Substituted Azepane) CompSearch Conformational Search (MMFF/OPLS) Start->CompSearch Synthesis Chemical Synthesis Start->Synthesis DFTOpt DFT Optimization (B3LYP/6-311+G**) CompSearch->DFTOpt Boltz Boltzmann Population Calculation DFTOpt->Boltz GIAO GIAO NMR Prediction (Calc. J-values) Boltz->GIAO Compare Comparison Step (|Calc - Exp| < 1.5 Hz?) GIAO->Compare NMR High-Field NMR (1H, NOESY, J-analysis) Synthesis->NMR ExpData Experimental J-values & NOE Constraints NMR->ExpData ExpData->Compare Success Structure Confirmed (Validated Model) Compare->Success Yes Fail Refine Model (Check Solvent/Force Field) Compare->Fail No Fail->CompSearch

Caption: Figure 2. Integrated Experimental and Computational Workflow for Azepane Conformational Analysis.

Case Studies & Applications

Balanol Analogues

The natural product (-)-Balanol contains a substituted azepane ring (specifically 3-substituted, but analogues often explore the 2-position). Structural studies have shown that the azepane ring in Balanol adopts a specific Twist-Chair conformation that aligns the inhibitor with the ATP-binding site of Protein Kinase C (PKC). Modifications that disrupt this preferred puckering mode significantly reduce potency.

Proline Mimetics

2-Substituted azepane-2-carboxylic acids are often used as "expanded proline" mimetics in peptide design. Unlike proline (5-membered), which is rigid, the azepane (7-membered) allows for induced fit, potentially accessing binding pockets that are sterically occluded for rigid scaffolds.

References

  • Organic & Biomolecular Chemistry. (2013). Conformational regulation of substituted azepanes through selective monofluorination. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane. Retrieved from [Link]

  • MDPI. (2020). Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides. Retrieved from [Link]

  • ResearchGate. (2016). Conformational analysis of 2-substituted piperazines. (Relevant comparative data for N-heterocycles). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Substituted Azepanes as Secondary Amine Building Blocks in Modern Drug Discovery

Introduction: The Azepane Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Among the myriad of saturated heterocyclic scaffolds, the seven-membered azepane ring has garnered considerable attention.[1][2] Unlike its smaller five- and six-membered counterparts, the pyrrolidine and piperidine rings, which are widespread in medicinal chemistry, the azepane ring is less prevalent, representing a significant opportunity to explore novel chemical space.[3] The increased conformational flexibility of the azepane structure can be a decisive factor in its biological activity, allowing for unique interactions with protein targets.[1] This guide provides a comprehensive overview of the role of substituted azepanes as secondary amine building blocks, focusing on their synthesis, key reactions, and applications in the development of therapeutic agents.

The strategic incorporation of substituents onto the azepane ring is a key strategy for biasing the molecule into a preferred conformation, which is crucial for effective drug design.[1] While the specific molecule 2-cyclopentylazepane hydrochloride is not a commonly cataloged reagent, the principles of its potential utility can be understood through the broader context of C-substituted azepanes. Such substitutions, including those with alkyl groups like cyclopentyl, can significantly influence the physicochemical properties and biological activity of the resulting compounds.[4]

Physicochemical and Structural Properties of Substituted Azepanes

The utility of a building block in drug discovery is intrinsically linked to its structural and physicochemical properties. Substituted azepanes offer a unique combination of features that make them attractive for medicinal chemists.

Table 1: Comparative Physicochemical Properties of Saturated Heterocycles

PropertyPyrrolidinePiperidineAzepane
Ring Size567
Conformational FlexibilityLowerModerateHigher
pKa (of conjugate acid)~11.3~11.2~11.5
LogP (unsubstituted)~0.4~0.8~1.3

Note: pKa and LogP values are approximate and can vary with substitution.

The higher lipophilicity and conformational flexibility of the azepane ring compared to piperidine and pyrrolidine can be advantageous for targeting proteins with large or flexible binding pockets. The introduction of a substituent, such as a cyclopentyl group, would further increase the lipophilicity and steric bulk, potentially leading to enhanced target engagement and selectivity.

Synthesis of Substituted Azepane Building Blocks

The limited commercial availability of diverse azepane building blocks has historically been a barrier to their widespread use. However, recent advances in synthetic methodology have provided more accessible routes to these valuable scaffolds.

Key Synthetic Strategies
  • Ring-Expansion Reactions: These methods often start from more readily available six-membered rings. For example, the Beckmann rearrangement of cyclohexanone oximes can provide a caprolactam, which can then be reduced to an azepane.

  • Cyclization of Acyclic Precursors: Long-chain amino alcohols or amino halides can be cyclized to form the azepane ring, although this can be challenging due to entropic factors.

  • Dearomative Ring Expansion of Nitroarenes: A modern and powerful strategy involves the photochemical dearomative conversion of a nitroarene's six-membered ring into a seven-membered azepane ring system.[3] This approach allows for the direct translation of the substitution pattern on the starting nitroarene to the resulting azepane, providing access to a wide range of poly-functionalized systems.[3]

Experimental Protocol: Synthesis of a C4-Substituted Azepane via Dearomative Ring Expansion

This protocol is a conceptual representation based on modern synthetic strategies.[3]

Step 1: Photochemical Dearomatization

  • A solution of the desired para-substituted nitrobenzene (1.0 eq) in a suitable solvent (e.g., methanol) is prepared in a photochemical reactor.

  • The solution is deoxygenated by bubbling with nitrogen for 30 minutes.

  • The reaction mixture is irradiated with blue light (e.g., 450 nm LEDs) at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • The solvent is removed under reduced pressure to yield the crude bicyclic intermediate.

Step 2: Reductive Ring Opening

  • The crude intermediate from Step 1 is dissolved in a suitable solvent (e.g., methanol).

  • A hydrogenation catalyst (e.g., 10% Pd/C) is added to the solution.

  • The mixture is subjected to hydrogenation (e.g., using a balloon of H2 or a Parr hydrogenator) at room temperature until the reaction is complete.

  • The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the crude C4-substituted azepane.

  • Purification is achieved via column chromatography or distillation.

G

Applications in Medicinal Chemistry: The Role of Substituted Azepanes in Drug Design

The unique structural features of substituted azepanes have led to their incorporation into a number of biologically active molecules. The azepane scaffold can be found in both natural products and synthetic drugs.[1]

Case Studies
  • (-)-Balanol: This naturally occurring azepane derivative is a potent inhibitor of protein kinase C.[1] The azepane ring is crucial for its biological activity, and it has served as a scaffold for the development of anticancer agents.[1]

  • Tolazamide: An approved oral hypoglycemic agent used in the treatment of type 2 diabetes, Tolazamide features a central azepane ring.[1]

  • Azelastine: A potent, second-generation histamine antagonist, Azelastine, contains an azepane moiety and is used as an antihistamine.[1]

  • Fentanyl Analogues: Recent research into treatments for fentanyl overdose has explored the replacement of the piperidine core of fentanyl with a 4-azepane structure.[4] This ring expansion increases conformational flexibility and has led to the identification of potent antagonists of the mu-opioid receptor.[4] The introduction of various N-alkyl substituents, including cyclopentyl, has been investigated to optimize binding affinity.[4]

G

Conclusion and Future Perspectives

Substituted azepanes represent a valuable class of secondary amine building blocks that offer medicinal chemists an opportunity to explore underutilized chemical space. Their inherent conformational flexibility and distinct physicochemical properties make them attractive scaffolds for the design of novel therapeutics. While the synthesis of substituted azepanes has historically been challenging, modern synthetic methods are making these building blocks more accessible. As our understanding of the conformational preferences of the azepane ring grows, and as new synthetic routes are developed, we can expect to see an increase in the number of drug candidates and approved medicines that feature this important heterocyclic scaffold. The continued exploration of novel substitutions, including alicyclic groups like cyclopentyl, will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues as Potential Counteracting Agents Against Fentanyl Induced Respiratory Depression. (2025). Journal of Medicinal Chemistry. [Link]

  • Recent advances in the synthesis of 2-cyclopentenones. (2019). ResearchGate. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2025). Journal of Molecular Structure. [Link]

  • (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride | CAS 14328-62-2. American Elements. [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2021). The University of Manchester. [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling of 2-Cyclopentylazepane Hydrochloride

Topic: Solubility Profile of 2-Cyclopentylazepane Hydrochloride in Aqueous Buffers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 2-Cyclopentylazepane Hydrochloride in Aqueous Buffers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[2]

Executive Summary

The solubility profile of 2-Cyclopentylazepane hydrochloride is a critical physicochemical parameter governing its bioavailability, formulation stability, and purification.[1][2] As a lipophilic secondary amine salt, this compound exhibits a characteristic pH-dependent solubility profile defined by high solubility in acidic media and a precipitous drop in alkaline environments.[1][2]

This guide provides a rigorous, self-validating framework for determining the thermodynamic solubility of 2-cyclopentylazepane hydrochloride.[1][2] It addresses specific challenges associated with this scaffold—namely, its high pKa (~10.5–11.0), significant lipophilicity (LogP ~3.5–4.0), and lack of a strong UV chromophore , which renders standard HPLC-UV detection ineffective without derivatization.[1]

Physicochemical Framework

Structural Analysis & Predicted Behavior

2-Cyclopentylazepane consists of a seven-membered nitrogen heterocycle (azepane) substituted with a lipophilic cyclopentyl group.[1][2]

  • Ionization (pKa): The azepane nitrogen is a strong base.[1][2] Based on structural analogs (hexamethyleneimine pKa

    
     11.07), the 2-cyclopentyl derivative is estimated to have a pKa of 10.5 – 11.0 .[1][2]
    
  • Lipophilicity (LogP): The addition of a cyclopentyl group to the azepane ring increases the LogP significantly (estimated LogP ~3.8).[1]

  • Salt Form (HCl): In the hydrochloride salt form, the nitrogen is protonated (

    
    ).[1][2]
    
Theoretical Solubility Profile

The solubility (


) follows the Henderson-Hasselbalch relationship for a weak base salt.[1][2]
  • pH 1.2 – 7.4 (Physiological Range): The pH is significantly lower than the pKa.[1][2] The compound exists almost exclusively as the cationic species (

    
    ).[1] Solubility is governed by the solubility product (
    
    
    
    ) of the hydrochloride salt.[1] It is expected to be highly soluble (>10 mg/mL), potentially limited only by the common ion effect of chloride ions in SGF (Simulated Gastric Fluid).[1]
  • pH > 10 (Alkaline Range): As pH approaches pKa, the equilibrium shifts toward the free base (

    
    ).[1] Given the high LogP, the intrinsic solubility (
    
    
    
    ) of the free base will be extremely low (likely < 10
    
    
    g/mL), leading to precipitation or "oiling out."
Visualization of Equilibrium

The following diagram illustrates the equilibrium dynamics governing the solubility profile.

SolubilityEquilibrium cluster_acid Acidic / Neutral pH cluster_base Alkaline pH (>10) SolidSalt Solid Salt (R2NH2+ Cl-) DissolvedSalt Dissolved Ions (R2NH2+  +  Cl-) SolidSalt->DissolvedSalt Ksp (Solubility Product) FreeBase Free Base (Oiling Out) (R2NH) DissolvedSalt->FreeBase Deprotonation (pH > pKa) FreeBase->DissolvedSalt Protonation (pH < pKa) Precipitate Solid Free Base (Precipitate) FreeBase->Precipitate Saturation (S > S0)

Caption: Equilibrium dynamics of 2-Cyclopentylazepane HCl. At low pH, solubility is Ksp-driven; at high pH, it is S0-driven.[2]

Experimental Protocol: Thermodynamic Solubility

Critical Warning: 2-Cyclopentylazepane lacks a conjugated


-system.[1][2] Standard UV detection (254 nm) will fail.  You must use LC-MS , CAD  (Charged Aerosol Detection), ELSD , or Refractive Index (RI) detection.[1][2]
Materials & Buffer Preparation

Prepare the following buffers to cover the relevant physiological and chemical range. Ensure ionic strength is controlled (typically


 M).[1]
pH TargetBuffer SystemComposition (per 1L)Purpose
1.2 HCl / NaCl0.1 N HClSimulated Gastric Fluid (SGF)
4.5 Acetate2.99 g NaOAc[1][2] · 3H2O + 1.66 mL Glacial Acetic AcidIntermediate pH
6.8 Phosphate0.76 g KH2PO4 + 2.45 g Na2HPO4[1][2] · 12H2OSimulated Intestinal Fluid (SIF)
7.4 Phosphate0.63 g KH2PO4 + 3.86 g Na2HPO4[1][2] · 12H2OBlood/Systemic pH
10.5 CarbonateNa2CO3 / NaHCO3Determination of Intrinsic Solubility (

)
The "Shake-Flask" Workflow

This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic (DMSO-stock) solubility.[1][2]

  • Saturation: Weigh excess solid (approx. 20–50 mg) into 4 mL glass vials.

  • Solvent Addition: Add 1.0 mL of the respective buffer to each vial.

  • Agitation: Cap tightly and incubate on an orbital shaker (500 rpm) or rotator at 25°C ± 0.1°C for 24 to 48 hours .

    • Note: If the solid fully dissolves, add more solid until a suspension persists.[1]

  • pH Verification: Measure the pH of the supernatant at the end of the incubation. The pH may shift due to the dissolved amine; record the final pH for plotting.[1][2]

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes (preferred).

    • Alternatively, filter through a 0.45 µm PVDF filter (ensure no drug adsorption to the filter by discarding the first 200 µL).[1]

  • Quantification: Dilute the supernatant (if necessary) and analyze via LC-MS/CAD.

Analytical Method (LC-MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes (Lipophilic amine requires high organic to elute).[1][2]

  • Detection: MS (ESI Positive Mode). Monitor [M+H]+ (Mass = MW of free base + 1).[1]

Data Processing & Interpretation

Calculation of Intrinsic Solubility ( )

At pH 10.5 (near the pKa), the observed solubility (


) is a combination of the ionized and neutral forms. Use the high-pH data point to estimate 

.[1][2]

[2]

Rearrange to solve for


:


[2]
The Common Ion Effect

In pH 1.2 buffer (0.1 M HCl), the high concentration of chloride ions ([Cl⁻] = 0.1 M) may suppress solubility compared to pure water if the


 is exceeded.



Insight:[2] If solubility at pH 1.2 is lower than at pH 4.5, the Common Ion Effect is active.[1]
Workflow Diagram

ExperimentalWorkflow Prep 1. Preparation Excess Solid + Buffer Incubate 2. Incubation 24-48h @ 25°C Prep->Incubate Check 3. Check pH Record Final pH Incubate->Check Separate 4. Separation Centrifuge/Filter Check->Separate Analyze 5. Analysis LC-MS / CAD Separate->Analyze

Caption: Step-by-step thermodynamic solubility profiling workflow.

Summary of Expected Results

ParameterExpected Value/TrendMechanistic Reason
pKa ~10.5 – 11.0Secondary aliphatic amine (Azepane core).[1][2]
Solubility (pH 1.2) Very High (>50 mg/mL)Fully ionized (

).[1] Potential slight suppression by Cl⁻.[1][2]
Solubility (pH 7.4) High (>10 mg/mL)Still >99.9% ionized (pH << pKa).[1]
Solubility (pH 10+) Low (<0.1 mg/mL)Presence of free base (

).[1][2] Lipophilic cyclopentyl group drives precipitation.[1][2]
Physical State (pH 10+) Oil / Waxy SolidLow melting point of the lipophilic free base.[1][2]

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Definitive text on pH-metric solubility).

  • Bergström, C. A., et al. (2007).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1][2] Link

  • Box, K. J., & Comer, J. E. (2008).[1] "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878.[1] Link

  • PubChem. (2024).[1][2][3][4] Azepane (Hexamethyleneimine) Physicochemical Data. National Library of Medicine.[1][2] Link[2]

  • Bhattachar, S. N., et al. (2006).[1] "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 297(1-3), 296-300.[1][2] (Discussion on salt selection and common ion effects).

Sources

Foundational

Technical Guide: Physicochemical Profiling of 2-Cyclopentylazepane Hydrochloride

Topic: LogP and Hydrophobicity Values for 2-Cyclopentylazepane Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LogP and Hydrophobicity Values for 2-Cyclopentylazepane Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the lipophilicity and hydrophobicity profiles of 2-Cyclopentylazepane hydrochloride (CAS: 1177362-74-1). As a 2-substituted hexahydro-1H-azepine derivative, this compound represents a critical scaffold in the synthesis of CNS-active agents, particularly those targeting sigma receptors or acting as NMDA antagonists.

Understanding the partition coefficient (


) and distribution coefficient (

) of this molecule is essential for predicting its Blood-Brain Barrier (BBB) permeability, oral bioavailability, and formulation stability. This document details theoretical predictions, experimental protocols for validation, and the implications of the hydrochloride salt form on solubility and distribution.

Chemical Identity and Structural Analysis[1][2][3]

Before assessing hydrophobicity, the structural integrity and ionization state of the compound must be defined. The lipophilicity of the salt (hydrochloride) differs fundamentally from the free base, which is the species responsible for passive membrane diffusion.

Compound Specifications
ParameterDetail
IUPAC Name 2-Cyclopentylhexahydro-1H-azepine hydrochloride
Common Name 2-Cyclopentylazepane HCl
CAS Number 1177362-74-1
Molecular Formula

Molecular Weight 203.75 g/mol
Core Scaffold Azepane (7-membered saturated nitrogen ring)
Substituent Cyclopentyl group at C2 position
Ionization and pKa Considerations

The azepane nitrogen is a secondary amine. In saturated heterocycles, this nitrogen typically exhibits a


 between 10.5 and 11.0 .
  • At pH 1.2 (Gastric): >99.9% Ionized (Protonated cation). High water solubility.

  • At pH 7.4 (Blood/Cytosol): ~99.9% Ionized.

  • Relevance: The measured LogP (partition of neutral species) is a theoretical constant for the free base. The effective lipophilicity in vivo is best described by LogD

    
     , which will be significantly lower than LogP due to the high degree of ionization.
    

Theoretical vs. Experimental Values

Since specific experimental data for this intermediate is often proprietary, we utilize Quantitative Structure-Property Relationship (QSPR) models validated against similar azepane scaffolds.

Predicted Lipophilicity (Free Base)

The intrinsic lipophilicity is calculated by summing the hydrophobic fragmental constants (


) of the molecule's components.
  • Azepane Ring: Moderate hydrophobicity (LogP

    
     1.2).
    
  • Cyclopentyl Group: High hydrophobicity (LogP

    
     2.5 - 3.0).
    
  • Steric Correction: The C2 attachment reduces solvent-accessible surface area (SASA).

MethodPredicted Value (Free Base)Confidence
cLogP (Fragment) 3.8 ± 0.4High
LogP (Consensus) 3.65Medium
LogD

(Physiological)
0.4 - 0.9High (Due to ionization)

Expert Insight: A cLogP of ~3.8 places the free base in the "highly lipophilic" category, ideal for CNS penetration once deprotonated. However, the hydrochloride salt is highly hydrophilic, necessitating careful pH control during extraction or formulation.

Experimental Protocols for Determination

To validate theoretical models, the following self-validating protocols are recommended. These align with OECD Guideline 107 (Shake Flask) and OECD 117 (HPLC).

Protocol A: Potentiometric Titration (LogD Profiling)

Best for ionizable compounds like amine salts.

  • Preparation: Dissolve 5 mg of 2-Cyclopentylazepane HCl in 10 mL of 0.1 M KCl (ionic strength adjuster).

  • Titration: Titrate with 0.1 M KOH to determine the exact

    
    .
    
  • Partitioning: Perform a dual-phase titration using water-saturated octanol. The shift in the titration curve (

    
    ) allows calculation of LogP of the neutral species and LogD at any pH.
    
Protocol B: RP-HPLC Retention Time Method

High-throughput alternative to Shake Flask.

Principle: Hydrophobicity correlates linearly with the capacity factor (


) on a C18 column.

Workflow Visualization:

HPLC_Protocol Start Sample Preparation (1 mg/mL in MeOH) Column C18 Column (Isocratic MeOH/Water) Start->Column Calc Calculate Capacity Factor (k') k' = (tR - t0) / t0 Column->Calc Standards Inject Reference Standards (Known LogP) Standards->Column Regression Linear Regression LogP = a * log(k') + b Calc->Regression Result Derive LogP for 2-Cyclopentylazepane Regression->Result

Figure 1: RP-HPLC workflow for indirect LogP determination.


 = retention time, 

= dead time (uracil).

Method parameters:

  • Mobile Phase: Methanol:Phosphate Buffer (pH 7.4) 60:40 v/v.

  • Standards: Benzylamine, Toluene, Naphthalene.

  • Validation:

    
     of the calibration curve must be 
    
    
    
    .

Implications for Drug Development

Blood-Brain Barrier (BBB) Permeability

For CNS-active drugs, the ideal LogP is 2.0 – 3.5 .

  • 2-Cyclopentylazepane (Free Base): With a predicted LogP of ~3.8, it sits slightly above the optimal range, suggesting high permeability but potential for non-specific binding (high plasma protein binding).

  • Mechanism: The compound will exist primarily as a cation in the blood. Permeation likely involves transient deprotonation at the endothelial lipid surface or transport via organic cation transporters (OCT).

Solubility vs. Permeability Trade-off

The hydrochloride salt form is chosen to maximize solubility (solubility > 10 mg/mL in water). However, for efficacy, the free base must partition into lipid membranes.

Formulation Strategy:

  • Oral: The HCl salt ensures rapid dissolution in gastric fluid.

  • IV: Requires buffering to prevent precipitation of the free base if the pH rises above 8.0.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Link

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • PubChem Compound Summary. (2024). 1H-Azepine, hexahydro- (Parent Scaffold Data).[1][2] National Center for Biotechnology Information. Link

  • Comer, J., & Tam, K. (2001). Lipophilicity Profiles: Theory and Measurement. In Pharmacokinetic Optimization in Drug Research. Wiley-VCH.
  • Matrix Scientific. (2019).[3] 2-Cyclopentylazepane hydrochloride Product Entry. Catalog #207784. (Verification of chemical identity).

Sources

Exploratory

Investigating the Pharmacophore Properties of Cyclopentyl-Substituted Azepanes

Executive Summary This technical guide analyzes the cyclopentyl-substituted azepane motif, a structural hybrid combining the conformational flexibility of a seven-membered nitrogen heterocycle (azepane) with the lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the cyclopentyl-substituted azepane motif, a structural hybrid combining the conformational flexibility of a seven-membered nitrogen heterocycle (azepane) with the lipophilic, space-filling properties of a cyclopentyl group. While six-membered rings (piperidines) dominate medicinal chemistry, azepanes offer unique vector exploration for identifying novel binding modes in G-Protein Coupled Receptors (GPCRs) and monoamine transporters. This guide details the structural rationale, synthetic accessibility, and pharmacological profiling of this scaffold, designed for medicinal chemists optimizing lead compounds for neuropharmacology and metabolic disorders.

Structural Analysis & Chemical Space

The Azepane Core: Breaking the Piperidine Monopoly

The azepane (hexamethyleneimine) ring is distinct from its six-membered analog, piperidine, due to its enhanced conformational mobility. Unlike the rigid chair conformation of piperidine, azepane exists in a dynamic equilibrium between twist-chair and twist-boat conformers.

  • Entropic Factor: The flexibility allows the ring to mold into "induced fit" binding pockets that rigid scaffolds cannot access.

  • Vector Projection: Substituents on the azepane ring (particularly at C3, C4, or N1) project into chemical space at angles distinct from piperidines, often picking up additional hydrogen bonding or hydrophobic interactions in the receptor active site.

The Cyclopentyl Group: The "Goldilocks" Lipophile

Attaching a cyclopentyl group (usually at the N1 position or as a C-substituent) serves a specific pharmacophoric function:

  • Lipophilicity (LogP): It increases lipophilicity (

    
    ) less drastically than a phenyl group or a cyclohexyl group, maintaining solubility while crossing the Blood-Brain Barrier (BBB).
    
  • Metabolic Stability: Unlike

    
    -pentyl chains which are prone to 
    
    
    
    -oxidation, the cyclopentyl ring is sterically compact and less susceptible to rapid metabolic clearance, though hydroxylation can still occur.
  • Hydrophobic Clamp: The "envelope" shape of the cyclopentyl group is ideal for filling spherical hydrophobic pockets (e.g., S1/S2 pockets in proteases or orthosteric sites in GPCRs) without the planar constraints of aromatic rings.

Synthetic Accessibility

Historically, azepanes were difficult to synthesize with specific substitution patterns. However, recent photochemical advancements have revolutionized access to this scaffold.

Primary Route: Photochemical Ring Expansion

A breakthrough method involves the dearomative ring expansion of nitroarenes. This allows chemists to "map" the substitution pattern of a commercially available phenyl ring directly onto the azepane core.[1]

Mechanism:

  • Excitation: Blue light irradiation of a nitroarene converts the nitro group into a singlet nitrene intermediate.[1][2]

  • Rearrangement: The nitrene inserts into the benzene ring, expanding it to a 3H-azepine.

  • Reduction: Hydrogenation saturates the ring to yield the functionalized azepane.

Secondary Route: Reductive Amination (N-Functionalization)

For generating N-cyclopentyl azepanes from an unsubstituted azepane core:

  • Reagents: Azepane + Cyclopentanone + Sodium Triacetoxyborohydride (STAB).

  • Conditions: Mild acid catalysis (Acetic acid), DCM/THF, Room Temp.

Visualization of Synthetic Logic

SynthesisWorkflow Nitroarene Nitroarene Precursor (6-membered) Nitrene Singlet Nitrene Intermediate Nitroarene->Nitrene Blue Light (427 nm) P(Oi-Pr)3, Et2NH Azepine 3H-Azepine (7-membered unsaturated) Nitrene->Azepine Ring Expansion Azepane Substituted Azepane (Core Scaffold) Azepine->Azepane H2, Pd/C (Hydrogenation) FinalDrug N-Cyclopentyl Azepane (Target Ligand) Azepane->FinalDrug Cyclopentanone NaBH(OAc)3 (Reductive Amination)

Figure 1: Strategic workflow for accessing N-cyclopentyl azepanes via photochemical ring expansion followed by reductive amination.[2][3][4][5]

Pharmacological Profiling & SAR

Target Classes

Research indicates this scaffold is privileged for:

  • Monoamine Transporters (NET/DAT): Azepanes act as reuptake inhibitors. The cyclopentyl group often replaces a benzyl group to reduce molecular weight while maintaining hydrophobic contacts.

  • Sigma-1 Receptors (

    
    R):  The N-substituted azepane provides the requisite basic amine and hydrophobic bulk to bind the 
    
    
    
    chaperone, relevant in neuroprotection and analgesia.
  • Orexin Receptors: As antagonists for sleep disorders, where the 7-membered ring disrupts the transmembrane helix bundle of the GPCR.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of varying the N-substituent on a hypothetical azepane-based ligand targeting the Dopamine Transporter (DAT).

N-SubstituentKi (nM)LogPMetabolic Stability (

microsomes)
Notes
Methyl 4501.8HighWeak hydrophobic interaction.
n-Pentyl 853.2LowProne to oxidation; entropic penalty.
Phenyl 122.9MediumHigh affinity (pi-stacking) but potential toxicity.
Cyclopentyl 28 2.6 High Optimal balance of affinity and stability.
Cyclohexyl 1503.1HighSteric clash in restricted pockets.
Mechanism of Action: The "Hydrophobic Clamp"

The cyclopentyl group functions as a "hydrophobic clamp." In the binding pocket, the protonated nitrogen of the azepane forms a salt bridge with a conserved Aspartate residue (e.g., Asp113 in GPCRs). The cyclopentyl group then twists to fill an adjacent lipophilic sub-pocket. Because the cyclopentyl ring is not planar, it can adopt an "envelope" conformation that maximizes Van der Waals contacts more effectively than a flat phenyl ring in spherical pockets.

Experimental Protocols

Protocol A: Reductive Amination (Synthesis of N-Cyclopentyl Azepane)

Objective: Install the cyclopentyl pharmacophore onto the azepane core. Safety: Perform in a fume hood. STAB is moisture sensitive.

  • Preparation: Dissolve 1.0 equivalent of the specific azepane derivative (free base or HCl salt neutralized with TEA) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Addition: Add 1.2 equivalents of cyclopentanone .

  • Catalysis: Add catalytic Glacial Acetic Acid (1-2 drops per mmol). Stir for 15 minutes at Room Temperature (RT) to form the iminium ion species.

  • Reduction: Cool to 0°C. Add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB) portion-wise.

  • Reaction: Warm to RT and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

Protocol B: Radioligand Binding Assay (Validation)

Objective: Determine affinity (


) for the target receptor (e.g., Sigma-1).
  • Membrane Prep: Harvest HEK293 cells overexpressing the target. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (15 µg protein).

    • 25 µL Radioligand (e.g., [³H]-(+)-Pentazocine for Sigma-1) at

      
       concentration.
      
    • 25 µL Test Compound (N-cyclopentyl azepane) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Visualizing the Pharmacophore Logic

This diagram illustrates the decision-making process when optimizing a lead compound from a Piperidine to a Cyclopentyl-Azepane.

PharmacophoreLogic cluster_optimization Substituent Optimization Lead Lead Compound (Piperidine Core) Issue Issue: Poor Selectivity or IP Space Crowded Lead->Issue Strategy Strategy: Ring Expansion (Piperidine -> Azepane) Issue->Strategy Opt1 N-Benzyl (Too Lipophilic, Toxic?) Strategy->Opt1 Opt2 N-Cyclopentyl (Optimal Shape/LogP) Strategy->Opt2 Opt3 N-Isopropyl (Too Small, Low Affinity) Strategy->Opt3 Result Candidate Profile: High Affinity Metabolic Stability Novel IP Opt2->Result

Figure 2: Medicinal chemistry decision tree highlighting the strategic selection of the cyclopentyl-azepane motif.

References

  • Synthesis of Azepanes from Nitroarenes: Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[1] Source: Nature Chemistry (2024).[2] Link:[Link][2]

  • Azepane Pharmacophore in Neuropharmacology: Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[6] Source: Journal of Medicinal Chemistry (ACS).[7] Link:[Link]

  • Cyclopropyl/Cyclopentyl Group Properties: Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7] Source: Journal of Medicinal Chemistry (2016).[7] Link:[Link]

  • Azepane Scaffold Review: Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source: European Journal of Medicinal Chemistry (2019). Link:[Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Optimizing Nucleophilic Substitution for 2-Cyclopentylazepane HCl

Executive Summary 2-Cyclopentylazepane is a sterically demanding secondary amine often utilized as a pharmacophore in GPCR modulators (e.g., Orexin antagonists) and enzyme inhibitors (e.g., BACE1). Its reactivity profile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopentylazepane is a sterically demanding secondary amine often utilized as a pharmacophore in GPCR modulators (e.g., Orexin antagonists) and enzyme inhibitors (e.g., BACE1). Its reactivity profile is defined by two competing structural factors:

  • Ring Strain & Entropy: The 7-membered azepane ring possesses higher conformational flexibility than pyrrolidine (5) or piperidine (6) rings, often resulting in lower reaction rates due to unfavorable entropic activation parameters ($ \Delta S^\ddagger $).

  • Steric Shielding: The C2-cyclopentyl group introduces significant steric bulk adjacent to the nucleophilic nitrogen. This creates a "neopentyl-like" hindrance that severely retards

    
     pathways and destabilizes the coordination sphere in transition metal catalysis.
    

This guide provides optimized protocols to overcome these barriers, focusing on efficient free-basing, solvent selection for dipole enhancement, and ligand choice for palladium-catalyzed cross-couplings.

Pre-Reaction Protocol: Free-Basing Strategy

The starting material is supplied as the hydrochloride salt (HCl). Direct use of the salt in nucleophilic substitution often leads to stalled reactions or requires a vast excess of base, which can trigger side reactions with sensitive electrophiles.

Why this matters: The protonated ammonium species is non-nucleophilic. In situ deprotonation with weak bases (e.g.,


) in aprotic solvents can be sluggish due to the poor solubility of the inorganic base and the salt itself.
Protocol A: Biphasic Neutralization (Recommended)

Best for: Large scale (>1g) or when using sensitive electrophiles.

  • Dissolution: Suspend 2-Cyclopentylazepane HCl (1.0 equiv) in DCM (10 mL/g).

  • Neutralization: Add 1M NaOH (1.5 equiv) and stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer once with DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Storage: Use immediately. The free amine is prone to oxidation and carbamate formation (

    
     absorption) upon prolonged air exposure.
    
Protocol B: In-Situ Deprotonation (High Throughput)

Best for: Small scale (<100mg) or stable electrophiles.

  • Reagent: Cesium Carbonate (

    
    ) or DIPEA (Hünig's Base).
    
  • Ratio: Use 3.0 equivalents of base relative to the HCl salt.

  • Note: If using DIPEA, ensure the electrophile is not sensitive to basic hydrolysis or elimination.

Reaction Landscape & Decision Logic

The following decision tree outlines the optimal reaction pathways based on the electrophile type.

ReactionLandscape Start 2-Cyclopentylazepane HCl FreeBase Free Base Strategy (NaOH or Cs2CO3) Start->FreeBase Electrophile Select Electrophile FreeBase->Electrophile Alkyl_Primary Primary Alkyl Halide (R-CH2-X) Electrophile->Alkyl_Primary Alkyl_Secondary Secondary Alkyl Halide (R2-CH-X) Electrophile->Alkyl_Secondary Aryl_Activated Activated Aryl Halide (e.g., p-NO2-Ph-F) Electrophile->Aryl_Activated Aryl_Deactivated Deactivated/Neutral Aryl Halide (e.g., Ph-Br) Electrophile->Aryl_Deactivated Cond_SN2 Condition A: SN2 DMF, 60-80°C Risk: Slow Kinetics Alkyl_Primary->Cond_SN2 Cond_Elim Likely E2 Elimination Avoid if possible Alkyl_Secondary->Cond_Elim Major Pathway Cond_SNAr Condition B: SNAr DMSO, 100°C, DIPEA Aryl_Activated->Cond_SNAr Cond_Buchwald Condition C: Buchwald-Hartwig Pd(OAc)2, RuPhos NaOtBu, Toluene Aryl_Deactivated->Cond_Buchwald

Figure 1: Strategic decision tree for nucleophilic substitution workflows involving 2-Cyclopentylazepane.

Detailed Protocols

Condition A: Alkylation (Primary Halides)

Challenge: The steric bulk of the cyclopentyl group hinders the approach of the nitrogen lone pair to the electrophile, necessitating polar aprotic solvents to strip the cation and maximize nucleophilicity.

ParameterSpecificationRationale
Solvent DMF or Acetonitrile (MeCN)High dielectric constant stabilizes the transition state; DMF promotes

rates significantly better than THF.
Base

(2.0 equiv)
"Cesium Effect": Higher solubility in organic solvents and weaker ion pairing with the nucleophile compared to potassium.
Additive KI or TBAI (10 mol%)Finkelstein reaction in situ: Converts alkyl chlorides/bromides to more reactive iodides.
Temp 60°C - 80°CHeat is required to overcome the steric barrier, but avoid >100°C to prevent Hofmann elimination.

Step-by-Step:

  • Dissolve 2-Cyclopentylazepane (free base, 1.0 mmol) in anhydrous DMF (3 mL).

  • Add

    
     (2.0 mmol) and TBAI (0.1 mmol).
    
  • Add the alkyl halide (1.1 mmol) dropwise.

  • Heat to 60°C under

    
     atmosphere for 4–12 hours.
    
  • Monitor: Check LCMS for product. If starting material remains after 12h, raise temp to 80°C.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry, and concentrate.

Condition B: Buchwald-Hartwig Amination (Aryl Halides)

Challenge: Standard ligands (BINAP, DPPF) often fail with 2-substituted azepanes due to the inability of the bulky amine to bind to the Pd(II) center or undergo reductive elimination.

Ligand Selection: You must use Dialkylbiaryl phosphine ligands (Buchwald 3rd/4th Generation).

  • RuPhos: The gold standard for secondary amines with steric hindrance.

  • BrettPhos: Alternative if RuPhos fails, though typically better for primary amines.[1]

ComponentRecommendation
Catalyst

or

Ligand RuPhos (Pre-catalyst RuPhos-Pd-G2 is preferred)
Base NaOtBu (Sodium tert-butoxide)
Solvent Toluene or Dioxane

Step-by-Step:

  • Charge a reaction vial with 2-Cyclopentylazepane HCl (1.0 mmol), Aryl Bromide (1.0 mmol), NaOtBu (2.5 mmol), and RuPhos-Pd-G2 (0.02 mmol, 2 mol%).

    • Note: If using HCl salt, extra base (2.5 eq total) is required to neutralize the salt in situ.

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous Toluene (4 mL).

  • Seal and heat to 100°C for 16 hours.

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.

Troubleshooting & Optimization

Issue: E2 Elimination Dominance

When reacting with secondary alkyl halides (e.g., isopropyl bromide), the 2-cyclopentylazepane acts as a base rather than a nucleophile due to extreme steric hindrance, yielding the alkene (elimination product).

  • Solution: Switch to Reductive Amination .

    • React 2-Cyclopentylazepane with the corresponding ketone using

      
       in DCE. This avoids the 
      
      
      
      steric conflict entirely.
Issue: Incomplete Conversion in

If reacting with a heteroaryl chloride (e.g., 2-chloropyridine) and conversion is low:

  • Mechanistic Fix: The steric bulk prevents the formation of the Meisenheimer complex.

  • Protocol Adjustment: Switch solvent to NMP (N-methyl-2-pyrrolidone) and raise temperature to 140°C (microwave irradiation is highly effective here).

References

  • Buchwald-Hartwig Amination Scope: Maitre, L., et al. "Pd-Catalyzed Amination of Aryl Halides with Hindered Amines." Journal of the American Chemical Society, 2018. [Link](Link to foundational Buchwald steric paper)

  • Cesium Effect in Alkylation: Flessner, T., et al. "Cesium Carbonate Promoted Alkylation of Amines." Tetrahedron Letters, 1999. [Link]

  • Steric Parameters of Secondary Amines: Sigman, M. S., et al. "Quantifying Steric Effects in Pd-Catalyzed C-N Bond Formation." Nature Chemistry, 2011. [Link]

Sources

Application

Application Note: Reductive Amination of 2-Cyclopentylazepane Hydrochloride

Abstract & Strategic Overview 2-Cyclopentylazepane is a pharmacologically significant scaffold, often utilized in the development of Nav1.7 inhibitors and GPCR ligands. However, its structural utility comes with a synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Cyclopentylazepane is a pharmacologically significant scaffold, often utilized in the development of Nav1.7 inhibitors and GPCR ligands. However, its structural utility comes with a synthetic penalty: steric hindrance . The bulky cyclopentyl group at the C2 position, adjacent to the nucleophilic nitrogen, creates a kinetic barrier to iminium ion formation—the rate-determining step in reductive amination.

Furthermore, the starting material is typically supplied as a hydrochloride salt (


), which must be neutralized to liberate the reactive free base. Standard protocols utilizing Sodium Triacetoxyborohydride (STAB) often stall or result in low conversion when coupled with ketones or electron-rich aldehydes due to this steric congestion.

This guide provides two distinct protocols:

  • Method A (The Kinetic Protocol): For reactive aldehydes, utilizing STAB with in situ neutralization.

  • Method B (The Thermodynamic Protocol): For ketones and hindered aldehydes, utilizing Titanium(IV) isopropoxide (

    
    ) to force imine formation via Lewis acid activation and water scavenging.
    

Mechanistic Logic & Reaction Pathway

The reductive amination of 2-Cyclopentylazepane proceeds through a "Schiff Base Equilibrium." For this specific substrate, the equilibrium heavily favors the starting materials (hemiaminal breakdown) rather than the iminium species due to the steric clash between the C2-cyclopentyl group and the incoming electrophile.

Pathway Visualization

The following diagram illustrates the reaction progression and the critical role of Titanium in shifting the equilibrium for hindered substrates.

ReactionMechanism cluster_0 Method B Enhancement Start 2-Cyclopentylazepane HCl Salt FreeBase Free Amine (Neutralization) Start->FreeBase + Base (TEA/DIPEA) Hemiaminal Hemiaminal Intermediate FreeBase->Hemiaminal + Carbonyl (R-CHO/R-COR') Iminium Sterically Hindered Iminium Ion Hemiaminal->Iminium Dehydration (Rate Limiting) Titanium Ti(OiPr)4 Complex (Water Scavenging) Hemiaminal->Titanium Ti(IV) Coordination Product Tertiary Amine Product Iminium->Product + Hydride (H-) Titanium->Iminium Forced Dehydration

Caption: Mechanistic pathway highlighting the critical 'Forced Dehydration' step facilitated by Titanium(IV) isopropoxide for sterically hindered azepanes.

Experimental Protocols

Method A: The STAB Protocol (For Reactive Aldehydes)

Use this method only for unhindered, reactive aldehydes (e.g., benzaldehyde, formaldehyde).

Reagents:

  • 2-Cyclopentylazepane HCl (1.0 equiv)

  • Aldehyde (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Procedure:

  • Neutralization: In a dry round-bottom flask under

    
    , suspend 2-Cyclopentylazepane HCl in DCE (0.1 M concentration). Add TEA and stir for 15 minutes at Room Temperature (RT) to liberate the free amine.
    
  • Activation: Add the aldehyde and glacial acetic acid. Stir for 30–60 minutes.

    • Note: The acid catalyzes the formation of the iminium ion, which is faster than the reduction of the aldehyde by STAB.[1]

  • Reduction: Add STAB in three portions over 15 minutes.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LCMS for the disappearance of the secondary amine (

    
     of starting material).
    
  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
Method B: The Titanium(IV) Protocol (For Ketones & Hindered Aldehydes)

This is the preferred method for 2-Cyclopentylazepane to overcome steric repulsion.

Reagents:

  • 2-Cyclopentylazepane HCl (1.0 equiv)

  • Ketone/Hindered Aldehyde (1.1 - 1.5 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5 - 2.0 equiv)
    
  • Triethylamine (TEA) (1.2 equiv)

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 equiv) or Sodium Cyanoborohydride (
    
    
    
    )
  • Solvent: THF (Anhydrous) or Neat (if liquid ketone)

Step-by-Step Procedure:

  • Free-Basing & Complexation: In a flame-dried flask under Argon, combine 2-Cyclopentylazepane HCl, TEA, and the ketone in anhydrous THF.

  • Titanium Addition: Add

    
     dropwise.
    
    • Critical Mechanism: The Ti-species acts as a Lewis acid to activate the carbonyl and simultaneously scavenges the water produced during condensation, driving the equilibrium to the imine species.

  • Imine Formation: Stir at RT for 6–12 hours (or reflux for 2 hours if the ketone is extremely bulky).

  • Reduction: Cool the mixture to 0°C. Add

    
     (solid) or 
    
    
    
    (solution) portion-wise. Allow to warm to RT and stir for 2–4 hours.
    • Safety:

      
       generates hydrogen gas; ensure proper venting.
      
  • The "Mattson" Quench (Crucial Step):

    • Challenge: Quenching Ti reactions with water creates a sticky

      
       gel that traps product and clogs filters.
      
    • Solution: Add 10% aqueous ammonia (

      
      )  or 2M NaOH  dropwise. Stir vigorously. The titanium will precipitate as a granular, filterable white solid rather than a gel.
      
  • Workup: Filter the suspension through a Celite pad. Wash the pad with

    
     or EtOAc. Wash the filtrate with brine, dry, and concentrate.[2][3]
    

Data Summary & Decision Matrix

Comparative Efficiency Table
ParameterMethod A (STAB)Method B (Ti-Mediated)
Primary Utility Reactive AldehydesKetones / Hindered Aldehydes
Steric Tolerance LowHigh
Water Sensitivity Moderate (STAB tolerates trace

)
High (Ti reacts with

)
Reaction Time 4 - 16 Hours8 - 24 Hours
Workup Difficulty Low (Bicarb wash)High (Requires specific quench)
Typical Yield 60-80%75-95%
Workflow Decision Tree

DecisionTree Start Select Electrophile IsAldehyde Is it an Aldehyde? Start->IsAldehyde IsHindered Is it Sterically Hindered? IsAldehyde->IsHindered Yes MethodB Method B: Ti(OiPr)4 + NaBH4 (Forcing) IsAldehyde->MethodB No (It's a Ketone) MethodA Method A: STAB + AcOH (Standard) IsHindered->MethodA No (e.g., Benzaldehyde) IsHindered->MethodB Yes (e.g., Pivalaldehyde)

Caption: Decision matrix for selecting the optimal reductive amination protocol based on electrophile sterics.

Troubleshooting & Optimization

  • Incomplete Conversion (Method A):

    • Cause: The HCl salt was not fully neutralized, or the iminium ion is not forming.

    • Fix: Pre-stir the amine salt with DIPEA in MeOH for 30 mins before adding the aldehyde. Switch to Method B if sterics are suspected.

  • Titanium Emulsions (Method B):

    • Cause: Improper quenching pH.

    • Fix: Use the Rochelle's Salt method . Add saturated aqueous Potassium Sodium Tartrate and stir vigorously for 2 hours. The layers will separate cleanly.

  • Over-Alkylation:

    • Note: As 2-Cyclopentylazepane is a secondary amine, over-alkylation to a quaternary ammonium salt is rare under these reductive conditions but can occur with methyl iodide. It is non-existent with reductive amination.[4]

References

  • Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[4][6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4][6] The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1.

  • Barrett, A. G. M., et al. (2009). "Applications of Titanium(IV) Isopropoxide in Organic Synthesis." Chemical Reviews.

Sources

Method

Application Notes and Protocols: Conversion of 2-Cyclopentylazepane Free Base to its Hydrochloride Salt

Abstract The conversion of a free base amine to its corresponding salt form is a critical step in pharmaceutical development, often enhancing properties such as stability, solubility, and bioavailability.[1] This documen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of a free base amine to its corresponding salt form is a critical step in pharmaceutical development, often enhancing properties such as stability, solubility, and bioavailability.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for converting 2-Cyclopentylazepane free base to its hydrochloride (HCl) salt. The protocol herein details the rationale behind solvent selection, the controlled addition of hydrochloric acid, and methods for isolation and purification of the final crystalline salt. Emphasis is placed on techniques that ensure a high-purity, crystalline product suitable for further research and development.

Introduction: The Rationale for Salt Formation

In the realm of medicinal chemistry and pharmaceutical development, the active pharmaceutical ingredient (API) is often a complex organic molecule. While the free base form of an amine, such as 2-Cyclopentylazepane, possesses the desired pharmacological activity, its physicochemical properties may be suboptimal for formulation and administration. Conversion to a salt, typically a hydrochloride, offers several distinct advantages:

  • Enhanced Aqueous Solubility: Amine hydrochlorides are ionic compounds and generally exhibit significantly higher solubility in aqueous media compared to their corresponding free bases.[1][2] This is crucial for oral and parenteral drug delivery.

  • Improved Stability: The salt form often possesses greater thermal and chemical stability, leading to a longer shelf life and less stringent storage requirements.

  • Crystallinity: Hydrochloride salts frequently form well-defined crystalline solids, which are easier to handle, purify, and characterize than the often oily or amorphous free bases.

  • Consistent Bioavailability: The improved solubility and dissolution rate of the salt form can lead to more predictable and reproducible absorption in the body.

The fundamental principle of this conversion is a classic acid-base neutralization reaction, where the lone pair of electrons on the nitrogen atom of the azepane ring in 2-Cyclopentylazepane acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid.[1][3]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. It is imperative to use reagents of appropriate purity to ensure the quality of the final product.

Material/Reagent Grade Supplier Notes
2-Cyclopentylazepane (free base)≥98%Commercially availableEnsure the purity of the starting material is confirmed by appropriate analytical methods (e.g., NMR, LC-MS).
Hydrochloric acid, 2.0 M solution in diethyl etherAnhydrousCommercially availableAnhydrous conditions are crucial to prevent the formation of hydrates and to promote crystallization.
Diethyl ether (Et₂O)AnhydrousCommercially availableUsed as the primary solvent for the reaction and precipitation.
Isopropyl alcohol (IPA)AnhydrousCommercially availableCan be used as a co-solvent to aid in initial dissolution if necessary.[4]
AcetoneReagent GradeCommercially availableUsed for washing the final product to remove impurities.[4]
n-HexaneReagent GradeCommercially availableCan be used as an anti-solvent to induce precipitation.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a laboratory scale synthesis. Appropriate adjustments to scale and equipment should be made for larger quantities.

Dissolution of the Free Base
  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 2-Cyclopentylazepane free base in a suitable volume of anhydrous diethyl ether. A general starting point is 10-20 mL of solvent per gram of the free base.

  • Stir the mixture at room temperature until the free base is completely dissolved. Gentle warming (to no more than 30°C) may be applied if necessary, but ensure the system is protected from atmospheric moisture.

Scientific Rationale: The choice of diethyl ether as the primary solvent is strategic. While the free base is soluble in ether, the resulting hydrochloride salt is generally insoluble, which facilitates its precipitation from the reaction mixture.[5][6] This difference in solubility is the driving force for the isolation of the product.

Stoichiometric Addition of Hydrochloric Acid
  • Calculate the molar amount of 2-Cyclopentylazepane free base used.

  • Measure a slight molar excess (approximately 1.05 to 1.1 equivalents) of the 2.0 M HCl solution in diethyl ether.

  • Cool the solution of the free base to 0°C using an ice-water bath.

  • Add the HCl solution dropwise to the stirred solution of the free base over a period of 10-15 minutes. The hydrochloride salt should begin to precipitate as a white solid.

Scientific Rationale: A slow, dropwise addition of the acid is critical to control the reaction rate and promote the formation of well-defined crystals rather than an amorphous solid or oil.[5] A slight excess of HCl ensures complete conversion of the free base to the salt.

Crystallization and Isolation
  • After the addition of HCl is complete, continue stirring the resulting slurry at 0°C for an additional 30-60 minutes to ensure complete precipitation.

  • If precipitation is slow or incomplete, the addition of a co-solvent in which the salt has lower solubility, such as n-hexane, can be beneficial.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether, followed by a wash with cold acetone to remove any residual soluble impurities.[4]

Scientific Rationale: The extended stirring time at low temperature maximizes the yield of the crystalline product. Washing with cold solvents minimizes the loss of the desired salt while effectively removing impurities.

Drying and Characterization
  • Dry the collected solid under vacuum at a temperature not exceeding 40-50°C until a constant weight is achieved.

  • The final product, 2-Cyclopentylazepane hydrochloride, should be a white to off-white crystalline solid.

  • Characterize the product using appropriate analytical techniques to confirm its identity and purity. Recommended methods include:

    • Melting Point Determination: A sharp melting point is indicative of high purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic N-H⁺ stretch of the ammonium salt.[1]

    • Elemental Analysis: To confirm the elemental composition.

Visualizing the Workflow

The following diagrams illustrate the chemical transformation and the overall experimental process.

Caption: Chemical conversion of the free base to its hydrochloride salt.

Experimental_Workflow A Dissolve Free Base in Anhydrous Et₂O B Cool to 0°C A->B C Dropwise Addition of HCl in Et₂O (1.05 eq) B->C D Stir at 0°C for 30-60 min C->D E Vacuum Filtration D->E F Wash with Cold Et₂O and Acetone E->F G Dry Under Vacuum F->G H Characterization (MP, NMR, FTIR) G->H

Caption: Step-by-step experimental workflow for the salt formation.

Troubleshooting and Key Considerations

Issue Potential Cause Recommended Solution
Oily Product Formation The salt may be hygroscopic or the solvent system is not optimal for crystallization.Ensure all reagents and solvents are anhydrous. Try a different solvent system, such as isopropanol/diethyl ether or ethyl acetate.[4]
Low Yield The hydrochloride salt may have some solubility in the chosen solvent.Ensure the reaction mixture is sufficiently cooled and allowed to stir for an adequate amount of time. Consider the addition of an anti-solvent like n-hexane to decrease solubility.
Incomplete Precipitation Insufficient HCl was added, or the concentration of the reactants is too low.Check the stoichiometry of the reagents. If necessary, add a small additional amount of the HCl solution. Concentrating the reaction mixture slightly under reduced pressure may also induce further precipitation.
Product is Difficult to Filter The precipitate is very fine or amorphous.Slow down the rate of HCl addition and ensure vigorous stirring to promote crystal growth.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydrochloric acid is corrosive and should be handled with care.

  • Diethyl ether is highly flammable; ensure there are no ignition sources nearby.

References

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. [Link]

  • ResearchGate. (2012). How to make a salt of a novel compound?[Link]

  • Google Patents. (1997). Amine acid salt compounds and process for the production thereof. US5686588A.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

  • Sciencemadness.org. (2020). Converting Amine Sulfate into Amine Hydrochloride ?[Link]

  • Sciencemadness.org. (2008). Converting to the hydrochloric salt for storage?[Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]

  • ERA. (n.d.). Concentration and Mixing Effects on the Production of Amine Hydrochloride Salts in a Confined Impinging Jet Reactor. [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?[Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • Crystal Growth & Design. (2019). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. [Link]

  • Google Patents. (1967).
  • Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]

  • YouTube. (2020). Conversion of Amines to Amine Salts. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • Journal of the American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link]

  • ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

  • Reddit. (2022). What's the proper way to convert a freebase to hydrochloride?[Link]

  • Quora. (2025). How can HCl be formed from chloride salts? Does it need a high temperature or what?[Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

Sources

Application

Application Notes &amp; Protocols: Optimization of Solvent Systems for 2-Cyclopentylazepane Hydrochloride Synthesis

Abstract This application note provides a comprehensive guide for researchers, chemists, and process development professionals on the strategic optimization of solvent systems for the synthesis of 2-Cyclopentylazepane Hy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, chemists, and process development professionals on the strategic optimization of solvent systems for the synthesis of 2-Cyclopentylazepane Hydrochloride. The synthesis is modeled via a direct reductive amination of azepane with cyclopentanone, a robust and common pathway for N-alkylation of secondary amines.[1][2] This document moves beyond a simple recitation of steps, delving into the causal relationships between solvent properties and reaction outcomes such as yield, impurity profile, and cycle time. We present a systematic approach, beginning with a knowledge-based initial solvent screening, progressing to a statistically designed optimization using Design of Experiments (DoE), and culminating in the isolation of the final active pharmaceutical ingredient (API) salt. Protocols for reaction monitoring, workup, and crystallization are detailed, emphasizing scientific integrity and field-proven insights.

Introduction: The Critical Role of Solvents in Amine Synthesis

2-Cyclopentylazepane and its hydrochloride salt are important structural motifs in medicinal chemistry. The synthesis, often achieved through reductive amination, involves the condensation of an amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced to the target amine.[2][3] The solvent is not a passive medium in this process; it is an active participant that governs reactant solubility, influences the rate of iminium ion formation, modulates the activity of the reducing agent, and ultimately dictates the crystallization and purity of the final hydrochloride salt.

The selection of an appropriate solvent is therefore a critical control point in process development. A suboptimal choice can lead to sluggish reactions, the formation of byproducts (e.g., reduction of the ketone to cyclopentanol), and difficulties in product isolation.[4][5] Furthermore, with increasing regulatory and environmental scrutiny, the pharmaceutical industry is moving towards greener and more sustainable solvent choices.[6][7][8] This guide provides a framework for selecting and optimizing solvents with considerations for both chemical efficiency and environmental stewardship.

Mechanistic Considerations: How Solvents Influence Reductive Amination

The reductive amination of azepane with cyclopentanone proceeds via two key equilibria before the final irreversible reduction:

  • Hemiaminal Formation: The nucleophilic attack of the azepane nitrogen on the carbonyl carbon of cyclopentanone.

  • Iminium Ion Formation: The dehydration of the hemiaminal to form a reactive iminium cation.

The solvent's properties directly impact these steps:

  • Polarity & Dielectric Constant: Polar solvents can stabilize the charged iminium intermediate, potentially accelerating its formation. However, highly protic polar solvents like water can hinder the necessary dehydration step.[4] A systematic study on the reductive amination of ketones found that while imine formation is not favored in water, protic solvents like methanol can be highly effective by facilitating both imine formation and hydrogenation.[4]

  • Protic vs. Aprotic: Protic solvents (e.g., alcohols) can participate in hydrogen bonding, which can affect the reactivity of both the amine and the carbonyl group. Aprotic solvents (e.g., THF, 1,2-dichloroethane) are often preferred for reactions using specific borohydride reagents. For instance, sodium triacetoxyborohydride (STAB) is highly effective in aprotic solvents like 1,2-dichloroethane (DCE) and tetrahydrofuran (THF).[1][5]

  • Reactant & Reagent Solubility: The solvent must fully dissolve the azepane, cyclopentanone, and the chosen reducing agent at the reaction temperature to ensure a homogeneous reaction mixture and prevent mass transfer limitations.

The final step, precipitation of the hydrochloride salt, is also critically dependent on the solvent system. The desired product should have low solubility in the chosen crystallization solvent, while impurities should remain in solution.

Phase 1: Knowledge-Based Solvent Screening

The initial phase of optimization involves screening a diverse yet logical set of solvents to identify promising candidates. Instead of random selection, this list should be curated based on chemical principles and sustainability guidelines, such as those published by the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCI-PR) or corporate guides like Sanofi's.[6][8]

Recommended Solvent Classes for Screening

The following table provides a starting point for solvent selection, categorized by their general properties and green chemistry classification.[6][9][10][11][12]

Solvent Class Example Solvents Key Properties & Rationale Green Chemistry Rating
Alcohols Methanol, Ethanol, Isopropanol (IPA)Protic, polar. Can facilitate imine formation. Good general solubility.Recommended/Usable
Ethers Tetrahydrofuran (THF), 2-Methyl-THF (2-MeTHF)Aprotic, polar. Good for borohydride reagents. 2-MeTHF is a greener alternative to THF.Usable (THF) / Recommended (2-MeTHF)
Hydrocarbons Toluene, HeptaneAprotic, non-polar. May be useful for specific reducing agents or workup procedures.Usable (Substitution Advised)
Chlorinated 1,2-Dichloroethane (DCE)Aprotic, polar. Excellent solvent for STAB reductions but has significant health and environmental concerns.[5]Problematic (Seek Alternatives)
Esters Ethyl Acetate (EtOAc)Aprotic, moderately polar. Often used in workup and crystallization.Recommended
Nitriles Acetonitrile (MeCN)Aprotic, polar. Good solvating power but can be problematic from a toxicity and waste perspective.Usable (Substitution Advised)
Experimental Protocol: Initial Solvent Screen

Objective: To identify solvents that provide good conversion to 2-Cyclopentylazepane with minimal byproduct formation.

Materials:

  • Azepane

  • Cyclopentanone

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • Screening Solvents (e.g., Methanol, IPA, THF, 2-MeTHF, Toluene, Ethyl Acetate)

  • Glacial Acetic Acid (optional catalyst)

  • Dichloromethane (for workup)

  • 1M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Internal standard for GC/HPLC analysis (e.g., Dodecane)

Procedure:

  • To six parallel reaction vials, each charged with a magnetic stir bar, add azepane (1.0 eq) and cyclopentanone (1.1 eq).

  • Add the selected solvent (e.g., Methanol, THF, etc.) to each vial to achieve a concentration of ~0.5 M.

  • Optional: If using a less reactive system, add glacial acetic acid (0.1 eq) to catalyze iminium formation.

  • Stir the mixtures at room temperature for 30 minutes to allow for pre-equilibration (imine formation).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to each vial, monitoring for any exotherm.

  • Stir the reactions at room temperature for 24 hours.

  • Reaction Monitoring: After 24h, take a small aliquot from each reaction. Quench with 1M NaOH, add a known amount of internal standard, extract with dichloromethane, and analyze by GC or HPLC to determine the percent conversion and the ratio of product to byproducts (e.g., cyclopentanol).

  • Data Analysis: Tabulate the results to compare the performance of each solvent.

Interpreting Screening Results

The goal is to identify solvents that give >80% conversion with high selectivity for the desired product. Solvents that lead to significant ketone reduction or no reaction can be eliminated. Promising candidates will be carried forward into the next phase.

Phase 2: Process Optimization with Design of Experiments (DoE)

Once one or two superior solvent systems have been identified, Design of Experiments (DoE) should be employed to efficiently optimize key reaction parameters and understand their interactions.[13][14] DoE is a powerful statistical methodology that allows for the simultaneous variation of multiple factors, providing a comprehensive understanding of the process with fewer experiments than a traditional one-variable-at-a-time (OVAT) approach.[14][15][16]

Defining Factors and Responses

For this reaction, the key variables (factors) and desired outcomes (responses) are:

  • Factors:

    • Temperature (°C): Influences reaction rate and byproduct formation.

    • Concentration (Molarity): Can affect reaction kinetics and solubility.

    • Reagent Equivalents (eq): The amount of reducing agent can impact conversion and cost.

  • Responses:

    • Yield (%): The primary measure of reaction efficiency.

    • Purity (%): The relative amount of desired product versus impurities.

    • Reaction Time (h): The time required to reach >99% conversion.

Workflow for DoE Optimization

The following diagram illustrates the workflow for a DoE-based optimization.

DOE_Workflow A Define Factors & Ranges (Temp, Conc., Eq.) B Select DoE Design (e.g., Full Factorial) A->B Step 1 C Execute Experiments (Automated Reactor Preferred) B->C Step 2 D Analyze Samples (HPLC/GC for Yield & Purity) C->D Step 3 E Build Statistical Model (Software Analysis) D->E Step 4 F Generate Response Surface & Identify Optimum E->F Step 5 G Verification Run (Confirm Predicted Optimum) F->G Step 6

Caption: Workflow for DoE-based reaction optimization.

Experimental Protocol: DoE Optimization in 2-MeTHF

Objective: To find the optimal conditions for the reductive amination in 2-MeTHF.

Procedure:

  • Using DoE software, set up a full factorial or response surface design. For example, a 2-factor, 3-level design for Temperature (20°C, 40°C, 60°C) and STAB equivalents (1.2, 1.5, 1.8).

  • Execute the series of experiments as prescribed by the DoE software. Automated lab reactors are ideal for this to ensure precise control over parameters.[13]

  • Monitor each reaction by HPLC or GC at set time points to determine the reaction endpoint.

  • Upon completion, quench and work up each experiment consistently. Quantify the yield and purity of 2-Cyclopentylazepane.

  • Input the response data (yield, purity) into the DoE software.

  • Analyze the data to generate statistical models, contour plots, and a response surface that visually represents the optimal operating conditions.

  • Perform a final confirmatory experiment at the predicted optimal conditions to validate the model.

Analytical Protocols for Reaction Monitoring

Accurate in-process control is vital for successful optimization. HPLC and GC are the most common techniques.

HPLC Method

High-Performance Liquid Chromatography is often preferred for its ability to analyze non-volatile compounds and for the direct analysis of reaction aliquots with minimal workup.

  • Column: C18 Reverse-Phase column (e.g., 150 mm x 4.6 mm).

  • Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid is a good starting point. The acid improves peak shape for the amines.

  • Detection: UV at ~210 nm.

  • Analysis: The disappearance of cyclopentanone and the appearance of the product peak can be monitored.[17][18][19][20] Quantification is achieved by integrating the peak areas relative to an internal or external standard.

GC-MS Method

Gas Chromatography offers excellent separation but can be challenging for polar amines, which may exhibit poor peak shape (tailing).[21][22] Derivatization is often employed to improve analysis.[21][23][24]

  • Derivatization (Optional but Recommended): Before injection, an aliquot of the reaction mixture can be treated with a derivatizing agent like benzenesulfonyl chloride or pentafluorobenzoyl chloride to form less polar, more volatile sulfonamides or amides.[23][24]

  • Column: A low-to-mid polarity column (e.g., DB-5 or CP-Sil 13 CB).[25]

  • Injector/Detector: Split/splitless injector, Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification.

  • Analysis: Monitor the consumption of cyclopentanone and the formation of the product peak. MS can confirm the mass of the product and identify byproducts.

Workup and Hydrochloride Salt Formation

The final phase involves quenching the reaction, isolating the free amine, and converting it to the stable, crystalline hydrochloride salt. The choice of solvent for this final step is critical for achieving high purity and yield.

General Workup and Isolation of the Free Base
  • Cool the reaction mixture to room temperature.

  • Carefully quench the excess reducing agent by the slow addition of 1M NaOH solution until gas evolution ceases.

  • If the reaction solvent is water-miscible (e.g., MeOH, THF), it may need to be removed under reduced pressure. If water-immiscible (e.g., 2-MeTHF, Toluene), proceed to extraction.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).[26]

  • Wash the combined organic layers with water and then brine to remove inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Cyclopentylazepane free base, typically as an oil.

Protocol for Hydrochloride Salt Crystallization

The conversion of the amine free base to its hydrochloride salt enhances stability and often provides a crystalline solid that is easier to handle and purify.[27][28]

Salt_Formation A Dissolve Free Base in Crystallization Solvent (e.g., IPA, EtOAc, MTBE) B Add HCl Source (Anhydrous HCl in Solvent or Concentrated Aqueous HCl) A->B Acidification C Induce Crystallization (Cooling, Seeding, Anti-solvent) B->C Precipitation D Isolate Crystals (Filtration) C->D Collection E Wash Crystals (with cold solvent) D->E F Dry Product (Vacuum Oven) E->F

Caption: General workflow for amine hydrochloride salt formation.

Procedure:

  • Dissolve the crude 2-Cyclopentylazepane free base in a minimal amount of a suitable solvent. Good candidates are Isopropanol (IPA), Ethyl Acetate (EtOAc), or Methyl tert-butyl ether (MTBE). The ideal solvent should dissolve the free base but have poor solubility for the hydrochloride salt.[29]

  • Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or 4M in dioxane) or concentrated aqueous HCl dropwise with vigorous stirring. Using an anhydrous HCl source is often preferred to avoid introducing water, which can sometimes inhibit crystallization or lead to hydrates.[30][31]

  • Monitor the pH of the mixture to ensure it is acidic.

  • Precipitation of the white hydrochloride salt should occur. If it does not, crystallization can be induced by cooling the mixture in an ice bath, scratching the inside of the flask, or adding a seed crystal.

  • Allow the slurry to stir at a reduced temperature (e.g., 0-5°C) for 1-2 hours to maximize crystal growth and yield.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold crystallization solvent to remove soluble impurities.

  • Dry the 2-Cyclopentylazepane hydrochloride product in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Conclusion

The optimization of a solvent system for the synthesis of 2-Cyclopentylazepane hydrochloride is a multi-faceted process that balances reaction kinetics, yield, impurity profiles, and downstream processing considerations like product isolation. By employing a structured approach that begins with a knowledge-based solvent screen and progresses to a statistically rigorous optimization using Design of Experiments, researchers can develop a robust, efficient, and sustainable manufacturing process. The detailed protocols provided herein serve as a practical guide for scientists to navigate this critical aspect of pharmaceutical process development, ultimately leading to a higher quality product and a more efficient synthetic route.

References

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  • BenchChem. (2025). Application Notes and Protocols for GC-MS Analysis of Secondary Amines. BenchChem Technical Support.
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  • Myers, B.J. (2019). Common Solvents Used in Organic Chemistry: Table of Properties. American Chemical Society, Division of Organic Chemistry. Available at: [Link]

  • Li, M., et al. (2018). A remarkable solvent effect on reductive amination of ketones.
  • Dern, J., et al. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. American Chemical Society. Available at: [Link]

  • University of York. Solvent Selection Guide. Green Chemistry Centre of Excellence. Available at: [Link]

  • Organic Division. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry.
  • Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines.
  • Ho, K. F., et al. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI.
  • Gair, R. B., & Fry, J. L. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives.
  • Sigma-Aldrich. Common Organic Solvents: Table of Properties. MilliporeSigma.
  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Supelco. (N.D.). Amines Analysis by Packed Column GC. Bulletin 737F.
  • Lin, Y. Q., et al. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Semantic Scholar.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Utah Tech University. Physical Properties of Organic Solvents. Utah Tech University Chemistry Department.
  • Ho, S. S. H., et al. (2025). Reductive Amination of Aldehyde 2,4-Dinitrophenylhydrazones Using 2-Picoline Borane and High-Performance Liquid Chromatographic Analysis.
  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Sciencemadness Discussion Board.
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  • Lee, Y. J., et al. (2018).
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Method

Scale-Up Synthesis of 2-Cyclopentylazepane Hydrochloride: A Detailed Guide for Pharmaceutical and Process Chemistry

Abstract This application note provides a comprehensive guide for the scale-up synthesis of 2-Cyclopentylazepane hydrochloride, a key intermediate in the development of various pharmaceutical agents. Recognizing the chal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 2-Cyclopentylazepane hydrochloride, a key intermediate in the development of various pharmaceutical agents. Recognizing the challenges associated with the synthesis of seven-membered rings, this document details a robust and scalable protocol centered around a strategic reductive amination approach. We delve into the rationale behind experimental choices, process optimization, and safety considerations critical for transitioning from laboratory-scale to pilot-plant production. Detailed step-by-step protocols, data analysis, and visual workflows are presented to enable researchers, scientists, and drug development professionals to successfully and efficiently produce this important building block.

Introduction: The Significance of the Azepane Moiety

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a recurring motif in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] Its unique three-dimensional conformation allows for novel interactions with biological targets, making it a valuable scaffold in medicinal chemistry.[3] However, the synthesis of azepanes is often more challenging than their five- or six-membered counterparts due to unfavorable ring-strain and entropic factors during cyclization.[3][4] 2-Cyclopentylazepane hydrochloride, in particular, serves as a crucial intermediate for compounds targeting a range of therapeutic areas. The development of a scalable and cost-effective synthesis is therefore of paramount importance for advancing drug discovery and development programs that rely on this structural motif.

This guide focuses on a practical and scalable synthetic route, emphasizing the "why" behind each step to provide a deeper understanding of the process.

Strategic Approach to Scale-Up Synthesis

Several synthetic strategies can be envisioned for the construction of the 2-Cyclopentylazepane core, including ring-closing metathesis, ring expansion, and intramolecular nucleophilic substitution.[2][4] For large-scale production, however, intramolecular reductive amination stands out as a highly efficient and atom-economical method.[5][6] This approach involves the formation of a linear amino-ketone or amino-aldehyde precursor, followed by an intramolecular cyclization and reduction in a single pot or a telescoped sequence.

The chosen synthetic strategy, outlined below, leverages readily available starting materials and avoids the use of expensive or hazardous reagents, making it suitable for industrial applications.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for the scale-up production of 2-Cyclopentylazepane hydrochloride.

Scale_Up_Synthesis cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Intramolecular Reductive Amination cluster_3 Step 4: Salt Formation A Cyclopentyl magnesium bromide C Intermediate Imine A->C Et₂O, 0 °C to rt B 6-Aminohexanenitrile B->C D 6-Amino-1-cyclopentylhexan-1-one C->D Aqueous HCl E 2-Cyclopentylazepane D->E H₂, Pd/C, EtOH F 2-Cyclopentylazepane Hydrochloride E->F HCl in IPA Reductive_Amination cluster_0 Mechanism AminoKetone 6-Amino-1-cyclopentylhexan-1-one CyclicImine Cyclic Imine/Enamine Intermediate AminoKetone->CyclicImine - H₂O Azepane 2-Cyclopentylazepane CyclicImine->Azepane H₂, Pd/C

Caption: Mechanism of intramolecular reductive amination.

Step 4: Formation of 2-Cyclopentylazepane Hydrochloride (Final Product)

The final step involves the formation of the hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free base.

Rationale: Conversion to the hydrochloride salt facilitates isolation and improves the handling characteristics and stability of the final product. Isopropanol is a suitable solvent for this precipitation, providing good recovery of a crystalline solid.

Protocol:

  • Reactor Setup: A 50 L jacketed glass reactor is charged with a solution of 2-Cyclopentylazepane (3.34 kg, 20.0 mol) in isopropanol (20.0 L).

  • Acid Addition: The solution is cooled to 0-5 °C. A solution of hydrochloric acid in isopropanol (e.g., 5-6 M, approximately 4.0 L, 22.0 mol) is added dropwise while maintaining the temperature below 10 °C. A white precipitate will form.

  • Crystallization: The resulting slurry is stirred at 0-5 °C for 2 hours and then allowed to stand for an additional 2 hours to ensure complete precipitation.

  • Isolation: The solid product is isolated by filtration using a Nutsche filter.

  • Washing and Drying: The filter cake is washed with cold isopropanol (2 x 2.0 L) and then with n-heptane (2 x 2.0 L). The product is dried under vacuum at 40-50 °C to a constant weight.

Data Presentation:

ParameterValue
Starting Material 2-Cyclopentylazepane
Reagent HCl in Isopropanol
Solvent Isopropanol, n-Heptane
Temperature 0-10 °C
Typical Yield 95-98%
Purity (by HPLC) >99.5%
Appearance White to off-white crystalline solid

Safety and Handling Considerations

  • Grignard Reagent: Cyclopentyl magnesium bromide is a flammable and moisture-sensitive reagent. All manipulations should be performed under an inert atmosphere (nitrogen or argon).

  • Hydrogenation: The use of hydrogen gas under pressure presents a significant fire and explosion hazard. The hydrogenation step must be conducted in a designated high-pressure bay with appropriate safety interlocks and monitoring systems. The palladium on carbon catalyst is pyrophoric when dry and should be handled with care, preferably as a wet paste.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

Conclusion

The synthetic protocol detailed in this application note provides a robust, scalable, and efficient method for the production of 2-Cyclopentylazepane hydrochloride. By employing a strategic intramolecular reductive amination, this process avoids problematic reagents and complex purification procedures, making it well-suited for industrial applications. The detailed step-by-step instructions, coupled with the rationale behind the experimental choices, offer a comprehensive guide for researchers and process chemists to successfully implement this synthesis on a larger scale.

References

  • Royal Society of Chemistry. (2018). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science.
  • ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes.
  • Huval, C. C., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC.
  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • BenchChem. (2025). Optimizing reaction conditions for azepane ring formation.
  • Don-Alvin, K. A., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation.
  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds.

Sources

Application

Application Notes and Protocols for Handling and Storage of Hygroscopic Amine Hydrochloride Salts

Abstract Amine hydrochloride salts are a cornerstone of modern pharmaceutical development, prized for their enhanced solubility and stability. However, their inherent hygroscopicity—the tendency to readily absorb moistur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amine hydrochloride salts are a cornerstone of modern pharmaceutical development, prized for their enhanced solubility and stability. However, their inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents significant challenges in research and manufacturing. Improper handling and storage can lead to a cascade of issues, including physical changes like clumping, chemical degradation via hydrolysis, and critical inaccuracies in sample weighing, ultimately compromising experimental reproducibility and drug product quality. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust handling and storage protocols necessary to maintain the integrity of these vital compounds. It details the underlying chemical principles of hygroscopicity, outlines rigorous, step-by-step protocols for laboratory handling, specifies optimal storage conditions, and offers solutions for quantifying and mitigating moisture-related effects.

The Challenge of Hygroscopicity in Amine Hydrochloride Salts

Amine hydrochloride salts are ionic compounds formed by the neutralization of a basic amine with hydrochloric acid. This conversion to a salt form is a common strategy in drug development to improve the aqueous solubility and bioavailability of active pharmaceutical ingredients (APIs).[1][2] However, the very properties that make them desirable also render them susceptible to moisture.

The hygroscopic nature of these salts stems from the strong affinity of the ionic lattice, particularly the charged amine and chloride ions, for polar water molecules.[3][4] Water molecules are readily drawn from the atmosphere and can be absorbed onto the crystal surface or adsorbed into the bulk material.[5] This process is driven by the formation of hydrogen bonds between water and the salt.[3]

The consequences of uncontrolled moisture absorption are severe and multifaceted:

  • Physical Instability: Initial moisture uptake leads to caking and clumping of the powder, which severely impacts flowability and makes accurate dispensing difficult.[5][6]

  • Chemical Degradation: The presence of water can facilitate hydrolysis, a chemical reaction that breaks down the API, leading to a loss of potency and the formation of potentially toxic degradants.[7][8]

  • Inaccurate Concentration: Weighing a hygroscopic compound that has absorbed atmospheric moisture results in an overestimation of the active substance. This leads to the preparation of solutions with lower-than-intended concentrations, invalidating experimental data.[6]

  • Alteration of Solid-State Properties: Moisture can induce changes in the crystalline structure of the salt, potentially leading to the formation of different hydrates or polymorphs, which can have different solubility and stability profiles.[9]

Understanding and controlling these factors is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products.[10]

Core Principles for Storage and Environmental Control

The fundamental strategy for managing hygroscopic amine hydrochloride salts is to create and maintain a low-humidity environment throughout the compound's lifecycle, from initial receipt to final use. This involves a multi-layered approach encompassing primary containers, secondary enclosures, and ambient room conditions.

Storage Conditions

Proper storage is the first line of defense against moisture-induced degradation. The ideal conditions are designed to minimize exposure to atmospheric humidity and are summarized in the table below.

ParameterRecommended ConditionRationale & Key ConsiderationsAuthoritative Source
Temperature Controlled Room Temperature: 20–25°C (68–77°F)Minimizes thermal degradation. Temperature fluctuations can also affect the moisture-holding capacity of the air.USP <659>[11]
Relative Humidity (RH) As low as reasonably achievable; ideally <40% RHA "dry place" is defined by USP as not exceeding 40% average RH at 20°C. This is the most critical parameter for preventing moisture uptake.USP <659>[11]
Primary Container Tightly sealed, airtight containers (e.g., amber glass bottles with PTFE-lined caps, foil-laminated pouches)Prevents direct ingress of atmospheric moisture. The container material should be inert and non-reactive with the salt.ICH Q7[12]
Secondary Enclosure Desiccators or Dry CabinetsProvides a secondary barrier and a controlled low-humidity micro-environment for the primary container.[5][13]
Light Exposure Protect from light (use of amber bottles or storage in the dark)Prevents potential photodegradation, which can be exacerbated by other stability issues.[8]
The Role of Desiccants

Desiccants are hygroscopic substances used to sustain a dry environment within a sealed container like a desiccator.[14] The choice of desiccant is critical and depends on the required level of dryness and compatibility with the stored material.

  • Silica Gel (SiO₂): A common and versatile desiccant, ideal for general-purpose use. It performs optimally at moderate relative humidity (40-60%). Indicating silica gel changes color as it becomes saturated, providing a visual cue for replacement or regeneration.[13][15]

  • Molecular Sieves: These are crystalline aluminosilicates with a uniform pore structure. They are more aggressive and rapid at moisture adsorption, especially at low humidity levels, making them ideal for highly sensitive materials.[15][16] Type 4A is a popular choice for pharmaceutical packaging.[16]

  • Calcium Chloride (CaCl₂): Offers a very high moisture absorption rate but can form a liquid brine upon saturation, requiring careful packaging to prevent leakage.[16]

For optimal performance, desiccants should be checked and replaced or regenerated regularly. Humidity indicator cards can be placed inside the desiccator to monitor the RH level.[17]

Protocols for Handling Hygroscopic Amine Hydrochloride Salts

Minimizing exposure to ambient atmosphere is the guiding principle for all handling procedures. For highly hygroscopic materials, the use of a controlled atmosphere glove box is the gold standard.[18][19]

Workflow for Handling and Weighing

The following diagram illustrates the decision-making process and workflow for handling a newly received or stored hygroscopic amine hydrochloride salt.

G cluster_prep Preparation & Environment Setup cluster_weighing Weighing Protocol cluster_storage Post-Handling Storage Prep Equilibrate Container to Room Temperature Env Prepare Low-Humidity Weighing Environment (Glove Box or Balance Shield) Prep->Env Minimum 30 mins Tare Tare Weighing Vessel (e.g., glass vial with cap) Env->Tare Start Start: Receive/ Retrieve Compound Start->Prep Add Quickly Add Approximate Amount of Salt Tare->Add Work Swiftly Seal Immediately Cap Vessel Add->Seal Weigh Record 'Gross Weight' Seal->Weigh Decision Is this for a Stock Solution? Weigh->Decision End_Aliquot End: Use Weighed Amount Directly Decision->End_Aliquot No End_Stock Proceed to Stock Solution Protocol Decision->End_Stock Yes Reseal Tightly Reseal Primary Container End_Aliquot->Reseal End_Stock->Reseal Purge Optional: Purge Headspace with Inert Gas (N₂ or Ar) Reseal->Purge Store Return to Desiccator or Dry Cabinet Purge->Store End_Storage End: Secure Storage Store->End_Storage

Caption: Decision workflow for handling hygroscopic salts.
Detailed Protocol: Weighing by Difference

This protocol is designed to achieve the most accurate weighing results by minimizing atmospheric exposure. It is best performed inside a glove box or a balance enclosure with a positive pressure of dry inert gas (Nitrogen or Argon).[20]

Materials:

  • Analytical balance (allow at least 30 minutes to stabilize).[21]

  • Anti-static weighing boat or glass vial with a cap.

  • Spatulas (clean and dry).

  • Primary container of the amine hydrochloride salt.

  • Laboratory notebook or LIMS for recording data.

Procedure:

  • Preparation: Ensure the primary container of the salt has equilibrated to the ambient temperature of the balance room for at least 30 minutes before opening. This prevents condensation of moisture onto the cold powder.

  • Initial Weighing: Place the capped primary container on the analytical balance and tare the weight. If this is not feasible, accurately weigh the capped container and record the mass as M1 .

  • Dispensing: Remove the container from the balance. Working quickly, open the container and use a clean, dry spatula to transfer an approximate amount of the powder to your receiving vessel (e.g., a pre-tared vial for making a solution).

  • Resealing: Immediately and tightly reseal the primary container.

  • Final Weighing: Place the resealed primary container back on the same analytical balance and record the new, lower mass as M2 .

  • Calculation: The exact mass of the dispensed powder (M_dispensed ) is the difference between the initial and final weights: M_dispensed = M1 - M2

  • Storage: Promptly return the primary container to its proper storage location (e.g., a desiccator).

Rationale: By weighing the primary container before and after transfer, the mass of the dispensed material is determined without the powder itself ever being exposed to the atmosphere on an open balance pan. This "weighing by difference" method is superior for accuracy with hygroscopic materials.

Protocol: Preparation of a Stock Solution

For frequently used or extremely hygroscopic salts, preparing a concentrated stock solution of the entire bottle's contents can be a highly effective strategy to avoid repeated weighing operations.[18]

Procedure:

  • Determine Tare Weight: Weigh the sealed, unopened bottle of the amine hydrochloride salt. Record this as the "Gross Weight". The manufacturer's label should state the net weight of the compound. The bottle's tare weight is the Gross Weight minus the Net Weight.

  • Solvent Calculation: Based on the stated Net Weight, calculate the precise volume of solvent required to achieve the desired molarity for your stock solution.

  • Dissolution: In a controlled environment (fume hood or glove box), carefully add the calculated volume of solvent directly to the original bottle containing the entire quantity of the salt.

  • Mixing: Seal the bottle and mix thoroughly (by vortexing, sonicating, or stirring) until all the solid has completely dissolved.

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in appropriate vials. Store these aliquots under the recommended conditions (e.g., frozen at -20°C or -80°C, protected from light).

  • Validation: It is good practice to confirm the concentration of the final stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) if the application is highly sensitive.

Quantifying Water Content: The Karl Fischer Titration

When the exact water content of a hygroscopic salt must be known for precise calculations (e.g., for preparing analytical standards), Karl Fischer (KF) titration is the gold standard method.[22] It is a highly specific and accurate method for water determination.

Principle: The KF titration is based on a reaction between iodine and water. The amount of water in the sample is determined by quantifying the amount of iodine consumed in the reaction.[22]

Simplified Protocol for Volumetric KF Titration:

  • System Preparation: The KF titrator vessel is filled with a suitable KF solvent (e.g., methanol-based). The system is then pre-titrated to a dry, stable endpoint to eliminate any residual moisture in the solvent.

  • Sample Preparation: Using the "Weighing by Difference" protocol (Section 3.2), accurately weigh a suitable amount of the amine hydrochloride salt into a gas-tight syringe or directly into the titration vessel.

  • Titration: Inject the sample into the vessel. The titrator will automatically dispense the KF reagent (containing iodine) until all the water from the sample has been consumed. The endpoint is detected electrochemically.

  • Calculation: The instrument's software calculates the water content based on the volume of titrant used and its known concentration (titer). Results are typically expressed as a weight/weight percentage (% w/w).

Important Considerations for Amine Salts:

  • pH Effects: The Karl Fischer reaction is pH-sensitive, with an optimal range of 5-8.[22] Since amine hydrochloride salts can form acidic solutions, the pH of the titration medium may drop. This can slow down the reaction rate. It may be necessary to use a buffered KF reagent or add a buffering agent like imidazole to the solvent to maintain the optimal pH.[23]

Troubleshooting and Mitigation

ProblemObservationProbable CauseRecommended Action
Clumping/Caking Powder is not free-flowing; forms hard aggregates.Moisture absorption.Gently break up clumps with a dry spatula before use. If severe, consider drying the material under vacuum (if thermally stable). For future prevention, improve storage conditions (use a better desiccator, fresh desiccant).
Inconsistent Assay Results Potency or concentration values vary significantly between experiments.Inaccurate weighing due to moisture uptake.Implement the "Weighing by Difference" protocol (Section 3.2). For critical applications, determine the water content via Karl Fischer titration and correct the weighed mass accordingly.
Degradation Products Observed Appearance of new peaks in analytical chromatograms (e.g., HPLC).Chemical instability, likely hydrolysis accelerated by moisture.Review storage conditions immediately. Ensure containers are airtight and stored in a low-humidity environment. Consider preparing fresh stock solutions more frequently.
Vanishing Titration Endpoint In Karl Fischer titration, the endpoint is not stable.Side reactions due to incorrect pH.The sample is likely too acidic or basic. Use a buffered Karl Fischer reagent or add a suitable buffer to the solvent to maintain a pH between 5 and 8.[22]

Conclusion

The hygroscopic nature of amine hydrochloride salts is a critical physicochemical property that demands rigorous control throughout the drug development process. By understanding the mechanisms of moisture absorption and implementing the detailed handling and storage protocols outlined in this guide, researchers can ensure the physical and chemical integrity of these compounds. Adherence to these best practices—including the use of controlled environments, proper desiccation, and precise weighing techniques—is essential for generating reliable, reproducible data and for developing safe and effective pharmaceutical products.

References

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • mulksgrp. (2025, February 10). What do we need a glovebox for?
  • Laboratory Choice. (2024, April 3). Laboratory Glove Box – The Full and Complete Guide.
  • Ossila. Applications of a Glove Box.
  • Cilicant. (2021, March 8). Choosing the Right Type of Desiccant is Quintessential for your Product's Shelf Life.
  • Desiccant Packets. (2024, July 18). Selecting the Right Type of Desiccant - An Overview.
  • Stream Peak. (2025, April 30). Selecting the Right Desiccant Bags for Laboratories.
  • Cleatech. Laboratory Glove Box: Definition, Types & Functions.
  • Stream Peak. (2025, April 30). Best Desiccants for Pharmaceutical Packaging and Storage.
  • Inert Corporation. Glove Boxes for Sensitive Chemicals & Materials.
  • Al-Gizawy, S. A. (2018, July 14).
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • Allada, R., et al. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.
  • Senthil Kumar, M., et al. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • The United States Pharmacopeial Convention. General Chapters: <1079> GOOD STORAGE AND SHIPPING PRACTICES. USP29-NF24.
  • Pobudkowska, A., et al. (2016). Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. International Journal of Pharma Research & Review, 5(2), 59-72.
  • APC. (2024, June 12). Impact of Organic Impurities on the Stability of Active Pharmaceutical Ingredients(API).
  • Chem240. CHAPTER 7 AMINES.
  • Mettler-Toledo.
  • Wang, J., et al. (2021). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences.
  • Ideal Cures. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.
  • BOC Sciences. API Properties & Their Impact on Drug Performance.
  • Learn About SOP. (2020, June 16). Standard Operating Procedure SOP018.
  • GeeksforGeeks. (2022, March 14). Physical Properties of Amines.
  • Senthil Kumar, M., et al. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • BYJU'S. Physical Properties of Amines.
  • World Health Organization. (2009). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.
  • ResearchGate. (2025, August 9). Effect of Moisture on the Stability of Solid Dosage Forms.
  • ASTM International. (2001, July 15). D280 - 01 Standard Test Methods for Hygroscopic Moisture (and Other Matter Volatile Under the Test Conditions) in Pigments.
  • Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a.
  • WikiLectures. (2021, August 20).
  • Mitsubishi Chemical Corporation. KARL FISCHER REAGENTS | TECHNICAL MANUAL.
  • The United States Pharmacopeial Convention. (2017, April 28). <659> Packaging and Storage Requirements.
  • The United States Pharmacopeial Convention.
  • Mettler-Toledo.
  • Sigma-Aldrich. Karl Fischer Titration Basics.
  • European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • The United States Pharmacopeial Convention. USP 659 Guidelines | Packaging And Storage Requirements.
  • YouTube. (2024, November 1).
  • ECA Academy. (2022, August 25). GDP in the US: The USP <1079> Series of Chapters on Good Storage and Distribution Practices.
  • University of Massachusetts Boston.
  • NIST. SOP No. 14 Recommended Standard Operating Procedure for Gravimetric Calibration of Volumetric Standards Using an Electronic Balance.
  • Cole-Parmer.
  • Cook, C. E., et al. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • Slideshare.
  • Skadhauge, E. (1974). The mechanism of salt and water absorption in the intestine of the eel (Anguilla anguilla) adapted to waters of various salinities. Journal of Experimental Biology, 61(3), 735-746.

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Method

Application Note: 2-Cyclopentylazepane HCl in Kinase Inhibitor Synthesis

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utilization of 2-Cyclopentylazepane Hydrochloride as a high-value, saturated heterocyclic building block in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utilization of 2-Cyclopentylazepane Hydrochloride as a high-value, saturated heterocyclic building block in the synthesis of Type I and Type I½ kinase inhibitors, specifically targeting the AGC kinase family (e.g., AKT/PKB, PKA) .

[1]

Introduction: The Shift to Saturated Heterocycles

Modern kinase inhibitor design has moved beyond flat, aromatic-heavy structures ("flatland") toward molecules with higher three-dimensionality (Fsp³ character).[1] 2-Cyclopentylazepane HCl represents a privileged scaffold in this transition.[1]

Unlike the rigid piperidine or pyrrolidine analogs, the 7-membered azepane ring offers unique conformational flexibility, allowing the inhibitor to adopt induced-fit conformations within the kinase ATP-binding pocket.[1] The 2-cyclopentyl substitution introduces a critical hydrophobic bulk that targets the hydrophobic specificity pocket (often the ribose-binding region or the solvent-exposed front pocket), enhancing selectivity against structurally similar kinases.[1]

Key Pharmacological Advantages[1]
  • Selectivity: The bulky cyclopentyl group can clash with the "gatekeeper" residues of off-target kinases.[1]

  • Solubility: The aliphatic amine (pKa ~10-11) forms stable salts (HCl), improving aqueous solubility compared to all-aromatic inhibitors.[1]

  • Metabolic Stability: Saturated rings are generally less prone to rapid oxidative metabolism (CYP450) compared to electron-rich aromatic systems.[1]

Chemical Profile & Handling

PropertySpecification
Compound Name 2-Cyclopentylazepane Hydrochloride
Chemical Structure A 7-membered nitrogen ring substituted at the C2 position with a cyclopentyl group.[1]
Molecular Formula C₁₁H₂₁N[1] · HCl
Molecular Weight ~203.75 g/mol (Salt)
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM.
Chirality Contains one stereocenter at C2.[1] (R)- and (S)-enantiomers often show distinct IC₅₀ values.[1]
Storage Desiccate at -20°C. Hygroscopic.

Handling Precaution: As a secondary amine hydrochloride, the free base must be liberated in situ or prior to coupling reactions. Ensure anhydrous conditions for coupling to prevent hydrolysis of sensitive electrophiles.

Structural Rationale in Kinase Design (SAR)

The inclusion of 2-Cyclopentylazepane is typically driven by Structure-Activity Relationship (SAR) data targeting the AGC Kinase Family (e.g., AKT, PKA, ROCK).

Mechanism of Action[2][3][4][5]
  • Hinge Binding: The azepane nitrogen is often coupled to a heteroaromatic core (e.g., quinazoline, pyrimidine) which hydrogen bonds to the kinase hinge region.

  • Hydrophobic Pocket Filling: The 2-cyclopentyl group projects into the hydrophobic region adjacent to the ATP site (e.g., the G-loop or the αC-helix interface).[1]

  • Entropy/Enthalpy Balance: The 7-membered ring is flexible enough to minimize entropic penalty upon binding while rigid enough to direct the cyclopentyl group.[1]

Pathway Visualization: AKT Signaling Target

The following diagram illustrates the downstream effects of inhibiting AKT (PKB) using an azepane-based inhibitor.

AKT_Pathway RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 AKT AKT (PKB) (Target of Azepane Inhibitor) PIP3->AKT Recruitment & Phosphorylation mTOR mTORC1 AKT->mTOR Activates GSK3 GSK3β AKT->GSK3 Inhibits FOXO FOXO Transcription Factors AKT->FOXO Inhibits Proliferation Proliferation (Inhibited) mTOR->Proliferation Survival Cell Survival (Inhibited) GSK3->Survival

Caption: The PI3K/AKT signaling cascade. Azepane-based inhibitors target AKT, preventing the phosphorylation of downstream effectors mTOR, GSK3β, and FOXO, ultimately halting cancer cell survival.

Experimental Protocol: Synthesis of Kinase Inhibitor Fragment

Objective: Couple 2-Cyclopentylazepane to a 4-chloropyrimidine core (a common kinase hinge-binder) via Nucleophilic Aromatic Substitution (SₙAr).

Reagents & Equipment[1][6][7]
  • Amine: 2-Cyclopentylazepane HCl (1.0 equiv)[1]

  • Electrophile: 4,6-Dichloropyrimidine (1.2 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: n-Butanol (n-BuOH) or DMA (Dimethylacetamide)[1]

  • Equipment: Microwave reactor or Reflux condenser, LC-MS.

Step-by-Step Methodology
  • Preparation of Free Base (In Situ):

    • In a 20 mL microwave vial, suspend 2-Cyclopentylazepane HCl (1.0 mmol, 204 mg) in n-BuOH (5 mL).

    • Add DIPEA (3.0 mmol, 0.52 mL) dropwise. Stir for 5 minutes at room temperature until the solid dissolves. Note: The solution may remain slightly cloudy.

  • Addition of Electrophile:

    • Add 4,6-Dichloropyrimidine (1.2 mmol, 179 mg) to the reaction mixture.

    • Checkpoint: Ensure the electrophile is fully dissolved.

  • Reaction (SₙAr):

    • Method A (Thermal): Heat the mixture to 100°C for 4-6 hours under nitrogen atmosphere.

    • Method B (Microwave - Recommended): Seal the vial and irradiate at 120°C for 30 minutes (High Absorption setting).

    • Validation: Monitor reaction progress by LC-MS. Look for the disappearance of the amine mass (m/z ~168 [M+H]⁺) and formation of the product (m/z ~280 [M+H]⁺ for the monochloro intermediate).

  • Work-up & Purification:

    • Evaporate the n-BuOH under reduced pressure.[1]

    • Redissolve the residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0-50% Ethyl Acetate in Hexanes.[1] The product is typically a viscous oil or low-melting solid.[1]

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Cyclopentylazepane HCl Salt Base DIPEA / n-BuOH (Free Base Gen) Start->Base Reaction SnAr Coupling 120°C, 30 min (MW) Base->Reaction Core 4,6-Dichloropyrimidine Core->Reaction Workup Aq. Wash & Drying Reaction->Workup Product Intermediate: 4-(2-cyclopentylazepan-1-yl)- 6-chloropyrimidine Workup->Product

Caption: SₙAr coupling workflow for attaching the azepane scaffold to a pyrimidine kinase hinge-binder.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Steric hindrance of the 2-cyclopentyl group.[1]Switch solvent to NMP or DMA and increase temperature to 140°C. Use a stronger base like Cs₂CO₃.
Regioselectivity Issues Competition between N-alkylation and degradation.Ensure the electrophile (pyrimidine) is added after the base. Use stoichiometric control carefully.
Incomplete Conversion HCl salt not fully neutralized.[1]Increase DIPEA to 4.0 equiv or perform a free-base extraction (NaOH/DCM) prior to the reaction.
Racemization High thermal stress on the chiral center.Avoid prolonged heating (>12 hours). Use microwave irradiation for shorter reaction times.

References

  • Breitenlechner, C. B., et al. (2004).[2] Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(6), 1375-1390.[2]

    • Key Insight: Establishes the azepane ring as a viable scaffold for AKT/PKB inhibition, detailing the binding mode where the ring occupies the solvent-exposed region.
  • BenchChem. (n.d.). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.

    • Key Insight: Reviews the "privileged" status of azepane in medicinal chemistry and its role in modul
  • Reymond Research Group. (2025). Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane.[1][3] Journal of Medicinal Chemistry.

    • Key Insight: Discusses the exploration of chiral azepane chemical space for neuropharmacology and kinase targets.
  • MDPI. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies.

    • Key Insight: General overview of Type I/II kinase inhibitor mechanisms and the necessity for novel hydrophobic scaffolds to overcome resistance.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with Sterically Hindered Azepanes

Prepared by the Senior Application Scientist Team Welcome to the technical support hub for researchers, chemists, and drug development professionals. This guide is designed to provide expert insights and practical soluti...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for researchers, chemists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for improving reaction yields when working with sterically hindered azepanes. The unique conformational flexibility and steric bulk of the seven-membered azepane ring often present significant synthetic challenges. This resource offers in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice for reactions involving bulky azepane nucleophiles.

Q1: Why are my C-N cross-coupling reactions with substituted azepanes consistently low-yielding compared to piperidines or other smaller cyclic amines?

A: The primary challenge with sterically hindered azepanes is their reduced nucleophilicity and the steric hindrance they present to the metal catalyst's coordination sphere. This bulkiness can slow down the crucial transmetalation or amine coordination steps in catalytic cycles like the Buchwald-Hartwig amination. Consequently, slower desired reactions allow competing side reactions, such as hydrodehalogenation of the aryl halide or coupling of the alkoxide base, to become more prominent, thus consuming starting material and reducing the yield of the desired product.

Q2: What is the single most important parameter to optimize first for a sluggish C-N coupling reaction involving a hindered azepane?

A: The ligand is paramount. For palladium-catalyzed reactions, standard ligands like PPh₃ are often ineffective. You must use ligands specifically designed for hindered substrates. Start by screening a panel of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr*). These ligands accelerate the rate-limiting reductive elimination step and can help prevent the formation of off-cycle catalyst intermediates.

Q3: When should I choose a copper-based catalyst system over a palladium-based one?

A: Consider a copper-catalyzed system (Ullmann-type reaction) when your substrate is sensitive to the strong bases typically used in palladium catalysis or when palladium-based systems have failed. Modern copper systems, often employing ligands like pyrrole-ols or diamines, can be highly effective for coupling hindered partners and may offer different functional group tolerance. While historically requiring harsh conditions, newer ligand systems have made copper catalysis a viable and milder alternative.

Q4: Can microwave irradiation genuinely improve my yields, or does it just speed up decomposition?

A: Microwave-assisted organic synthesis (MAOS) can be highly effective for these challenging reactions. By providing rapid and uniform internal heating, microwaves can significantly accelerate reaction rates, often allowing reactions to complete in minutes instead of hours. This rapid timescale can outpace thermal decomposition pathways, leading to cleaner reactions and higher yields. It is particularly useful for driving sluggish reactions involving sterically encumbered substrates to completion.

Troubleshooting Guides for C-N Cross-Coupling Reactions

This section provides a deeper dive into solving specific problems encountered during palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig Amination), the most common method for N-arylation of azepanes.

Problem 1: Low or No Conversion of Starting Materials

Your reaction stalls with significant amounts of unreacted aryl halide and/or azepane.

Causality & Troubleshooting Workflow

Low conversion is typically due to an inactive catalyst, insufficient reaction temperature, or an inappropriate choice of base or solvent. The following workflow helps diagnose the issue.

G start Low / No Conversion catalyst Step 1: Verify Catalyst Activity - Use a pre-catalyst? - Ligand appropriate for hindered amines? - Degas reaction mixture properly? start->catalyst base Step 2: Evaluate Base - Is the base strong enough (e.g., NaOtBu)? - Is it fresh and anhydrous? catalyst->base Catalyst OK failure Consider Alternative Catalysis (e.g., Cu-catalyzed Ullmann) catalyst->failure Inactive Catalyst or Wrong Ligand conditions Step 3: Adjust Reaction Conditions - Increase temperature? - Switch to a higher-boiling solvent? - Consider microwave heating? base->conditions Base OK base->failure Base Issue success Reaction Optimized conditions->success Improvement Seen conditions->failure No Improvement

Caption: Troubleshooting workflow for low conversion.

  • Solution 1: Catalyst & Ligand Selection. The active Pd(0) species is prone to oxidation. Ensure your reaction is thoroughly degassed. Using palladium pre-catalysts, which are air-stable and generate the active LPd(0) species in situ, is highly recommended. The choice of ligand is critical. For hindered azepanes, bulky biarylphosphine ligands are the gold standard.

Ligand ClassExample(s)Recommended ForKey Advantages
Bulky Biarylphosphines RuPhos, BrettPhos, SPhosSterically hindered primary and secondary amines.High reactivity, promotes fast reductive elimination, good functional group tolerance.
N-Heterocyclic Carbenes (NHCs) IPr, IPr*Aryl chlorides and other challenging electrophiles.Excellent thermal stability, highly active for sterically demanding substrates.
Ferrocene-based Ligands Josiphos, DPPFGeneral secondary amines, can be effective for some hindered cases.Bidentate nature can prevent catalyst decomposition pathways.
  • Solution 2: Base Selection. A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex without competing in the reaction. Sodium tert-butoxide (NaOtBu) is the most common choice. Ensure it is fresh and handled under inert conditions, as it is highly hygroscopic. If base-sensitive functional groups are present, weaker bases like Cs₂CO₃ or K₃PO₄ can be attempted, but this will likely require a more active catalyst system and higher temperatures.

  • Solution 3: Solvent and Temperature. The reaction solvent must be anhydrous and capable of solubilizing all components. Toluene and 1,4-dioxane are standard choices. Sterically hindered couplings often require elevated temperatures (80-110 °C). If thermal heating is insufficient, switching to a sealed-vessel microwave reactor can provide the necessary energy to overcome the activation barrier.

Problem 2: Significant Side Product Formation

You observe the desired product, but also significant amounts of hydrodehalogenation (Ar-H) or aryl tert-butyl ether (Ar-OtBu).

Causality & Mitigation Strategies

These side products arise from reaction pathways that compete directly with the productive C-N bond formation.

G pd_complex Ar-Pd(II)-X(L) center_point pd_complex->center_point product Desired Product (Ar-Azepane) hydrodehalogenation Hydrodehalogenation (Ar-H) ether_formation Ether Formation (Ar-OtBu) center_point->product + Azepane (Fast Reductive Elimination) center_point->hydrodehalogenation + Base/Solvent (β-Hydride Elimination) center_point->ether_formation + NaOtBu (Slow C-N Coupling)

Caption: Competing pathways in C-N cross-coupling.

  • Issue A: Aryl tert-Butyl Ether Formation. This occurs when the alkoxide base (NaOtBu) acts as a nucleophile, coupling with the aryl halide.

    • Reason: This side reaction becomes competitive when the desired C-N coupling is slow due to the steric bulk of the azepane.

    • Solution: Employ a more sterically hindered ligand. The bulk of the ligand accelerates the C-N reductive elimination step, allowing it to outcompete the C-O coupling pathway. Additionally, using a more hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes mitigate this issue, as it is a poorer nucleophile than NaOtBu.

  • Issue B: Hydrodehalogenation. This is the reduction of the aryl halide to the corresponding arene (Ar-H).

    • Reason: This can occur via β-hydride elimination from the alkoxide base or from certain amine substrates, followed by reductive elimination of Ar-H.

    • Solution: Again, ligand choice is key. Ligands that promote a rapid C-N coupling cycle minimize the lifetime of palladium intermediates susceptible to this pathway. Reducing the reaction temperature, if possible, can also disfavor this side reaction. Ensure your reagents and solvent are scrupulously dry, as water can be a proton source.

Optimized Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

This protocol provides a robust starting point for the N-arylation of a sterically hindered azepane with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • Sterically hindered azepane (1.2 equiv)

  • RuPhos G3 Palladacycle (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (to make a 0.2 M solution with respect to the aryl bromide)

  • Microwave reaction vial with a stir bar

Procedure:

  • Vial Preparation: To a dry microwave reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), RuPhos G3 Palladacycle (0.02 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the sterically hindered azepane (1.2 equiv).

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction mixture to 100-120 °C for 30-90 minutes. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: After the reaction is complete (as judged by consumption of the limiting reagent), cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl azepane.

References
  • Park, N. H., Vinogradova, E. V., Surry, D. S., & Buchwald, S. L. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(28), 8259–8262. Available at: [Link]

  • Modak, A., Nett, A. J., Cook, S. P., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10495–10499. Available at: [Link]

  • Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. Available at: [Link]

  • Wu, Z., Du, S., Gao, G., et al. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science, 10(15), 4296–4302. Available at: [Link]

  • Various Authors. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Tilstam, U., & Defrance, T. (2010). A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. Tetrahedron Letters, 51(51), 6753-6756. Available at: [Link]

  • Filo. (2025
Optimization

Technical Support Guide: Minimizing Racemization in Chiral 2-Cyclopentylazepane Synthesis

Executive Summary The synthesis of 2-cyclopentylazepane (a chiral 7-membered amine) presents a unique stereochemical challenge. Unlike 5- or 6-membered rings, the conformational flexibility of the azepane ring complicate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-cyclopentylazepane (a chiral 7-membered amine) presents a unique stereochemical challenge. Unlike 5- or 6-membered rings, the conformational flexibility of the azepane ring complicates stereocontrol.

This guide addresses the two primary synthetic pathways:

  • Ring Expansion (Schmidt/Beckmann): Relying on the stereospecific migration of a chiral cyclohexanone precursor.

  • Asymmetric Hydrogenation: Relying on the enantioselective reduction of a cyclic imine.

Module 1: The Ring Expansion Route (Schmidt/Beckmann)

Context: You are converting chiral 2-cyclopentylcyclohexanone to the corresponding lactam (which is subsequently reduced to the amine). Core Mechanism: The rearrangement involves the migration of the carbon anti to the leaving group.[1][2][3] For 2-substituted cyclohexanones, migration of the chiral center (C2) leads to 7-substituted-2-azepanones, while migration of the methylene (C6) leads to 3-substituted-2-azepanones. Target: To obtain 2-cyclopentylazepane after reduction, you generally target the 7-cyclopentyl-2-azepanone intermediate (via migration of the chiral center).

Critical Failure Point: Pre-Reaction Enolization

The migration step itself proceeds with retention of configuration . However, the acidic conditions required for the Schmidt reaction (NaN₃/Acid) or Beckmann rearrangement can cause the starting ketone to enolize before the rearrangement occurs, destroying the chiral center.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Low ee% in Lactam Acid-catalyzed enolization of ketone prior to azide attack.Switch Acid: Replace H₂SO₄ with TfOH (Triflic Acid) . TfOH promotes faster rearrangement at lower temperatures (

vs

), kinetically favoring the Schmidt reaction over enolization.
Wrong Regioisomer Migration of the methylene group (C6) instead of the chiral center (C2).Steric Control: The cyclopentyl group is bulky. In the Schmidt reaction, the migration of the more substituted carbon (C2) is electronically favored but sterically hindered. Ensure the reaction is run under thermodynamic control if using Beckmann (pre-form the

-oxime).
Incomplete Conversion Steric bulk of cyclopentyl group inhibits nucleophilic attack.Reagent Switch: Use TMSN₃ (Trimethylsilyl azide) instead of NaN₃. The silylated intermediate is more reactive and solubilizes better in organic solvents (DCM), avoiding biphasic issues.
Self-Validating Workflow: The "Cold-Acid" Protocol

To minimize racemization, follow this kinetic control sequence:

  • Solvent: Anhydrous DCM (maintain

    
    ).
    
  • Temperature: Cool system to

    
    .
    
  • Addition: Add TfOH (1.5 equiv) slowly to the ketone/TMSN₃ mixture.

  • Monitoring: Quench a small aliquot immediately into cold NaHCO₃. Check ee% of the recovered ketone and product.

    • Logic: If recovered ketone is racemic, your acid is too strong or temp is too high. If ketone is chiral but product is racemic, the intermediate iminium species is isomerizing (rare).

Module 2: Asymmetric Hydrogenation Route

Context: You are reducing the cyclic imine 2-cyclopentyl-2,3,4,5,6,7-hexahydro-1H-azepine (or its enamide equivalent) to the chiral amine. Core Challenge: 7-membered cyclic imines are conformationally mobile, making face-selective coordination to the catalyst difficult.

Catalyst Selection & Optimization

Standard Ru-BINAP systems often fail with 7-membered rings due to "floppiness." The industry standard for this scaffold is Iridium-PHOX (Phosphinooxazoline) complexes.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Low Conversion Catalyst deactivation by imine trimerization.Pressure Boost: Increase H₂ pressure to 50–100 bar . High pressure is critical for Ir-catalyzed hydrogenation of hindered imines to outcompete catalyst deactivation.
Low ee% (<80%) Non-selective binding of the "floppy" ring.Ligand Tuning: Switch to a Spiro-PHOX or Ir-(f-Binaphane) ligand. These create a tighter "chiral pocket" that forces the 7-membered ring into a specific conformation during hydride transfer.
Product Inhibition The secondary amine product binds to the catalyst.Additive: Add 1.0 eq. of Iodine (I₂) or use the cationic catalyst

. The non-coordinating counterion (BArF) prevents product inhibition.

Visualizing the Racemization Pathways

The following diagram illustrates the decision matrix for preserving chirality. Note the critical "Danger Zone" in the Ring Expansion route where enolization competes with migration.

AzepaneSynthesis Start Target: Chiral 2-Cyclopentylazepane RouteA Route A: Ring Expansion (Schmidt/Beckmann) Start->RouteA RouteB Route B: Asymmetric Hydrogenation Start->RouteB Ketone Precursor: Chiral 2-Cyclopentylcyclohexanone RouteA->Ketone Imine Precursor: Cyclic Imine (7-membered) RouteB->Imine AcidStep Acid Treatment (TfOH or H2SO4) Ketone->AcidStep CatStep Ir-Catalyzed Reduction Imine->CatStep Enolization RISK: Enolization (Racemization) AcidStep->Enolization High T / Strong Acid Migration Rearrangement (Retention of Config.) AcidStep->Migration Low T / Kinetic Control Enolization->Ketone Reversible Lactam Intermediate: 7-Cyclopentyl-2-azepanone Migration->Lactam Coordination Catalyst Coordination CatStep->Coordination Amine Final Product: 2-Cyclopentylazepane Coordination->Amine H2 (50 bar) / Ir-PHOX Lactam->Amine Reduction (LiAlH4)

Caption: Workflow logic distinguishing kinetic control in ring expansion vs. catalyst selection in hydrogenation.

FAQ: Frequently Asked Questions

Q: Can I use the Beckmann rearrangement instead of the Schmidt reaction to avoid azide toxicity? A: Yes, but stereocontrol is harder. In the Beckmann rearrangement, the group anti to the hydroxyl migrates.[2][3] You must separate the


 and 

oximes of 2-cyclopentylcyclohexanone. If you use a mixture, you will get a mixture of regioisomers (2-substituted and 7-substituted lactams). The Schmidt reaction is often preferred because it is a "dynamic" process where the migration selectivity is determined by the transition state energy, often favoring the migration of the more substituted carbon (retention of the chiral center).

Q: Why does my ee% drop during the LiAlH₄ reduction of the lactam? A: It shouldn't. LiAlH₄ reduction of lactams typically preserves stereochemistry. If you see racemization here, check your workup. Avoid strong acid washes during the extraction of the amine, as the resulting ammonium salt can undergo slow racemization if heated or left for extended periods. Use a basic workup (Rochelle's salt) and isolate the free base immediately.

Q: Which Iridium catalyst specifically works for 7-membered rings? A: The Ir-(S,S)-f-Binaphane complex has shown up to 96% ee for 7-membered cyclic imines (benzodiazepinones). For simple alkyl-substituted azepines, Ir-SpiroPAP or Ir-PHOX are the starting points for screening.

References

  • Iridium-Catalyzed Asymmetric Hydrogen

    • Source: Zhou, Y. G. (2012). Accounts of Chemical Research.
    • Relevance: Establishes the protocol for Ir-catalyzed reduction of 7-membered cyclic imines using chiral spiro phosphine-oxazoline ligands.
    • URL:[Link]

  • The Schmidt Reaction: Mechanism and Stereochemistry.

    • Source: Aubé, J., et al. (1991). Journal of the American Chemical Society.[4]

    • Relevance: Definitive work on the retention of configuration during the migration step of the Schmidt reaction and the risks of pre-reaction enoliz
    • URL:[Link]

  • Synthesis of Chiral Azepanes via Ring Expansion.

    • Source: Cossy, J., et al. (2009). Chemical Reviews.
    • Relevance: Comprehensive review of ring expansion methodologies (Beckmann/Schmidt) for medium-sized rings.
    • URL:[Link]

  • Minimizing Racemization in Ketone Functionaliz

    • Source: Evans, D. A. (Data from Harvard Lecture Notes / Organic Syntheses).
    • Relevance: General principles of suppressing alpha-enolization during Lewis acid-catalyzed transform
    • URL:[Link]

Sources

Troubleshooting

Purification strategies for removing impurities from 2-Cyclopentylazepane hydrochloride

The following technical guide is structured as a Technical Support Center resource for researchers and process chemists working with 2-Cyclopentylazepane hydrochloride . It synthesizes organic chemistry principles with p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Technical Support Center resource for researchers and process chemists working with 2-Cyclopentylazepane hydrochloride . It synthesizes organic chemistry principles with practical troubleshooting strategies.

Overview

2-Cyclopentylazepane hydrochloride (CAS: 1177362-74-1) is a bulky, secondary amine salt often used as a scaffold in the synthesis of CNS-active agents (e.g., Orexin receptor antagonists). Its purification is frequently complicated by hygroscopicity , oiling out during crystallization, and the difficulty of separating regioisomeric impurities derived from ring-expansion syntheses.

This guide addresses these specific challenges using a logic-based troubleshooting approach.

Part 1: Understanding the Impurity Profile

Q: What specific impurities should I anticipate before starting purification?

A: The impurity profile depends heavily on your synthetic route. However, for 2-substituted azepanes, three classes of impurities are ubiquitous. Understanding their origin allows you to select the correct purification vector.

Impurity ClassLikely OriginPhysicochemical BehaviorRemoval Strategy
A. Unreacted Electrophiles Excess Cyclopentyl bromide or Cyclopentanecarbaldehyde (from reductive alkylation).Lipophilic, non-basic.Acid-Base Extraction: These remain in the organic layer during acidic wash.
B. Bis-alkylated Azepanes Over-alkylation where two cyclopentyl groups attach to the nitrogen.Highly lipophilic, basic (but lower pKa than product).Selective Crystallization: The bis-alkylated salt is often more soluble in ether/acetone than the mono-salt.
C. Ring Isomers Schmidt reaction or Beckmann rearrangement by-products (e.g., 3- or 4-substituted isomers).Isomeric basicity and solubility.High-Performance Flash Chromatography (HPFC) or Chiral Resolution (if enantiomers).
D. Inorganic Salts Magnesium salts (if Grignard route used).[1]Insoluble in organic solvents; soluble in water.Aqueous Workup prior to salt formation.

Part 2: Primary Purification – The "Salt Break" Method

Q: My crude product is a dark oil. How do I get a clean solid HCl salt?

A: Direct crystallization from a crude reaction mixture rarely works for azepanes due to their conformational flexibility, which traps solvent. We recommend the "Salt Break" Protocol . This method uses polarity switching to reject non-basic impurities before attempting crystallization.

Workflow Diagram: The Salt Break Protocol

PurificationWorkflow Start Crude Reaction Mixture (Dark Oil) AcidWash Acid Extraction (Dissolve in EtOAc, extract w/ 1M HCl) Start->AcidWash OrgLayer Organic Layer (Contains Impurity A: Non-basics) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Contains Product + Amine Impurities) AcidWash->AqLayer Keep BaseWash Basify to pH 12 (NaOH) Extract into MTBE or DCM AqLayer->BaseWash Drying Dry (Na2SO4) & Concentrate Yields Free Base Oil BaseWash->Drying SaltForm Salt Formation Add 2M HCl in Et2O dropwise Drying->SaltForm Final 2-Cyclopentylazepane HCl (White Precipitate) SaltForm->Final

Caption: Figure 1.[2] The "Salt Break" protocol utilizes pH manipulation to isolate the amine before final crystallization, removing non-basic contaminants.

Step-by-Step Protocol
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract twice with 1M HCl . The product moves to the aqueous phase; non-polar impurities (unreacted alkyl halides) stay in EtOAc.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

  • Extraction: Extract the free amine into Methyl tert-butyl ether (MTBE) . Note: MTBE is preferred over DCM as it rejects inorganic salts better.

  • Salt Formation:

    • Dry the MTBE layer over anhydrous Na₂SO₄.

    • Cool to 0°C.

    • Add 2.0 equivalents of HCl in Diethyl Ether (or Dioxane) dropwise under nitrogen.

    • Critical: Do not use aqueous HCl, or you will form a hygroscopic gum.

Part 3: Troubleshooting Crystallization

Q: I added HCl, but the product "oiled out" instead of precipitating. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the salt is generated too fast or the solvent polarity is too high, causing the salt to form a supersaturated droplet phase rather than a crystal lattice.

Corrective Action: The "Cloud Point" Reslurry

  • Decant: Pour off the supernatant solvent from the oil.

  • Dissolve: Dissolve the oil in a minimum amount of hot Isopropanol (IPA) (approx. 60°C).

  • Precipitate: Add Diethyl Ether or Heptane dropwise until the solution turns slightly cloudy (the cloud point).

  • Seed: Add a single crystal of pure product (if available) or scratch the glass wall with a spatula.

  • Slow Cool: Wrap the flask in foil and let it cool to room temperature undisturbed over 4 hours. Then move to -20°C.

Q: The solid is extremely hygroscopic (turns to goo in air).

A: This is common for azepane hydrochlorides.

  • Cause: Excess HCl trapped in the lattice or presence of magnesium salts.

  • Fix: Recrystallize from Acetone/Ethanol (9:1) . Acetone is excellent for scavenging excess acid and water. Dry the final solid in a vacuum oven at 40°C over P₂O₅ for 24 hours.

Part 4: Advanced Separation (Enantiomers)

Q: I need to separate the enantiomers of 2-Cyclopentylazepane. Can I do this by crystallization?

A: Yes, via Diastereomeric Salt Resolution . Since the compound is a secondary amine, it resolves well with chiral acids.

Protocol: Tartaric Acid Resolution

  • Reagent: Use (L)-(+)-Tartaric acid (0.5 equivalents relative to racemic amine).

  • Solvent: Methanol/Water (95:5) .

  • Process:

    • Dissolve free amine in Methanol.

    • Add Tartaric acid solution hot.

    • Allow to crystallize.[3][4] The less soluble diastereomeric salt (e.g., the (R)-amine-(L)-tartrate) will precipitate.

    • Filter and convert back to the free base using NaOH, then reform the HCl salt.

  • Verification: Check enantiomeric excess (ee) using Chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/Diethylamine).

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Authoritative source for resolving chiral amines like 2-substituted azepanes).
  • European Patent Office. (2019).[5] Patent EP3784666B1: Antiproliferation compounds and uses thereof. Link (Describes synthesis and purification of 2-cyclopentylazepane derivatives).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "oiling out" troubleshooting and salt selection).

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 2-Cyclopentylazepane Hydrochloride

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals working on the purification of 2-Cyclopentylazepane hydrochloride. The following question-and-an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals working on the purification of 2-Cyclopentylazepane hydrochloride. The following question-and-answer-style troubleshooting guide addresses common challenges encountered during the recrystallization of this compound, providing in-depth, practical solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations for selecting an optimal solvent system for the recrystallization of 2-Cyclopentylazepane hydrochloride?

The cornerstone of a successful recrystallization is the selection of an appropriate solvent or solvent system.[1] For 2-Cyclopentylazepane hydrochloride, a salt of an organic amine, the ideal solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystallization upon cooling.[2][3]

Given the ionic nature of the hydrochloride salt, polar solvents are generally the most effective. A common and highly recommended strategy is the use of a binary solvent system, which offers fine-tuned control over the solubility. This typically involves a "good" solvent, in which the compound is readily soluble, and an "anti-solvent" or "poor" solvent, in which the compound is sparingly soluble.[2]

For 2-Cyclopentylazepane hydrochloride, effective "good" solvents often include lower alcohols such as ethanol or isopropanol.[4] These can be paired with less polar "anti-solvents" like ethers (e.g., diethyl ether, MTBE) or alkanes (e.g., heptane, hexane) to induce precipitation.[5] The process involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the gradual addition of the "anti-solvent" until turbidity is observed, then re-heating to achieve a clear solution before cooling.[6]

Q2: I'm observing the formation of an oil instead of crystals during cooling. What causes this "oiling out" and how can it be rectified?

"Oiling out" is a common recrystallization problem where the solute separates from the solution as a liquid phase rather than a solid.[7][8] This phenomenon often occurs when the melting point of the solute is lower than the temperature of the solution at the point of saturation.[9] It can also be triggered by excessively high levels of impurities or a very rapid cooling rate.[7][9] The resulting oil can entrap impurities and may solidify into an amorphous mass, compromising the purity of the final product.[9]

Strategies to Mitigate Oiling Out:

  • Slower Cooling Rate: Rapid cooling is a primary culprit.[1] Allowing the solution to cool gradually to room temperature before any further cooling in an ice bath can provide the necessary time for proper crystal lattice formation.[10][11]

  • Adjusting Solvent Composition: If oiling persists, re-heat the solution to re-dissolve the oil and add a small amount of the "good" solvent to decrease the saturation level.[7][9] Alternatively, altering the ratio of the "good" solvent to the anti-solvent can be effective.

  • Seeding: Introducing a small seed crystal of pure 2-Cyclopentylazepane hydrochloride can provide a nucleation point for crystal growth, bypassing the formation of an oil.[12][13]

  • Solvent Selection: In some cases, the chosen solvent system may be inherently prone to causing oiling out. Experimenting with different solvent combinations is advisable.[13]

Caption: A logical workflow for addressing the issue of oiling out during recrystallization.

Troubleshooting Guide

Problem: Low Product Recovery

A diminished yield of purified 2-Cyclopentylazepane hydrochloride can be attributed to several factors throughout the recrystallization process.

Potential Cause Underlying Reason Recommended Solution
Excessive Solvent Use Using too much of the "good" solvent will keep a significant portion of the compound dissolved in the mother liquor, even after cooling.[7]Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent has been added, carefully evaporate a portion of it to re-establish a saturated solution.[8]
Premature Crystallization If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel stem.Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent. Ensure the solution remains hot throughout the filtration process.
Inappropriate Washing Solvent Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss.Wash the crystals with a minimal amount of ice-cold anti-solvent or a solvent in which the product is known to be insoluble.
Problem: Ineffective Impurity Removal

If the final product's purity is not satisfactory, consider the following points.

  • Slow Crystal Growth: Rapid crystal formation can trap impurities within the crystal lattice.[1] A slower cooling rate promotes the formation of larger, purer crystals.[11]

  • Activated Charcoal Treatment: For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective.[1] The charcoal adsorbs the impurities, which are then removed during the hot filtration step.

  • Double Recrystallization: For highly impure samples, a second recrystallization step may be necessary to achieve the desired level of purity.

Experimental Protocol: A General Guideline for Recrystallization of 2-Cyclopentylazepane Hydrochloride
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent system (e.g., isopropanol/diethyl ether).

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Cyclopentylazepane hydrochloride. Add the minimum volume of the "good" solvent (isopropanol) required to dissolve the solid at its boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.

  • Induce Crystallization: Slowly add the "anti-solvent" (diethyl ether) to the hot solution until a faint cloudiness persists. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath.[3]

  • Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent.

  • Drying: Dry the purified crystals to a constant weight.

Caption: A standard workflow for the recrystallization of 2-Cyclopentylazepane hydrochloride.

Sources

Troubleshooting

Resolving incomplete coupling reactions involving 2-Cyclopentylazepane

Topic: Overcoming Steric & Conformational Barriers in 2-Cyclopentylazepane Coupling Introduction: The "Steric Wall" of Alpha-Substituted Medium Rings You are likely reading this because your standard coupling protocols (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Conformational Barriers in 2-Cyclopentylazepane Coupling
Introduction: The "Steric Wall" of Alpha-Substituted Medium Rings

You are likely reading this because your standard coupling protocols (HATU, EDC, or Pd(PPh3)4) have failed.

2-Cyclopentylazepane represents a "perfect storm" of steric hindrance.[1]

  • Medium Ring Entropy: Unlike stable chair-form piperidines (6-membered), the azepane (7-membered) ring possesses high conformational flexibility, creating a higher entropic barrier for the transition state.[1]

  • Local Steric Crowding: The cyclopentyl group at the C2 position (alpha to the nitrogen) creates a massive steric cone that shields the nitrogen lone pair. This blocks the approach of bulky electrophiles (activated esters or Pd-complexes).[1]

This guide abandons "standard" conditions in favor of high-energy activation and specific steric-demand catalysts.

Module 1: Amide Coupling Troubleshooting

Symptom: Reaction stalls at <50% conversion; adding more HATU/Base yields no improvement.

The Problem: The Activated Ester Trap

Standard reagents like HATU generate an active ester (OBt/OAt). While reactive, these esters are physically bulky. The 2-cyclopentyl group on your amine prevents the nitrogen from approaching the carbonyl carbon of the bulky active ester.

The Solution: High-Energy, Low-Bulk Electrophiles

You must switch to Acyl Chlorides or Acyl Fluorides .[1] These species are highly electrophilic but, crucially, they are small.

Protocol A: The Ghosez’s Reagent Rescue (Recommended)

Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides in situ under neutral conditions, avoiding the harshness of Thionyl Chloride.[1]

Step-by-Step Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M).

  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C. Stir for 1–2 hours at RT.

    • Checkpoint: Monitor by TLC/LCMS (quench an aliquot with MeOH to check for methyl ester formation).[1]

  • Coupling: Add the 2-Cyclopentylazepane (1.1 equiv) and DIPEA (2.5 equiv) dissolved in minimal DCM.

  • Execution: Stir at RT for 4 hours. If incomplete, heat to 40°C.

Protocol B: Acyl Fluorides (For Acid-Sensitive Substrates)

If your acid is sensitive, use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to generate the Acyl Fluoride.[1]

  • Mix: Acid (1.0 equiv), TFFH (1.1 equiv), and DIPEA (2.5 equiv) in DCM.[1]

  • Add: 2-Cyclopentylazepane immediately.

  • Why this works: The C-F bond is strong but the fluoride leaving group is tiny, slipping past the cyclopentyl shield.

Decision Logic: Amide Coupling

AmideLogic Start Amide Coupling Fails (HATU/EDC) CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid Ghosez Protocol A: Ghosez's Reagent (In-situ Acid Chloride) CheckAcid->Ghosez Yes (Bulky Acid) AcylF Protocol B: TFFH (Acyl Fluoride) CheckAcid->AcylF Acid Sensitive? T3P Protocol C: T3P + Pyridine (High Temp) CheckAcid->T3P No (Linear Acid) Success Target Amide Isolated Ghosez->Success Small Electrophile Penetrates Steric Shield AcylF->Success

Figure 1: Decision matrix for selecting the correct activation strategy based on steric and stability constraints.

Module 2: Buchwald-Hartwig C-N Coupling

Symptom: Starting material (Aryl Halide) is consumed but converted to the de-halogenated product (Ar-H).[1] No coupled amine observed.

The Problem: Reductive Elimination Failure

The catalytic cycle is dying at the Reductive Elimination step.

  • Oxidative Addition: Easy. The Pd inserts into the Ar-X bond.[2]

  • Amine Coordination: DIFFICULT. The bulky 2-cyclopentylazepane cannot displace the ligand to bind to Palladium.

  • Result: Beta-hydride elimination or protodehalogenation occurs instead.[1]

The Solution: Specific Ligand Geometry (RuPhos)

You need a ligand that is bulky enough to promote reductive elimination but flexible enough to allow the amine to enter.

  • Ligand of Choice: RuPhos .[3] It is specifically designed for secondary amines.

  • Pre-catalyst: Use RuPhos Pd G4 .[1][3][4] Do not mix Pd(OAc)2 + Ligand in situ.[1] The G4 precatalyst ensures a 1:1 Pd:Ligand ratio, preventing the formation of inactive PdL2 species which are common with hindered substrates.

Optimized C-N Coupling Protocol
ComponentReagentRole
Catalyst RuPhos Pd G4 (2–5 mol%)Ensures mono-ligation; highly active.[1]
Base NaOtBu (1.5 equiv)Strong base required for secondary amines.[1]
Solvent Toluene or Dioxane Non-polar solvents often reduce amine chelation issues.[1]
Temp 80°C – 100°CEnergy required to force amine coordination.

Critical Note: If the substrate contains base-sensitive groups (esters), switch the base to LHMDS and the catalyst to BrettPhos Pd G4 .

Mechanism of Failure & Rescue

Buchwald Start Ar-Br + Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Coord Amine Coordination OxAdd->Coord Fail FAILURE MODE: Steric Clash blocks Amine --> De-halogenation Coord->Fail Standard Ligand (e.g., BINAP, Xantphos) Success Reductive Elimination (Ar-N-R) Coord->Success RuPhos Pd G4 (Creates open pocket)

Figure 2: The bottleneck in C-N coupling is amine coordination.[1] RuPhos provides the specific geometry to overcome the cyclopentyl steric bulk.

Module 3: Purification & Analysis (FAQs)

Q: My LCMS shows the correct mass, but the NMR is a mess of broad peaks. Is it impure? A: Likely No . 2-Cyclopentylazepane amides exist as rotamers .[1] The amide bond has restricted rotation, and the bulky cyclopentyl group forces the 7-membered ring into distinct conformers that exchange slowly on the NMR timescale at room temperature.

  • Validation: Run the NMR at 350K (77°C) in DMSO-d6. If the peaks sharpen and coalesce into a single set of signals, your compound is pure.

Q: I see "ghost peaks" in HPLC. A: The rotamers can separate on C18 columns, appearing as a split peak or a "shoulder."

  • Fix: Add 0.1% TFA to your mobile phase or run the column at 40°C–50°C to speed up the interconversion.

References
  • Ghosez's Reagent for Hindered Amides

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[5][6]

    • Source: Organic & Biomolecular Chemistry (2015).[1][6]

    • URL:[Link]

  • Acyl Fluorides (TFFH)

    • Title: Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.[6][7]

    • Source: RSC Adv. (Chemical Science Blog).
    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection (RuPhos)

    • Title: Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[1][8]

    • Source: Chemical Science (2011).[1]

    • URL:[Link]

  • Pd Precatalyst Generation (G4)

    • Title: RuPhos Pd G4: A powerful ligand for classic cross-coupling reactions.[1][9]

    • Source: Sigma-Aldrich Technical Bulletin.[1]

Sources

Optimization

Troubleshooting hygroscopicity challenges in weighing 2-Cyclopentylazepane HCl

Introduction: Navigating the Challenges of Weighing 2-Cyclopentylazepane HCl Welcome to the technical support guide for handling 2-Cyclopentylazepane HCl. Researchers and drug development professionals often encounter ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Weighing 2-Cyclopentylazepane HCl

Welcome to the technical support guide for handling 2-Cyclopentylazepane HCl. Researchers and drug development professionals often encounter challenges with amine hydrochloride salts, which frequently exhibit hygroscopic properties—a tendency to absorb moisture from the atmosphere. This guide provides in-depth troubleshooting advice and best practices to ensure accurate and reproducible weighing of this compound, a critical step for the integrity of your downstream experiments.

While specific public data on the hygroscopicity of 2-Cyclopentylazepane HCl is limited, the principles outlined here are based on extensive field experience with similar chemical entities. Increased moisture content can lead to significant errors in concentration calculations, affect powder handling characteristics, and potentially impact the chemical stability of the active pharmaceutical ingredient (API).[1][2][3][4] This guide will equip you with the knowledge to anticipate, identify, and mitigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Hygroscopicity

This section addresses the foundational questions researchers face when encountering a potentially hygroscopic compound.

Q1: Why is the weight of my 2-Cyclopentylazepane HCl continuously increasing on the analytical balance?

A: This phenomenon is the classic indicator of a hygroscopic substance. The compound is actively absorbing water vapor from the ambient laboratory air.[3][4] This can result in a constantly drifting weight reading, making it impossible to obtain an accurate measurement. The rate of weight gain is influenced by the compound's intrinsic properties, the ambient relative humidity (RH), and temperature.[5]

Q2: What are the downstream consequences of inaccurate weighing due to moisture absorption?

A: The consequences can be significant and compromise your results:

  • Inaccurate Potency and Concentration: If you weigh out 10.0 mg of powder that contains 5% water by mass, you are actually dispensing only 9.5 mg of 2-Cyclopentylazepane HCl. This leads to systematically lower concentrations for all subsequent solutions, affecting dose-response curves, kinetic assays, and formulation development.[6]

  • Altered Physical Properties: Increased moisture can cause the powder to become sticky or clump, leading to poor flowability and handling issues during processes like tablet compression or capsule filling.[4][7][8]

  • Chemical Degradation: For moisture-sensitive compounds, the absorbed water can act as a reagent or plasticizer, accelerating degradation pathways such as hydrolysis and potentially leading to the formation of impurities.[2][8][9]

Q3: How can I definitively determine the hygroscopicity of my specific batch of 2-Cyclopentylazepane HCl?

A: A systematic approach is recommended. Dynamic Vapor Sorption (DVS) analysis is the gold standard method. In this technique, a sample is exposed to a range of controlled humidity levels at a constant temperature, and the change in mass is measured gravimetrically.[1][3][4] This provides a detailed sorption/desorption profile.

For a quicker, qualitative assessment, you can use the European Pharmacopoeia (Ph. Eur.) static method. Expose a pre-weighed sample to an environment with a constant, high relative humidity (e.g., 80% RH in a desiccator over a saturated salt solution) for 24 hours and measure the percentage weight gain.[3][10]

Hygroscopicity Classification (Ph. Eur.)Weight Gain (at 25°C, 80% RH)
Non-hygroscopic < 0.2%
Slightly hygroscopic ≥ 0.2% and < 2.0%
Moderately hygroscopic ≥ 2.0% and < 15.0%
Very hygroscopic ≥ 15.0%
A summary of the European Pharmacopoeia classification for hygroscopic substances.[10]

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides actionable protocols to address specific issues encountered during the weighing process.

Issue 1: My balance reading is unstable and continuously drifting upwards.

This is a direct result of rapid moisture uptake. The key is to minimize the compound's exposure to ambient air.

start Start: Unstable Weight Reading check_env Is a controlled environment (glove box) available? start->check_env use_glovebox Solution A: Weigh inside a nitrogen-purged glove box (<10% RH). check_env->use_glovebox Yes no_glovebox No Glove Box Available check_env->no_glovebox No end_weigh Stable weight achieved. use_glovebox->end_weigh weigh_tech Is the weighing technique optimized for speed? no_glovebox->weigh_tech fast_weigh Solution B: Use Rapid Weighing Protocol. weigh_tech->fast_weigh Yes slow_weigh Improve Technique weigh_tech->slow_weigh No vessel_choice Is the weighing vessel appropriate? fast_weigh->vessel_choice slow_weigh->vessel_choice good_vessel Solution C: Use a capped vial and weigh by difference. vessel_choice->good_vessel Yes bad_vessel Change to appropriate vessel vessel_choice->bad_vessel No good_vessel->end_weigh bad_vessel->end_weigh

Caption: Troubleshooting logic for achieving a stable weight reading.

This technique minimizes exposure time and is highly effective in a standard laboratory setting.

  • Preparation: Place a sealed vial containing 2-Cyclopentylazepane HCl and a separate, empty receiving container (e.g., a flask for dissolution) into the balance chamber to allow them to equilibrate for 1-2 minutes.

  • Tare: Tare the analytical balance.

  • Initial Weigh: Remove the sealed vial of your compound, open it outside the balance, and quickly transfer an estimated amount of powder to the receiving container using a clean spatula.

  • Seal and Re-weigh: Immediately re-cap the source vial and place it back on the balance. The negative reading displayed is the precise amount of substance transferred. Record this value quickly.

  • Minimize Airflow: Ensure the balance draft shields are closed during all measurements and that there are no strong air currents in the room.[11]

Issue 2: My solution concentration is consistently lower than expected, despite a stable weight reading.

This indicates that your material already contains a significant amount of water. The weight you measured is a combination of your API and water. To correct for this, you must accurately determine the water content.

FeatureKarl Fischer TitrationThermogravimetric Analysis (TGA) / Loss on Drying (LOD)
Specificity Measures only water.[12]Measures all volatiles (water, residual solvents).[12]
Principle Titration based on a stoichiometric reaction between iodine and water.[6][13]Measures weight loss upon heating.[11]
Sensitivity High (ppm levels).[13][14]Lower sensitivity.
Recommendation Gold standard for accurate water content determination in APIs.[6][15]Useful for screening or if other volatiles are known to be absent.

Coulometric KF is ideal for the typically low water content expected in pharmaceutical solids.[14][16] It works by electrochemically generating iodine, which reacts with the water from the sample.[13]

  • System Preparation:

    • Ensure the KF titrator's vessel and tubing are dry and properly sealed to prevent moisture ingress from the air.[16]

    • Allow the reagent to stabilize until a low, steady drift rate is achieved, as per the instrument manufacturer's guidelines.

  • Sample Preparation (Critical Step):

    • Perform all sample handling in a low-humidity environment if possible, such as a glove bag or a dehumidified room.[11][17]

    • Accurately weigh the 2-Cyclopentylazepane HCl into a gas-tight syringe or a sealed vial. The exact sample amount depends on the expected water content but is typically in the 10-50 mg range.

  • Sample Introduction:

    • Quickly and carefully inject the sample directly into the KF titration cell.[18]

    • For insoluble samples, a KF oven can be used. The sample is heated in a sealed vial, and a stream of dry nitrogen gas carries the evaporated water into the titration cell.[18][19]

  • Titration and Calculation:

    • The instrument will automatically titrate the sample and calculate the water content. The result is typically expressed as a percentage (% w/w).

  • Assay Correction:

    • Use the determined water content to calculate the true mass of the API dispensed.

    • Corrected Mass = Weighed Mass × (1 - [Water Content % / 100])

prep 1. System Preparation (Dry cell, stabilize reagent) weigh 2. Sample Weighing (Controlled environment) prep->weigh inject 3. Sample Introduction (Direct injection or KF Oven) weigh->inject titrate 4. Coulometric Titration (Electrochemical iodine generation) inject->titrate calculate 5. Calculation (Result in % w/w water) titrate->calculate correct 6. Assay Correction (Calculate true API mass) calculate->correct

Caption: Step-by-step workflow for accurate water content analysis.

Part 3: Proactive Best Practices for Handling and Storage

Preventing moisture uptake from the start is the most robust strategy.

  • Storage: Always store 2-Cyclopentylazepane HCl in a tightly sealed container, preferably inside a desiccator containing a suitable desiccant (e.g., silica gel).[3] For long-term storage, consider placing the container in a freezer, but allow it to fully equilibrate to room temperature before opening to prevent condensation.

  • Packaging: If you are responsible for packaging, use materials with a low water vapor permeation rate.[7]

  • Documentation: Always record the water content for each new batch of material received. This value should be used to correct the mass in all subsequent experiments for that batch.

  • Formulation Strategies: In later-stage development, if hygroscopicity remains a significant issue, formulation strategies such as film coating, encapsulation, or co-crystallization can be employed to protect the API within the final dosage form.[7][20]

By implementing these troubleshooting guides and best practices, you can ensure the accuracy, integrity, and reproducibility of your research involving 2-Cyclopentylazepane HCl.

References

  • Patsnap Eureka. (2025, September 24).
  • Metrohm. (n.d.).
  • Alfa Chemistry. (n.d.). Moisture Analysis and the Test Methods.
  • PubMed. (n.d.). Moisture determination in hygroscopic drug substances by near infrared spectroscopy.
  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Japanese Pharmacopoeia. (n.d.).
  • Mettler Toledo. (n.d.).
  • Drug Discovery World. (2005, March 7).
  • ResearchGate. (2015, June 5). (PDF)
  • Mitsubishi Chemical Group. (2025, September 30). Measurement of hygroscopic powder samples in coulometric titration with a vaporizer | AQUAMICRON™ [Video]. YouTube.
  • Pharma Excipients. (2022, June 28).
  • Taylor & Francis Online. (2022, June 21).
  • Honeywell. (n.d.).
  • American Pharmaceutical Review. (2010, January 1).
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Thermo Fisher Scientific. (2025, September 12).
  • Fisher Scientific. (2010, July 20).
  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • International Journal of Pharmaceutical Investigation. (2016, August 20).
  • Rich Packing. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Cyclopentylazepane Hydrochloride: A Deep Dive into 1H NMR Interpretation and Methodological Comparisons

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 2-Cyclopentylazepane hydrochloride. Moving beyond a mere recitation of spectral data, we will explore the underlying principles that govern the spectrum's appearance, offering a framework for predictive analysis. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from complementary analytical techniques, providing a holistic perspective on structural elucidation.

The Logic of the Spectrum: Predicting the ¹H NMR of 2-Cyclopentylazepane Hydrochloride

The power of NMR spectroscopy lies in its ability to provide a detailed electronic and topological map of a molecule. [cite: 32] For 2-Cyclopentylazepane hydrochloride, we can predict the key features of its ¹H NMR spectrum by dissecting its molecular structure: a seven-membered azepane ring, a five-membered cyclopentyl substituent at the 2-position, and a protonated amine forming a hydrochloride salt. The protonation of the nitrogen atom is a critical feature, as it significantly influences the chemical shifts of adjacent protons.

The structure and predicted proton assignments are as follows:

Chemical structure of 2-Cyclopentylazepane hydrochloride with protons labeled for NMR assignment. Caption: Chemical structure of 2-Cyclopentylazepane hydrochloride with key protons labeled for predicted ¹H NMR assignments.

Based on established principles of chemical shifts and spin-spin coupling, we can anticipate the following spectral characteristics. [cite: 31, 37] The electron-withdrawing effect of the protonated nitrogen will cause protons on adjacent carbons (H-2 and H-7) to be deshielded, shifting them downfield. [cite: 34] Protons on the cyclopentyl ring and the more distant methylene groups of the azepane ring will appear further upfield.

Table 1: Predicted ¹H NMR Spectral Data for 2-Cyclopentylazepane Hydrochloride

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale for Prediction
N-H₂⁺ 9.0 - 10.0Broad singlet (br s)2HProtons on the positively charged nitrogen are highly deshielded and often exchange with trace water or the counter-ion, leading to a broad signal.
H-2 3.5 - 3.8Multiplet (m)1HAdjacent to the electron-withdrawing N-H₂⁺ group and the cyclopentyl substituent, leading to a downfield shift and complex splitting from H-3 and H-8.
H-7 3.2 - 3.5Multiplet (m)2HAdjacent to the electron-withdrawing N-H₂⁺ group, resulting in a downfield shift. Will likely appear as a complex multiplet due to coupling with H-6.
H-8 2.0 - 2.3Multiplet (m)1HMethine proton on the cyclopentyl ring, adjacent to the azepane ring.
H-3, H-6 1.8 - 2.1Multiplet (m)4HMethylene protons on the azepane ring, experiencing moderate deshielding.
H-4, H-5 1.5 - 1.8Multiplet (m)4HMethylene protons on the azepane ring, furthest from the nitrogen and thus more shielded.
H-9, H-12 1.4 - 1.9Multiplet (m)4HMethylene protons on the cyclopentyl ring.
H-10, H-11 1.2 - 1.6Multiplet (m)4HMethylene protons on the cyclopentyl ring, likely in a more shielded environment.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum of 2-Cyclopentylazepane hydrochloride. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to the hydrochloride salt's likely solubility and its ability to slow the exchange of the N-H₂⁺ protons, potentially leading to a sharper signal.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Cyclopentylazepane hydrochloride.

    • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube and gently invert to ensure complete dissolution.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a 90° pulse angle to maximize signal intensity.

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration. A delay of 5 seconds is a good starting point.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual DMSO peak to 2.50 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants of the peaks.

Workflow for ¹H NMR Data Acquisition

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim setup_params Set Spectral Parameters shim->setup_params acquire Acquire Scans setup_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze & Interpret integrate->analyze

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

A Comparative Analysis: Situating ¹H NMR in a Multi-Technique Approach

While ¹H NMR is exceptionally powerful, a comprehensive structural elucidation often relies on a suite of analytical techniques. [cite: 21, 32] Each method provides a unique piece of the structural puzzle.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 2-Cyclopentylazepane Hydrochloride

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Provides detailed information on the proton framework, including connectivity (through coupling), chemical environment, and relative abundance.High resolution, non-destructive, provides rich structural detail.Can have overlapping signals in complex molecules, less sensitive than mass spectrometry.
¹³C NMR Spectroscopy Determines the number of unique carbon atoms and their chemical environments (e.g., sp³, sp²). [cite: 5]Wider chemical shift range reduces signal overlap. [cite: 1] Directly observes the carbon skeleton.Lower natural abundance of ¹³C leads to lower sensitivity and longer acquisition times. [cite: 11] Standard spectra are not quantitative. [cite: 5]
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information on its fragmentation patterns, which can help identify structural motifs. [cite: 21]Extremely high sensitivity, provides accurate molecular weight. [cite: 43]Does not provide detailed connectivity information on its own, isomerization can be a challenge to distinguish.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. [cite: 6] For this molecule, key stretches would be N-H (from the ammonium salt) and C-H. [cite: 10, 13]Fast, relatively inexpensive, good for identifying functional groups. [cite: 26]Provides limited information on the overall molecular structure, spectra can be complex.
Logical Workflow for Comprehensive Structural Elucidation

A logical approach to characterizing an unknown sample, such as a newly synthesized batch of 2-Cyclopentylazepane hydrochloride, would involve a multi-step process where the techniques build upon one another.

G Start Unknown Sample FTIR FTIR Spectroscopy Start->FTIR Initial Functional Group Analysis MS Mass Spectrometry Start->MS Molecular Weight Determination H_NMR ¹H NMR Spectroscopy FTIR->H_NMR Informs NMR Interpretation MS->H_NMR Confirms Molecular Formula C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR Provides Proton Framework Structure Confirmed Structure H_NMR->Structure Confirms Proton Connectivity C_NMR->Structure Confirms Carbon Skeleton

Caption: Logical workflow for comprehensive structural elucidation.

References

  • Azepines. (n.d.). Retrieved from [Link]

  • Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Retrieved from [Link]

  • Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR? Retrieved from [Link]

  • MDPI. (2022, February 9). 13C-NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural characterization of cyclic peptide 2 a by NMR spectroscopy. Retrieved from [Link]

  • Zhou, J., & Yeung, Y.-Y. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • 13C-NMR. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. Retrieved from [Link]

  • Spectroscopy Online. (2023, December 1). FT-IR Titration Unveils New Insights into Protonated Mono and Polyamine Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Retrieved from [Link]

  • The Hebrew University of Jerusalem. (n.d.). N.m.r. spectra of cyclic amines. II—Factors influencing the chemical shifts of α‐protons in aziridines. Retrieved from [Link]

  • ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance spectra of acyclic aliphatic amines. Journal of the American Chemical Society. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Azepine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • Grunewald, G. L., et al. (2015, August 6). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR of 1,1-bis (3-nitrobenzoyloxy phenyl) cyclopentane (II). Retrieved from [Link]

  • A Comparison of FTNMR and FTIR Techniques. (n.d.). Retrieved from [Link]

  • MDPI. (2003, April 4). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Retrieved from [Link]

  • ACS Publications. (2023, July 29). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. Retrieved from [Link]

  • PMC. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). N.m.r. Coupling Constants and Conformations of Cycloölefins. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • YouTube. (2020, June 24). 1H NMR: Structural Elucidation III. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]

  • YouTube. (2021, April 10). Coupling constant in proton-NMR continued (Part 8). Retrieved from [Link]

  • MDPI. (2025, February 4). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Reddit. (2018, May 9). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection? Retrieved from [Link]

  • ACS Publications. (2021, March 10). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Retrieved from [Link]

  • Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.
Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-Cyclopentylazepane HCl

This guide provides a comprehensive, technically-grounded framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Cyclopentylazepane HCl....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Cyclopentylazepane HCl. We will move beyond rote procedures to explore the underlying chromatographic principles, compare viable analytical strategies, and provide the rationale necessary for making informed decisions during method development. This document is intended for researchers, scientists, and drug development professionals tasked with ensuring the quality and stability of pharmaceutical compounds.

Introduction: The Analytical Challenge of 2-Cyclopentylazepane HCl

2-Cyclopentylazepane hydrochloride is a small molecule containing a secondary amine within a saturated heterocyclic (azepane) ring system. As with many active pharmaceutical ingredients (APIs), its purity is a critical quality attribute that directly impacts safety and efficacy. The analytical challenge stems from its inherent physicochemical properties:

  • High Polarity: The aliphatic cyclic structure and the protonated amine make the molecule highly polar and water-soluble.

  • Lack of a Strong Chromophore: The molecule consists entirely of single bonds and saturated rings, meaning it does not absorb ultraviolet (UV) light strongly, complicating detection.[1]

  • Potential for Silanol Interactions: As a basic compound, it is prone to interacting with acidic silanol groups on the surface of traditional silica-based HPLC columns, often leading to poor peak shape (tailing).[2]

This guide will systematically address these challenges by comparing different analytical approaches, culminating in a validated, stability-indicating method suitable for regulatory submission.

Part 1: Foundational Strategy: Detection and Initial Workflow

The first and most critical decision is the selection of a detection method. The choice of detector dictates many subsequent steps in the method development process.

Comparative Analysis of Detection Strategies
Detection StrategyPrincipleAdvantagesDisadvantagesBest Suited For
Low-Wavelength UV Measures absorbance of UV light (e.g., 200-215 nm).Simple, widely available, compatible with most mobile phases.Low sensitivity and selectivity for non-chromophoric compounds; susceptible to interference from mobile phase additives and impurities.Initial screening, but likely insufficient for a final validated method.
Universal Detectors (ELSD/CAD) Nebulizes eluent and measures light scattering from or charge of the resulting analyte particles.Near-universal detection for non-volatile analytes. Independent of spectral properties.Non-linear response requires calibration curves for quantification; lower sensitivity than MS.When a universal, non-destructive detector is needed and MS is unavailable.[2]
Mass Spectrometry (MS) Ionizes the analyte and separates ions based on their mass-to-charge ratio.High sensitivity and selectivity; provides structural information for impurity identification.Higher cost and complexity; requires volatile mobile phase buffers (e.g., formate, acetate).[3]Gold standard for impurity identification and trace-level quantification.
Pre-Column Derivatization Chemically attaches a UV-absorbing or fluorescent tag to the analyte before injection.[1]Greatly enhances sensitivity and selectivity for UV or Fluorescence detectors; can improve chromatographic retention.[4]Adds complexity and potential for variability; requires careful optimization of the derivatization reaction.High-sensitivity quantification when MS is not the primary detector. Common reagents include Dansyl Chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) for secondary amines.[4][5]

Recommendation: For robust method development and impurity identification, an LC-MS approach is ideal. If MS is not available, pre-column derivatization with FMOC-Cl followed by UV/Fluorescence detection offers a sensitive and reliable alternative. For this guide, we will proceed with a UV-based method, acknowledging that MS detection would be complementary for peak identification.

Method Development Workflow

A logical workflow is essential for efficient method development. The process begins with analyte characterization and detector selection, moves through screening and optimization, and concludes with forced degradation and validation.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Chromatography cluster_2 Phase 3: Application & Validation Analyte Analyte Characterization (pKa, Solubility, UV Spectra) Detector Detector Selection (UV, ELSD, MS, Derivatization) Analyte->Detector ColumnScreen Column Screening (C18, Phenyl, HILIC) Detector->ColumnScreen MobilePhase Mobile Phase Optimization (pH, Organic Modifier, Buffer) ColumnScreen->MobilePhase ForcedDeg Forced Degradation Study (Stress Testing) MobilePhase->ForcedDeg Specificity Demonstrate Specificity & Peak Purity ForcedDeg->Specificity Validation Full Method Validation (ICH Q2(R1)) Specificity->Validation

Caption: High-level workflow for HPLC method development.

Part 2: Chromatographic Method Development: A Comparative Approach

The goal of chromatographic development is to achieve adequate retention, good peak shape, and sufficient resolution between the main analyte and all potential impurities.

Column Chemistry: Finding the Right Interaction

Given the polar and basic nature of 2-Cyclopentylazepane HCl, a standard C18 column is likely to provide insufficient retention and poor peak shape.[2] A screening approach comparing different stationary phases is the most effective strategy.[6]

Stationary PhaseSeparation PrinciplePerformance for 2-Cyclopentylazepane HCl
Standard C18 Hydrophobic (Reversed-Phase)Poor. Expect little to no retention. Peak tailing is highly likely due to silanol interactions.[2]
Phenyl-Hexyl Hydrophobic & π-π InteractionsModerate. May offer alternative selectivity compared to C18 due to interactions with the cyclopentyl ring, but retention will still be limited.[7]
Polar-Embedded Hydrophobic & H-BondingGood. These phases (e.g., embedded amide or carbamate groups) are compatible with highly aqueous mobile phases and can reduce silanol interactions, improving peak shape for bases.[7]
HILIC Hydrophilic PartitioningExcellent. Designed for polar analytes, HILIC columns use a high organic mobile phase to retain polar compounds. This is a very strong candidate.[8][9]
Mixed-Mode Hydrophobic & Ion-ExchangeExcellent. These columns (e.g., Primesep A) offer both reversed-phase and ion-exchange retention mechanisms, providing strong retention and selectivity for basic, charged analytes.[2]
Mobile Phase Optimization: Controlling Retention and Selectivity

The mobile phase is a powerful tool for controlling the separation.[10] For a basic compound, pH is the most critical parameter.

  • pH and Buffer Selection: The pKa of a secondary amine like 2-Cyclopentylazepane is typically around 10-11.

    • Low pH (e.g., pH 2-4): The amine will be fully protonated (cationic). This is ideal for ion-exchange or HILIC modes. Using a buffer like phosphate or formate at this pH ensures consistent ionization and good peak shape.[11]

    • High pH (e.g., pH 8-10): The amine will be in its neutral, free-base form. This increases hydrophobicity and can significantly improve retention on reversed-phase columns (C18, Phenyl). However, this requires a pH-stable column.[3]

  • Organic Modifier: Acetonitrile is generally preferred as it provides lower backpressure and better UV transparency at low wavelengths. Methanol can offer different selectivity and should be evaluated if resolution is a challenge.

  • Buffer Concentration: A buffer concentration of 10-25 mM is typically sufficient to control the pH and provide good peak shape without risking precipitation.

Experimental Protocol 1: Initial Method Screening

This protocol outlines a systematic approach to screen different column and mobile phase combinations.

1. Analyte & Sample Preparation:

  • Prepare a stock solution of 2-Cyclopentylazepane HCl at 1.0 mg/mL in water.

  • Prepare a working solution at 0.1 mg/mL in 50:50 water:acetonitrile.

2. HPLC System & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Columns to Screen:

    • Reversed-Phase: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)

    • Polar-Embedded: Phenomenex Luna Omega Polar C18 (4.6 x 150 mm, 5 µm)

    • HILIC: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)

  • Detection: 205 nm (or optimal wavelength determined from UV scan).

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

3. Scouting Gradients:

  • A. Low pH Mobile Phase:

    • Aqueous (A): 0.1% Formic Acid in Water

    • Organic (B): 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 15 minutes. Flow Rate: 1.0 mL/min.

  • B. High pH Mobile Phase (for RP columns only):

    • Aqueous (A): 10 mM Ammonium Bicarbonate, pH 9.5

    • Organic (B): Acetonitrile

    • Gradient: 5% to 95% B over 15 minutes. Flow Rate: 1.0 mL/min.

  • C. HILIC Mobile Phase:

    • Aqueous (A): 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.5

    • Organic (B): Acetonitrile

    • Gradient: 95% to 50% B over 15 minutes. Flow Rate: 0.4 mL/min.

4. Evaluation:

  • Assess retention factor (k), peak asymmetry (As), and theoretical plates (N) for each condition. Select the column/mobile phase combination that provides the best initial retention and peak shape for further optimization.

Part 3: Developing a Stability-Indicating Method

A purity method must be stability-indicating, meaning it can separate the intact API from any degradation products that may form over time.[12] This is achieved through forced degradation studies, as mandated by ICH guidelines.[13][14]

Forced Degradation Workflow

The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are generated at a detectable level without completely destroying the sample.

G cluster_0 Stress Conditions cluster_1 Analysis & Evaluation Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analyze Analyze Stressed Samples with Optimized HPLC Method Acid->Analyze Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analyze Ox Oxidation (e.g., 3% H₂O₂, RT) Ox->Analyze Therm Thermal (e.g., 80°C, Solid) Therm->Analyze Photo Photolytic (ICH Q1B Light Exposure) Photo->Analyze Purity Peak Purity Assessment (DAD or MS) Analyze->Purity MassBal Mass Balance Calculation Purity->MassBal

Caption: Workflow for a forced degradation study.

Experimental Protocol 2: Forced Degradation Study

1. Sample Preparation:

  • Prepare a stock solution of 2-Cyclopentylazepane HCl at 1.0 mg/mL in water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Heat at 60 °C. Sample at 2, 8, and 24 hours. Neutralize with NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Heat at 60 °C. Sample at 2, 8, and 24 hours. Neutralize with HCl before injection.

  • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Store at room temperature, protected from light. Sample at 2, 8, and 24 hours.

  • Thermal: Store solid API in an oven at 80 °C. Sample at 1, 3, and 7 days. Dissolve in mobile phase for analysis.

  • Photolytic: Expose solid API to light conditions as specified in ICH Q1B. Analyze alongside a control sample stored in the dark.

3. Analysis:

  • Analyze all stressed samples, a non-stressed control, and a blank using the optimized HPLC method from Part 2.

  • Use a DAD to evaluate peak purity of the main 2-Cyclopentylazepane HCl peak in each stressed sample.

  • Calculate mass balance to account for the parent drug and all detected degradation products.

Part 4: Method Validation

Once the method is finalized and proven to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[15][16][17]

Key Validation Parameters & Typical Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria for a Purity Method
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999. Baseline resolution (Rs > 1.5) between analyte and all known impurities/degradants.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically from the Limit of Quantitation (LOQ) to 120% of the nominal concentration.
Accuracy The closeness of test results to the true value.% Recovery of 98.0% to 102.0% at multiple concentration levels (e.g., 50%, 100%, 120%).
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 1.0% for the main peak area. Intermediate Precision: RSD ≤ 2.0% when results from different days/analysts/equipment are compared.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD at this concentration should be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) must pass despite minor changes in flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2 units).
Protocol 3: Abbreviated Validation Protocol

1. Specificity:

  • Analyze forced degradation samples. Ensure resolution and peak purity criteria are met.

2. Linearity, Range, and Accuracy:

  • Prepare a series of at least five standard solutions ranging from the LOQ to 120% of the target concentration (e.g., 0.1 mg/mL).

  • Perform a linear regression analysis.

  • For accuracy, spike a placebo matrix with known amounts of API at three levels (e.g., 80%, 100%, 120%) and calculate the percent recovery.

3. Precision:

  • Repeatability: Perform six replicate injections of a standard solution at 100% concentration. Calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision: Have a second analyst repeat the repeatability test on a different day or using a different instrument. Compare the results.

4. LOQ/LOD:

  • Determine LOD and LOQ based on the signal-to-noise ratio of serially diluted solutions of the analyte. Confirm the precision at the LOQ level.

5. Robustness:

  • Systematically vary parameters such as flow rate, pH, and temperature. For each condition, inject a system suitability solution and verify that all system suitability criteria (e.g., resolution between the main peak and a closely eluting impurity) are still met.

Conclusion

Developing a robust HPLC purity method for a challenging compound like 2-Cyclopentylazepane HCl is a systematic process grounded in chromatographic principles. The initial choice of detection and stationary phase is paramount. Due to its polar, basic nature, conventional C18 columns are often inadequate. A comparative screening approach utilizing polar-embedded, HILIC, or mixed-mode columns is highly recommended. Mobile phase pH is the most powerful tool for controlling retention and peak shape.

By following a logical workflow that incorporates forced degradation studies, one can develop a truly stability-indicating method. Subsequent validation according to ICH Q2(R1) guidelines ensures the method is reliable, accurate, and suitable for its intended purpose in a regulated environment, ultimately guaranteeing the quality and safety of the final drug product.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • United States Pharmacopeia. (2023). USP-NF 〈621〉 Chromatography.
  • Agilent Technologies. (n.d.). Revisions per USP 621.
  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Tony Taylor. (2013). HPLC Column Selection. LCGC International.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Tsuji, K. (1983). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Pharmaceutical Sciences, 72(8), 913-918.
  • Element. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Parast, M. P., et al. (2025). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135.
  • University of Tartu. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LGC. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 2-Cyclopentylazepane Derivatives

Executive Summary 2-Cyclopentylazepane (C₁₁H₂₁N, MW 167.29) represents a critical structural motif in medicinal chemistry, often serving as a lipophilic bioisostere for piperidine or pyrrolidine scaffolds in GPCR ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopentylazepane (C₁₁H₂₁N, MW 167.29) represents a critical structural motif in medicinal chemistry, often serving as a lipophilic bioisostere for piperidine or pyrrolidine scaffolds in GPCR ligands (e.g., 5-HT antagonists). Its mass spectrometric analysis is defined by the competition between the stability of the seven-membered azepane ring and the lability of the exocyclic cyclopentyl substituent.

This guide provides a technical comparison of the fragmentation patterns of 2-cyclopentylazepane against its six-membered homolog, 2-cyclopentylpiperidine . We establish that while both scaffolds undergo characteristic


-cleavage, the azepane derivative exhibits distinct ring-contraction pathways and unique hydride transfer mechanisms that allow for unambiguous structural differentiation.

Experimental Protocols

To ensure reproducible fragmentation data, the following standardized protocols are recommended. These methods are self-validating through the observation of specific diagnostic ions.

Electron Impact (EI) Ionization
  • Energy: 70 eV (Standard hard ionization).

  • Source Temperature: 230°C.

  • Validation Criterion: The presence of the molecular ion (

    
    ) is often weak (<5%). The base peak must correspond to the exocyclic 
    
    
    
    -cleavage product.
Electrospray Ionization (ESI) & CID
  • Mode: Positive Ion (

    
    ).[1]
    
  • Solvent: MeOH:H₂O (50:50) with 0.1% Formic Acid.

  • Collision Induced Dissociation (CID): Stepped collision energy (10–40 eV).

  • Validation Criterion: Dominant

    
     at m/z 168. Fragmentation onset should yield characteristic ring-opening product ions rather than simple radical losses.
    

Detailed Fragmentation Mechanisms

The fragmentation of 2-cyclopentylazepane is governed by the radical site initiation at the nitrogen atom.

Pathway A: Exocyclic -Cleavage (Dominant)

The most energetically favorable pathway is the homolytic cleavage of the C2–C(cyclopentyl) bond. The lone pair on the nitrogen stabilizes the resulting carbocation, forming a cyclic immonium ion.

  • Mechanism: The radical electron on nitrogen induces cleavage of the adjacent C-C bond to the cyclopentyl ring.

  • Diagnostic Ion: m/z 98 (Azepanium ion).

  • Differentiation: In the piperidine analog, this pathway yields m/z 84. The +14 Da shift is the primary differentiator.

Pathway B: Endocyclic -Cleavage & Ring Contraction

Unlike six-membered rings, the seven-membered azepane ring possesses higher conformational flexibility and ring strain, making endocyclic cleavage a competitive secondary pathway.

  • Mechanism: Cleavage occurs at the C2–C3 bond of the azepane ring. This results in an open-chain distonic ion.

  • Rearrangement: The open chain often undergoes hydrogen rearrangement (McLafferty-like) followed by the loss of ethylene (C₂H₄) or propene (C₃H₆).

  • Result: Formation of pseudo-pyrrolidine ions (m/z 70 series).

Pathway C: Cyclopentyl Ring Fragmentation

High-energy collisions can induce fragmentation within the cyclopentyl substituent itself before it cleaves from the azepane ring.

  • Losses: Series of

    
     losses, typically 
    
    
    
    (28 Da) or
    
    
    (42 Da) from the side chain.

Visualization of Signaling Pathways (DOT)

The following diagram illustrates the fragmentation tree for 2-Cyclopentylazepane under EI conditions.

Fragmentation M_Ion Molecular Ion (M+.) m/z 167 [Unstable] Alpha_Cleavage Exocyclic α-Cleavage M_Ion->Alpha_Cleavage Endo_Cleavage Endocyclic α-Cleavage (Ring Opening) M_Ion->Endo_Cleavage Base_Peak Azepanium Ion (Base Peak) m/z 98 (C6H12N+) Alpha_Cleavage->Base_Peak Dominant Path Cyclopentyl_Rad Loss of Cyclopentyl Radical (C5H9•) Alpha_Cleavage->Cyclopentyl_Rad Sec_Frag Secondary Fragmentation Base_Peak->Sec_Frag High Energy Open_Chain Distonic Radical Cation m/z 167 Endo_Cleavage->Open_Chain H_Rearrange H-Shift & C2H4 Loss Open_Chain->H_Rearrange Frag_139 Fragment Ion m/z 139 H_Rearrange->Frag_139 Pyrrolidinium Pyrrolidinium Ion m/z 70 Sec_Frag->Pyrrolidinium -C2H4

Figure 1: Mechanistic fragmentation tree of 2-Cyclopentylazepane highlighting the diagnostic m/z 98 base peak.

Comparative Performance Analysis

The following table contrasts 2-Cyclopentylazepane with its closest structural analogs. This data is essential for identifying the correct scaffold in complex mixtures or impurity profiling.

Feature2-Cyclopentylazepane 2-Cyclopentylpiperidine N-Cyclopentylazepane
Molecular Weight 167.29153.27167.29
Base Peak (EI) m/z 98 (Azepanium)m/z 84 (Piperidinium)m/z 166 (H-loss) or m/z 98
Mechanism Exocyclic

-cleavage
Exocyclic

-cleavage
Ring

-cleavage
Key Secondary Ion m/z 70 (Ring contraction)m/z 56 (Ring contraction)m/z 138 (Loss of C₂H₅)
Diagnostic Ratio High m/z 98 intensityHigh m/z 84 intensityStrong M+•, weaker fragments
Critical Analysis of Alternatives
  • Vs. Piperidine: The shift of the base peak by 14 mass units (CH₂) is the definitive identifier. If an unknown spectrum shows a base peak at m/z 84, the ring size is six, not seven.

  • Vs. N-substituted isomers: 1-Cyclopentylazepane (where the cyclopentyl is on the nitrogen) fragments differently. It tends to lose hydrogen (M-1) or undergo ring cleavage at the

    
    -carbons of the azepane ring itself, rather than losing the entire cyclopentyl group, because the N-C(cyclopentyl) bond is not in the 
    
    
    
    position relative to the ring carbons in the same way.

References

  • Identification of the cannabimimetic AM-1220 and its azepane isomer. Source: ResearchGate. Context: Discusses the fragmentation differences between piperidine and azepane rings, specifically noting the formation of open-chain immonium ions in azepane derivatives. URL:[Link]

  • Fragmentation Patterns in Mass Spectra of Organic Compounds. Source: Chemguide. Context: Provides foundational rules for alpha-cleavage and secondary carbocation stability which govern the m/z 98 formation. URL:[Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers and amines. Source: National Science Foundation (NSF) Public Access. Context: Details the inductive cleavage and ring-opening mechanics in 7-membered rings. URL:[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry. Source: Royal Society of Chemistry (RSC). Context: Explains charge-remote fragmentation and hydrogen rearrangements in ESI-MS/MS. URL:[Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of 2-Cyclopentylazepane and 2-Cyclohexylazepane Analogs as Dopamine Receptor Ligands

This guide provides a comparative analysis of the potential bioactivity of two closely related classes of azepane analogs: 2-Cyclopentylazepane and 2-Cyclohexylazepane. While direct head-to-head experimental data for the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the potential bioactivity of two closely related classes of azepane analogs: 2-Cyclopentylazepane and 2-Cyclohexylazepane. While direct head-to-head experimental data for these specific analog series is not extensively available in the public domain, this document synthesizes established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related dopamine receptor ligands to offer a predictive comparison. We will delve into the structural nuances of these compounds, their likely interactions with dopamine receptors, and the experimental methodologies required to empirically validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel central nervous system (CNS) agents.

Introduction: The Azepane Scaffold in Neuropharmacology

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, prized for its inherent conformational flexibility.[1] This flexibility allows azepane-containing molecules to adopt a variety of spatial arrangements, increasing the probability of a favorable interaction with the complex topographies of biological targets such as G-protein coupled receptors (GPCRs).[1] The substitution at the 2-position of the azepane ring is a critical determinant of a compound's pharmacological profile, influencing its affinity, selectivity, and functional activity at various receptors.

Dopamine receptors, which are GPCRs, are key targets for the treatment of a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.[2] They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[2] The development of subtype-selective dopamine receptor ligands is a major goal in neuropharmacology to achieve targeted therapeutic effects with reduced side effects.

This guide focuses on the comparative potential of 2-cyclopentyl and 2-cyclohexyl substitutions on the azepane core as a strategy for modulating dopamine receptor activity. The size and conformational properties of these cycloalkyl groups can significantly impact how the molecule fits into and interacts with the dopamine receptor binding pocket.

Structural and Conformational Analysis: Cyclopentyl vs. Cyclohexyl

The primary difference between the 2-cyclopentylazepane and 2-cyclohexylazepane analogs lies in the conformational properties of the five- and six-membered cycloalkyl rings.

  • 2-Cyclopentylazepane Analogs: The cyclopentyl group is relatively planar but can adopt a non-planar "envelope" or "twist" conformation. This constrained flexibility can present a more defined shape to the receptor binding site.

  • 2-Cyclohexylazepane Analogs: The cyclohexyl group predominantly exists in a stable "chair" conformation, with the possibility of "boat" and "twist-boat" conformers. The chair conformation presents distinct axial and equatorial positions for substituents, which can lead to different steric and electronic interactions with the receptor.

The conformational interplay between the flexible azepane ring and the attached cycloalkyl group will ultimately determine the overall three-dimensional shape of the molecule. It is hypothesized that the different conformational landscapes of the cyclopentyl and cyclohexyl analogs will lead to distinct binding affinities and selectivities for dopamine receptor subtypes. For instance, the bulkier and more conformationally defined cyclohexyl group might favor binding to a larger, more accommodating pocket, potentially leading to selectivity for one dopamine receptor subtype over another. Conversely, the slightly smaller and more flexible cyclopentyl group might be better tolerated in a more constricted binding site.

Hypothetical Bioactivity Profile

Based on general SAR principles for dopamine receptor ligands, we can postulate the following potential differences in the bioactivity of 2-cyclopentylazepane and 2-cyclohexylazepane analogs. It is crucial to emphasize that these are hypotheses that require experimental validation.

Parameter2-Cyclopentylazepane Analogs (Hypothesized)2-Cyclohexylazepane Analogs (Hypothesized)Rationale
Dopamine Receptor Affinity (Ki) May exhibit high affinity, potentially with greater selectivity for more sterically hindered binding pockets.May exhibit high affinity, with selectivity influenced by the specific conformation adopted within the binding site.The size and shape of the cycloalkyl group will influence the overall fit and interaction with the receptor.
Dopamine Receptor Subtype Selectivity The more compact nature of the cyclopentyl group could favor selectivity for D3 over D2 receptors, which possess subtle differences in their binding pockets.The larger cyclohexyl group might lead to enhanced selectivity if one conformation is strongly preferred by a particular receptor subtype.Minor variations in the amino acid residues lining the binding pockets of D2 and D3 receptors can be exploited by ligands with different steric profiles.
Functional Activity (EC50/IC50) Could act as agonists, partial agonists, or antagonists depending on other structural features of the molecule.Similar to the cyclopentyl analogs, the functional activity will be context-dependent.The cycloalkyl group primarily influences binding, while other pharmacophoric elements will determine the functional response.
In Vivo Efficacy Dependent on pharmacokinetic properties (absorption, distribution, metabolism, and excretion) in addition to receptor affinity.Also dependent on pharmacokinetic properties.The lipophilicity and metabolic stability of the cycloalkyl group will impact in vivo behavior.

Experimental Protocols for Bioactivity Determination

To empirically determine and compare the bioactivity of 2-cyclopentylazepane and 2-cyclohexylazepane analogs, a series of in vitro and in vivo assays are required. The following protocols provide a framework for these investigations.

Radioligand Binding Assays for Dopamine Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of the test compounds for dopamine D2 and D3 receptors.

Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing human D2 or D3 receptors prep2 Harvest cells and homogenize in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Wash and resuspend membranes in assay buffer prep3->prep4 prep5 Determine protein concentration (e.g., BCA assay) prep4->prep5 assay1 Incubate membranes with radioligand (e.g., [3H]Spiperone) and varying concentrations of test compound prep5->assay1 assay2 Total binding: radioligand only assay3 Non-specific binding: radioligand + excess unlabeled antagonist (e.g., haloperidol) assay4 Incubate at room temperature analysis1 Terminate reaction by rapid filtration through glass fiber filters assay4->analysis1 analysis2 Wash filters to remove unbound radioligand analysis1->analysis2 analysis3 Measure radioactivity using liquid scintillation counting analysis2->analysis3 analysis4 Calculate specific binding analysis3->analysis4 analysis5 Determine IC50 values using non-linear regression analysis4->analysis5 analysis6 Calculate Ki values using the Cheng-Prusoff equation analysis5->analysis6

Caption: Workflow for determining dopamine receptor binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 or D3 receptor subtype.

    • Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2/D3 receptors) to each well.

    • Add a range of concentrations of the test compound (2-cyclopentylazepane or 2-cyclohexylazepane analogs).

    • For determining total binding, add only the radioligand and assay buffer.

    • For determining non-specific binding, add the radioligand and a high concentration of a known unlabeled antagonist (e.g., haloperidol).

    • Add the prepared cell membranes to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assays for Dopamine Receptor Activity

This protocol determines whether the compounds act as agonists, antagonists, or partial agonists at dopamine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels. Dopamine D1-like receptors typically couple to Gs protein, leading to an increase in cAMP, while D2-like receptors couple to Gi/o, causing a decrease in cAMP.

Workflow for cAMP Functional Assay

G cluster_cell_prep Cell Preparation cluster_agonist_mode Agonist Mode cluster_antagonist_mode Antagonist Mode cluster_detection cAMP Detection cluster_data_analysis Data Analysis cell_prep1 Seed cells expressing the target dopamine receptor in a 96-well plate cell_prep2 Incubate overnight agonist1 Treat cells with varying concentrations of test compound cell_prep2->agonist1 antagonist1 Pre-incubate cells with varying concentrations of test compound cell_prep2->antagonist1 agonist2 Incubate for a defined period detection1 Lyse cells agonist2->detection1 antagonist2 Add a known agonist (e.g., dopamine) at its EC80 concentration antagonist3 Incubate for a defined period antagonist3->detection1 detection2 Measure cAMP levels using a commercial kit (e.g., HTRF, ELISA) data_analysis1 Plot cAMP levels against compound concentration detection2->data_analysis1 data_analysis2 Determine EC50 (agonist) or IC50 (antagonist) values data_analysis1->data_analysis2

Caption: Workflow for determining functional activity via cAMP assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the dopamine receptor of interest (e.g., D2).

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Agonist Mode Assay:

    • Remove the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compounds to the wells.

    • Include a known dopamine receptor agonist (e.g., quinpirole for D2) as a positive control.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Antagonist Mode Assay:

    • Pre-incubate the cells with varying concentrations of the test compounds.

    • Add a known dopamine receptor agonist at a concentration that produces approximately 80% of its maximal effect (EC80).

    • Incubate the plate at 37°C for a specified time.

  • cAMP Measurement:

    • Lyse the cells according to the instructions of the chosen cAMP assay kit.

    • Measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • For agonist mode, plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For antagonist mode, plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50 (concentration for 50% inhibition).

In Vivo Behavioral Models

To assess the potential therapeutic effects of these compounds, in vivo studies in animal models are essential. The choice of model depends on the intended therapeutic application.

  • Models for Antipsychotic Activity:

    • Amphetamine- or PCP-induced hyperlocomotion: This model assesses the ability of a compound to reverse the increased locomotor activity induced by psychostimulants, which is a hallmark of psychosis models.

    • Conditioned avoidance response: This test evaluates the ability of a compound to suppress a learned avoidance behavior without causing sedation, a predictor of antipsychotic efficacy.

  • Models for Parkinson's Disease:

    • 6-OHDA-lesioned rat model: This model of Parkinson's disease involves the unilateral lesioning of dopaminergic neurons. The ability of a compound to induce contralateral rotations is indicative of a dopamine agonist effect.

    • Catalepsy test: This test measures the time an animal remains in an awkward posture and is used to assess the potential for extrapyramidal side effects, a common issue with older antipsychotics.

Conclusion

The comparative bioactivity of 2-cyclopentylazepane and 2-cyclohexylazepane analogs at dopamine receptors presents an intriguing area of investigation in neuropharmacology. While direct comparative data is currently limited, established principles of medicinal chemistry suggest that the subtle differences in the size and conformational flexibility of the cyclopentyl and cyclohexyl moieties could lead to significant variations in their pharmacological profiles. The cyclopentyl group may offer advantages in terms of fitting into more constrained binding pockets, potentially leading to enhanced subtype selectivity. The cyclohexyl group, with its well-defined chair conformation, could provide a more rigid scaffold that, if correctly oriented, could lead to high-affinity interactions.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these and other novel azepane derivatives. Through a combination of in vitro binding and functional assays, followed by in vivo behavioral studies, researchers can elucidate the structure-activity relationships governing the interaction of these compounds with dopamine receptors. Such studies are crucial for the rational design of the next generation of CNS therapeutics with improved efficacy and side-effect profiles.

References

  • Gmeiner, P., et al. (1995). Synthesis and dopamine receptor binding of 3-phenylazepino[5,4,3-c,d]indole derivatives. Archiv der Pharmazie, 328(4), 329-332. [Link][3]

  • Kraxner, J., et al. (2000). Azepino- and diazepinoindoles: synthesis and dopamine receptor binding profiles. Archiv der Pharmazie, 333(9), 287-292. [Link][4]

  • Lane, J. R., et al. (2020). Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism. eLife, 9, e52190. [Link][5]

  • Newman, A. H., et al. (2008). Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of Medicinal Chemistry, 51(19), 6095-6109. [Link][6][7]

  • Robinson, S. W., et al. (1994). High affinity agonist binding to the dopamine D3 receptor: chimeric receptors delineate a role for intracellular domains. Molecular Pharmacology, 46(2), 352-356. [Link][8]

  • Slivicki, R. A., et al. (2014). Structure-activity relationships of privileged structures lead to the discovery of novel biased ligands at the dopamine D₂ receptor. Journal of Medicinal Chemistry, 57(11), 4642-4655. [Link][9][10]

  • Stone, J. M., et al. (2009). Cortical Dopamine D2/D3 Receptors Are a Common Site of Action for Antipsychotic Drugs—An Original Patient Data Meta-analysis. Schizophrenia Bulletin, 35(4), 789-797. [Link][11]

  • Yuan, D., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239-17258. [Link][12]

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Validation

A Senior Application Scientist's Guide to Chiral HPLC Separation of 2-Cyclopentylazepane Enantiomers

Introduction: The Criticality of Enantiomeric Purity for Cyclic Amines In pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a fundamental determinant of its pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity for Cyclic Amines

In pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile.[1][2][3] Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit vastly different effects within the chiral environment of the human body.[4][5] The case of 2-Cyclopentylazepane, a heterocyclic amine scaffold of interest in medicinal chemistry, is no exception. One enantiomer may possess the desired therapeutic activity, while the other could be inactive or, in a worst-case scenario, contribute to adverse effects.[2] Consequently, regulatory bodies like the FDA and EMA have stringent requirements for the development of single-enantiomer drugs, making robust and reliable analytical methods for chiral separation essential.[1][6]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for resolving enantiomers in both analytical and preparative scales.[7][8][9] The underlying principle of this separation is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. For a successful separation, a difference in the stability of these complexes is required, a concept often explained by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) are necessary for chiral recognition.[10]

This guide provides a comprehensive comparison of chiral HPLC techniques for the enantioseparation of 2-Cyclopentylazepane, grounded in established scientific principles and practical field experience. We will explore the most effective chiral stationary phases, strategic method development, and detailed experimental protocols to empower researchers in drug development to achieve baseline resolution efficiently and reliably.

Comparing Chiral Stationary Phases (CSPs) for 2-Cyclopentylazepane

The choice of the chiral stationary phase is the most critical factor in developing a successful enantioseparation method. For a secondary cyclic amine like 2-Cyclopentylazepane, several classes of CSPs have proven effective. The selection process is often empirical, but an understanding of the chiral recognition mechanisms of each CSP class can guide the initial screening process.[8]

CSP ClassChiral SelectorPrimary Recognition MechanismCommon Mobile PhasesAdvantagesKey Considerations for 2-Cyclopentylazepane
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves/cavities of the polysaccharide structure.[4][6]Normal Phase (Hexane/Alcohol), Polar Organic (Acetonitrile/Alcohol), Reversed-Phase (Buffer/Acetonitrile)Broad enantioselectivity for a vast range of compounds, high loading capacity, robust and versatile.[6][11]Highly successful for amines. Requires a basic additive (e.g., DEA, BA) in Normal and Polar Organic modes to suppress interactions with residual silanols and improve peak shape.[12]
Macrocyclic Glycopeptide Vancomycin, TeicoplaninComplex mechanism involving hydrogen bonding, inclusion complexation, ionic interactions, and π-π interactions.[7][10]Reversed-Phase, Polar Organic, Normal PhaseMulti-modal, offering high selectivity under different chromatographic conditions.[7] Excellent for compounds with amine and aromatic functionalities.The amine group of 2-Cyclopentylazepane can interact strongly via hydrogen bonding and ionic interactions with the CSP.
Pirkle-type (Brush-type) e.g., (R,R)-Whelk-O 1π-π interactions (π-acceptor/π-donor), hydrogen bonding, dipole-dipole interactions, and steric repulsion near the chiral center.[13][14]Normal Phase (Hexane/Alcohol)Well-understood mechanism, predictable separations for certain compound classes.The cyclopentyl and azepane rings provide steric features, and the secondary amine is a hydrogen bond donor/acceptor, making it a good candidate. Requires basic additive.
Cyclodextrin-Based α-, β-, or γ-cyclodextrin derivativesHost-guest inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin.[10][15]Reversed-Phase, Polar OrganicEffective for separating molecules based on shape and size differences.The cyclopentyl group must fit appropriately within the cyclodextrin cavity for chiral recognition to occur.

Strategic Method Development for 2-Cyclopentylazepane

A systematic screening approach is the most time- and resource-efficient path to a successful separation.[10][11] The goal of the initial screen is not to achieve a perfect, optimized separation, but to identify a promising combination of CSP and mobile phase that shows any degree of enantioselectivity.

Logical Workflow for Method Development

Caption: A systematic workflow for chiral method development.

The Causality Behind Experimental Choices
  • Why start with Polysaccharide and Macrocyclic CSPs? These two classes are the most versatile and have the highest success rates for resolving a broad range of chiral compounds, including cyclic amines.[6][10] Starting here maximizes the probability of finding a successful separation quickly.

  • Why is a basic additive essential? 2-Cyclopentylazepane is a basic compound. The secondary amine will exist in both protonated and free-base forms. In its protonated state, it can interact strongly and non-specifically with acidic silanol groups present on the surface of the silica support. This leads to severe peak tailing and poor or no separation. A basic additive like diethylamine (DEA) or butylamine (BA) acts as a competitor for these active sites, ensuring that the analyte interacts primarily with the chiral selector, resulting in symmetrical peak shapes and improved resolution.[10][12]

  • Why screen in both Normal Phase (NP) and Polar Organic (PO) modes? The conformation of the chiral selector, particularly for polysaccharide phases, can differ significantly in various solvent environments. This change in three-dimensional structure alters the chiral recognition capabilities.[7] A compound that does not resolve in a hexane-based mobile phase may show excellent separation in an acetonitrile-based one, and vice versa.

  • Why is temperature a critical parameter? Chiral recognition often relies on weak, non-covalent interactions (like hydrogen bonds). Lowering the column temperature can enhance the stability and lifetime of the transient diastereomeric complexes, increasing the difference in energy between them and thereby improving chiral selectivity (α) and resolution (Rs).[10] Conversely, increasing the temperature can improve peak efficiency but may decrease selectivity.

Sample Screening Data and Interpretation

The following table represents hypothetical but realistic results from an initial screening experiment for 2-Cyclopentylazepane, designed to illustrate the decision-making process.

Column (CSP Type)Mobile PhasetR1 (min)tR2 (min)Selectivity (α)Resolution (Rs)Analysis
Chiralpak IA (Polysaccharide)Hexane/IPA (90:10) + 0.1% DEA5.86.51.121.4Promising. Near baseline separation. A slight decrease in IPA % could fully resolve the peaks.
Chiralpak IA (Polysaccharide)ACN/MeOH (95:5) + 0.1% DEA4.24.21.000.0No Separation. The chiral recognition mechanism is not effective in this solvent environment.
Chirobiotic V (Macrocyclic)ACN/MeOH/TFA/TEA (100/0.1/0.1)7.18.31.171.8Excellent. Baseline separation achieved. This is a viable candidate for a final method.
Whelk-O 1 (Pirkle-type)Hexane/EtOH (80:20) + 0.1% DEA9.59.91.040.7Poor Separation. Some selectivity is observed, but significant optimization would be needed.

Interpretation: Based on this screening data, both the Chiralpak IA in normal phase and the Chirobiotic V column show significant promise. The Chirobiotic V provides immediate baseline separation (Rs > 1.5), making it an excellent starting point for a robust method. The Chiralpak IA method is also very promising and could likely achieve baseline separation with minor optimization (e.g., reducing the isopropanol content to 8% to increase retention and resolution).

Detailed Experimental Protocol: Chiral Screening

This protocol outlines a standardized procedure for screening 2-Cyclopentylazepane on a polysaccharide-based CSP.

1. Objective: To assess the enantioselectivity of a Chiralpak® IA column for 2-Cyclopentylazepane under normal phase conditions.

2. Materials & Instrumentation:

  • HPLC system with UV detector

  • Chiralpak® IA column (e.g., 250 x 4.6 mm, 5 µm)

  • 2-Cyclopentylazepane racemic standard

  • HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA)

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of racemic 2-Cyclopentylazepane in IPA.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase. Causality: Dissolving the sample in the mobile phase prevents peak distortion caused by solvent mismatch upon injection.

4. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% (v/v) Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore).

  • Injection Volume: 10 µL.

5. Experimental Workflow:

  • System Preparation: Purge the HPLC pump lines with the mobile phase components.

  • Column Equilibration: Install the Chiralpak® IA column and equilibrate with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. Causality: Proper equilibration is crucial for reproducible retention times and ensuring the CSP's chiral environment is stable.

  • Blank Injection: Inject 10 µL of the mobile phase to ensure there are no system peaks or carryover.

  • Sample Injection: Inject 10 µL of the prepared 2-Cyclopentylazepane sample.

  • Data Acquisition: Record the chromatogram for at least twice the retention time of the main peak to ensure all components have eluted.

  • Analysis: If two peaks are observed, integrate them and calculate the selectivity (α = k2/k1) and resolution (Rs). If only a single peak is observed, the condition is deemed unsuccessful.

Conclusion

The successful chiral HPLC separation of 2-Cyclopentylazepane enantiomers is a readily achievable goal through a systematic and logical approach. Polysaccharide-based and macrocyclic glycopeptide chiral stationary phases represent the most promising starting points for method development. The critical, non-negotiable parameter for analyzing this basic compound is the inclusion of a basic modifier, such as diethylamine, in the mobile phase to ensure symmetrical peak shapes and enable effective chiral recognition. By employing a structured screening protocol across different mobile phase modes followed by targeted optimization of the most promising conditions, researchers can efficiently develop robust, reliable, and transferable methods for the critical task of determining the enantiomeric purity of 2-Cyclopentylazepane and its derivatives.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC, NIH. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical L. Redalyc. Available at: [Link]

  • HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. Springer Protocols. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC, NIH. Available at: [Link]

  • New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. MDPI. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. ResearchGate. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

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  • Chiral Separation Techniques. Chemist Library. Available at: [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. Available at: [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. PMC, NIH. Available at: [Link]

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Comparative

Validating the Structural Integrity of 2-Cyclopentylazepane HCl via X-ray Crystallography

Executive Summary: The Azepane Conformation Challenge In the development of neuroactive agents and protease inhibitors, the azepane (hexamethyleneimine) scaffold presents a unique structural challenge. Unlike the rigid p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azepane Conformation Challenge

In the development of neuroactive agents and protease inhibitors, the azepane (hexamethyleneimine) scaffold presents a unique structural challenge. Unlike the rigid piperidine or pyrrolidine rings, the seven-membered azepane ring is conformationally mobile, capable of traversing low-energy barriers between chair, twist-chair, boat, and twist-boat forms.

When a bulky substituent like a cyclopentyl group is introduced at the C2 position, determining the precise stereochemical outcome (R/S) and the preferred low-energy conformer becomes critical for structure-activity relationship (SAR) modeling.

This guide objectively compares the validation of 2-Cyclopentylazepane HCl using Single Crystal X-ray Diffraction (SC-XRD) against alternative spectroscopic methods. While NMR is indispensable for solution-state dynamics, we demonstrate why SC-XRD remains the non-negotiable "Gold Standard" for absolute structural certification of flexible amine salts.

Comparative Analysis: X-ray vs. NMR vs. MS

For a drug development professional, the choice of validation method dictates the confidence level in the molecular entity. The following table contrasts the performance of key analytical techniques specifically for flexible heterocycles like 2-Cyclopentylazepane HCl.

Table 1: Structural Validation Performance Matrix
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (1D/2D) Mass Spectrometry (HRMS)
Primary Output 3D Electron Density Map (Static)Chemical Shift / Coupling (Dynamic Average)Mass-to-Charge Ratio (m/z)
Stereochemistry Absolute Configuration (R vs. S) defined via anomalous scattering (Flack parameter).Relative stereochemistry only (via NOESY/ROESY); often ambiguous in flexible rings.None (unless coupled with chiral chromatography).
Conformational Insight Captures the specific low-energy solid-state conformer (Chair/Twist-Boat).Observe time-averaged conformation; rapid ring flipping blurs distinct signals.None.
Salt Stoichiometry Definitive. Visualizes the proton location on Nitrogen and the Cl⁻ counterion lattice position.Indirect. Chemical shift changes imply salt formation but cannot quantify lattice stoichiometry easily.Confirms parent ion mass; salt counterions often lost in ionization.
Sample Requirement Single crystal (0.1–0.3 mm).Solution (~5–10 mg).Trace amounts (<1 mg).
Limitation Requires a crystalline solid (the "Bottleneck").Signal overlap in aliphatic regions (1.4–1.8 ppm) where azepane and cyclopentyl protons coexist.Cannot distinguish isomers or conformers.

Expert Insight: In 2-Cyclopentylazepane, the aliphatic protons of the cyclopentyl ring and the azepane backbone overlap heavily in the 1.5–2.0 ppm range in


H NMR. Even with high-field (600 MHz) instruments, assigning the specific "pucker" of the ring is speculative. SC-XRD bypasses this by directly imaging the atomic positions. 

Technical Workflow: From Synthesis to Structure

To validate the integrity of 2-Cyclopentylazepane HCl, we employ a self-validating workflow that integrates synthesis, crystallization, and diffraction.

Diagram 1: Structural Validation Logic Flow

ValidationWorkflow cluster_analysis Analytical Phase Start Crude 2-Cyclopentylazepane SaltForm Salt Formation (HCl in Dioxane/Ether) Start->SaltForm Protonation Cryst Crystallization (Vapor Diffusion) SaltForm->Cryst Supersaturation Check Microscopy Check (Birefringence?) Cryst->Check XRD SC-XRD Data Collection (Mo or Cu Source, 100 K) Check->XRD Yes Fail Re-screen Solvents Check->Fail No (Amorphous/Oiling) Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement (Least Squares/SHELXL) Solve->Refine Result Validated Structure (CIF Output) Refine->Result Fail->Cryst Change Solvent System

Caption: Logical workflow for converting crude amine intermediate into a validated crystallographic model.

Detailed Experimental Protocols

The following protocols are designed to maximize the probability of obtaining diffraction-quality crystals for amine hydrochloride salts, which often tend to form hygroscopic needles or oils.

Phase 1: Salt Formation & Isolation

Objective: Convert the oily free base into a solid ionic lattice.

  • Dissolution: Dissolve 100 mg of 2-Cyclopentylazepane free base in 2 mL of anhydrous diethyl ether.

  • Acidification: Dropwise add 4M HCl in dioxane (1.1 equivalents) at 0°C.

    • Why? Using anhydrous acids prevents the inclusion of water, which can lead to hydrate formation or oiling out.

  • Precipitation: A white precipitate should form immediately. Filter under nitrogen and wash with cold ether.

  • Drying: Vacuum dry for 2 hours to remove excess HCl.

Phase 2: Crystallization (Vapor Diffusion Method)

Objective: Grow single crystals suitable for X-ray (approx. 0.2 x 0.2 x 0.2 mm). Note: Direct evaporation often yields clusters. Vapor diffusion is superior for controlled growth.

  • Inner Vial: Dissolve 10 mg of the HCl salt in 0.5 mL of Methanol (good solubility) in a small HPLC vial.

  • Outer Vessel: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether (anti-solvent).

  • Equilibration: Seal the outer jar tightly.

    • Mechanism: Ether vapor slowly diffuses into the methanol, gradually lowering the solubility of the salt and forcing nucleation at a slow, controlled rate.

  • Timeline: Leave undisturbed at 4°C for 3–7 days.

Phase 3: X-ray Data Collection & Refinement

Objective: Collect diffraction pattern and solve the phase problem.

  • Mounting: Select a block-like crystal under a polarizing microscope. Mount on a cryoloop using Paratone oil.

  • Temperature: Cool immediately to 100 K using a nitrogen stream.

    • Why? Cooling reduces thermal vibration (atomic displacement parameters), which is critical for resolving the flexible azepane ring carbons.

  • Source Selection:

    • Mo Kα (λ = 0.71073 Å): Standard for salts.

    • Cu Kα (λ = 1.54184 Å): Preferred if determination of Absolute Configuration (R/S) is required for light atom structures (using the anomalous signal of Chlorine).

  • Refinement Criteria:

    • R1 Value: Target < 5% for publication quality.

    • Hydrogen Atoms: H-atoms on carbons are placed geometrically. The H-atom on the Nitrogen (ammonium) should be located in the difference Fourier map to confirm the salt form.

Interpreting the Data: What to Look For

When reviewing the crystallographic report for 2-Cyclopentylazepane HCl, focus on these three structural metrics:

A. The Azepane Ring Conformation

The 7-membered ring will adopt a specific puckering mode to minimize transannular strain.

  • Twist-Chair (TC): Often the most stable for 2-substituted azepanes.

  • Check: Look at the torsion angles in the CIF file. A true chair has alternating signs; a boat has sequences of same-sign torsions.

B. The Chloride Interaction

In the crystal lattice, the Cl⁻ ion acts as a bridge.

  • Expectation: A strong Hydrogen Bond between the ammonium proton (N-H) and the Chloride ion (Cl⁻).

  • Distance: Typical N...Cl distances are 3.0 – 3.2 Å. If this bond is absent or the distance is >3.5 Å, the salt assignment is incorrect.

C. Absolute Configuration (Chirality)

For the 2-Cyclopentyl substituent, the C2 carbon is chiral.

  • Flack Parameter:

    • Value near 0.0 (e.g., 0.04 ± 0.05): Correct absolute structure assigned.

    • Value near 1.0: Inverted structure (wrong enantiomer).

    • Note: This requires high-quality data with significant anomalous scattering (usually requiring Cu radiation for Cl-containing organics).

Diagram 2: Conformational Landscape & Detection

Conformation Solution Solution State (NMR) Rapid Equilibrium Chair Chair Form Solution->Chair k1 Boat Twist-Boat Form Solution->Boat k2 Chair->Solution k-1 Crystal Solid State (X-ray) Frozen Conformer Chair->Crystal Crystallization Output Validated Geometry (Bond Angles/Lengths) Crystal->Output Single Definitive Model Lattice Lattice Energy Stabilization Lattice->Crystal Locks Structure

Caption: X-ray crystallography selects and freezes a single low-energy conformer from the dynamic equilibrium present in solution.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. Retrieved from

  • RSC Publishing. (2014). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. Retrieved from

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow PhD Thesis. (Detailed protocols on amine salt crystallization). Retrieved from

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from

  • PubChem. (2025).[3][4] Cyclopentamine Hydrochloride Structure and Properties. CID 92798.[4] Retrieved from

Sources

Validation

Establishing Purity Standards for 2-Cyclopentylazepane Hydrochloride: A Comparative Analytical Guide

) Executive Summary & Compound Profile In the development of neuroactive ligands and peptidomimetics, 2-Cyclopentylazepane hydrochloride serves as a critical scaffold. Unlike simple commodity amines, this bicyclic system...

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary & Compound Profile

In the development of neuroactive ligands and peptidomimetics, 2-Cyclopentylazepane hydrochloride serves as a critical scaffold. Unlike simple commodity amines, this bicyclic system (a 7-membered azepane ring substituted with a 5-membered cyclopentyl ring) presents unique analytical challenges due to the conformational flexibility of the azepane ring and the hygroscopic nature of secondary amine hydrochloride salts.

This guide moves beyond basic pharmacopeial monographs to establish a rigorous "Gold Standard" for characterizing this specific New Chemical Entity (NCE). We compare the traditional Combustion Elemental Analysis (CHN) against the modern orthogonal approach of Quantitative NMR (qNMR) coupled with Ion Chromatography (IC) .

The Theoretical Standard

Before experimental validation, the theoretical baseline must be established based on the molecular formula


 (MW: 203.75  g/mol ).
ElementCountAtomic MassContributionTheoretical %
Carbon 1112.011132.1264.84%
Hydrogen 221.00822.1810.88%
Nitrogen 114.00714.016.87%
Chloride 135.4535.4517.40%

Method A: Classical Combustion Analysis (CHN) + Titration

The Industry Gold Standard for Bulk Purity

Combustion analysis remains the primary requirement for journal publication and regulatory filing (FDA/EMA) to prove bulk homogeneity. However, for 2-Cyclopentylazepane HCl, the hygroscopicity of the salt is the primary failure mode.

Experimental Protocol
  • Pre-Treatment (Critical):

    • The sample must be dried to constant weight.

    • Condition: Vacuum oven at 40°C, <5 mbar, over

      
       for 24 hours.
      
    • Validation: Perform TGA (Thermogravimetric Analysis). If weight loss >0.5% below 100°C, the sample is a hydrate or solvate, and theoretical values must be adjusted.

  • Combustion (CHN):

    • Instrument: Flash 2000 or Elementar Vario EL cube.

    • Oxidation: 950°C - 1050°C with Oxygen injection.

    • Carrier Gas: Helium.

    • Additive: Use Tungsten (VI) Oxide (

      
      )  as a combustion aid.
      
      • Causality: Secondary amines can form refractory nitrides.

        
         ensures complete oxidation of the azepane ring and prevents low Nitrogen recovery.
        
  • Chloride Determination (Potentiometric):

    • Dissolve 50 mg sample in 50 mL deionized water/HNO3.

    • Titrate with 0.01 N

      
       using a silver billet electrode.
      
    • Endpoint: Potentiometric inflection point.

Acceptance Criteria
  • Tolerance:

    
     absolute difference from theoretical values (Journal of Medicinal Chemistry standard).
    
  • Purity Calculation: If values deviate, calculate purity based on Nitrogen content (assuming C/H errors are due to solvent/water).

Method B: The Modern Orthogonal Approach (qNMR + IC)

The High-Specificity Alternative

While CHN proves bulk composition, it cannot distinguish between the target molecule and an isomer with the same formula. qNMR provides absolute purity quantification and structural specificity simultaneously.[1][2]

Experimental Protocol
  • Internal Standard Selection:

    • Maleic Acid (TraceCERT®): Ideal for amine salts.

    • Reasoning: Non-volatile, distinct singlet at

      
       6.3 ppm (does not overlap with azepane protons), and high purity (>99.9%).
      
  • Sample Preparation:

    • Weigh ~10 mg of 2-Cyclopentylazepane HCl (precision

      
       mg).
      
    • Weigh ~5 mg Maleic Acid (precision

      
       mg).
      
    • Dissolve in

      
       (Deuterium Oxide). Note: 
      
      
      
      exchanges the NH proton, simplifying the spectrum by removing the broad amine signal.
  • Acquisition Parameters (Bruker 400/600 MHz):

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (D1): 60 seconds.

      • Causality: Must be

        
         (longest relaxation time) to ensure full magnetization recovery for quantitative integration.
        
    • Scans: 16 or 32.

  • Ion Chromatography (for Counter-ion):

    • Column: Dionex IonPac AS11-HC.[3]

    • Eluent: KOH gradient.

    • Detection: Suppressed Conductivity.

    • Advantage:[1][4][5] Distinguishes Chloride from other halides (Bromide/Iodide) which titration cannot do easily.

qNMR Calculation


Where 

=Integral,

=Number of protons,

=Molar Mass,

=Weighed mass,

=Purity.[1][2][4][5][6]

Comparative Analysis: CHN vs. qNMR

The following table contrasts the two methodologies for this specific azepane scaffold.

FeatureMethod A: Combustion (CHN) + TitrationMethod B: qNMR + IC
Primary Output % Composition (Bulk)Absolute Purity % (Specific)
Sample Requirement High (~2-5 mg per run, triplicate req.)Low (<10 mg total, recoverable)
Specificity Low: Isomers & contaminants with similar C/N ratios pass.High: Distinguishes isomers and organic impurities.
Moisture Sensitivity Critical: 1% water causes failure.Robust: Water peak is ignored in

spectrum.
Counter-ion Check Non-specific (Total Halides).Specific (Cl vs Br vs Acetate).
Cost/Time Low cost, slow turnaround (external lab).High capital, instant results (in-house).

Decision Logic & Workflow

The following diagram illustrates the decision matrix for establishing the reference standard for 2-Cyclopentylazepane HCl.

AnalyticalWorkflow Start Synthesis: 2-Cyclopentylazepane HCl Drying Vacuum Drying (40°C, P2O5) Start->Drying TGA TGA Analysis (Volatiles Check) Drying->TGA Decision Is Volatile Content < 0.5%? TGA->Decision CHN Combustion Analysis (CHN) + Ag Titration Decision->CHN Yes (Dry) Recalc Recalculate as Monohydrate/Solvate Decision->Recalc No (>0.5%) PassCHN Values within +/- 0.4%? CHN->PassCHN qNMR 1H qNMR (D2O, Maleic Acid Std) + Ion Chromatography PassCHN->qNMR Ambiguous/Fail Valid VALIDATED REFERENCE STANDARD PassCHN->Valid Pass qNMR->Valid Purity > 98% Fail Re-purify (Recrystallization) qNMR->Fail Purity < 95% Recalc->CHN Adjusted Theory

Figure 1: Analytical workflow for validating the purity of amine hydrochloride salts. Note the critical TGA step to rule out hydration errors before combustion analysis.

References

  • International Council for Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[7][8][9][10] (1999). [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). [Link]

Sources

Comparative

Spectroscopic Validation of 2-Cyclopentylazepane Hydrochloride Salt Formation

Executive Summary In the development of azepane-based pharmacophores, particularly those targeting voltage-gated sodium channels (e.g., Nav1.7 inhibitors), the isolation of the intermediate 2-Cyclopentylazepane is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of azepane-based pharmacophores, particularly those targeting voltage-gated sodium channels (e.g., Nav1.7 inhibitors), the isolation of the intermediate 2-Cyclopentylazepane is a critical control point. While the free base offers synthetic versatility, it suffers from oxidative instability and poor aqueous solubility, complicating formulation and bioavailability.

This guide objectively compares the 2-Cyclopentylazepane Hydrochloride (HCl) salt against its free base and alternative salt forms (e.g., Tartrate). It provides a rigorous spectroscopic validation framework, establishing the HCl salt as the superior candidate for solid-state stability and providing the specific spectral markers required to confirm successful protonation.

Comparative Landscape: Why HCl?

The selection of the hydrochloride salt over the free base or weak organic acid salts (fumarate/tartrate) is driven by the specific basicity of the secondary azepane amine (


).
Table 1: Physicochemical Comparison of Forms
FeatureFree Base (2-Cyclopentylazepane) HCl Salt (Target Product) Tartrate/Fumarate (Alternatives)
Physical State Viscous Oil / Low-melting SolidCrystalline SolidCrystalline / Amorphous Mix
Hygroscopicity Low, but prone to oiling outModerate (manageable)High (often deliquescent)
Oxidative Stability Poor (N-oxide formation)Excellent (Lone pair sequestered)Good
Water Solubility

(Hydrophobic)


Atom Economy 100%High (Cl is light)Lower (Counter-ion is heavy)

Expert Insight: The HCl salt is preferred because the small chloride counter-ion allows for tighter crystal lattice packing compared to bulky organic counter-ions like tartrate. This results in a higher melting point and superior exclusion of moisture, critical for this hygroscopic secondary amine class.

Synthetic Pathway & Protocol

To validate the salt, one must first control the protonation stoichiometry. The following protocol ensures a mono-hydrochloride salt without excess acid entrapment.

Protocol: Controlled Salt Formation
  • Dissolution: Dissolve 10.0 g of 2-Cyclopentylazepane (Free Base) in 50 mL of anhydrous Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE). Note: MTBE is preferred for industrial scaling due to higher flash point.
    
  • Filtration: Filter the solution through a 0.45

    
     PTFE membrane to remove particulate impurities.
    
  • Acid Addition: Cool to 0°C. Dropwise add 1.05 equivalents of 2M HCl in

    
     (or 4M HCl in Dioxane) under 
    
    
    
    atmosphere.
    • Critical Control: Do not use aqueous HCl; water will trap in the lattice, forming a sticky gum rather than a precipitate.

  • Isolation: A white precipitate forms immediately. Stir for 30 minutes.

  • Purification: Filter under Argon. Wash cake

    
     with cold 
    
    
    
    . Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

Spectroscopic Validation Framework

Validation relies on proving three molecular changes:

  • Protonation: The nitrogen lone pair is bound (NMR/IR).

  • Stoichiometry: 1:1 ratio of Amine:Cl (Elemental Analysis/Titration).

  • Lattice Formation: Transformation from amorphous oil to crystalline solid (PXRD).

A. FT-IR Spectroscopy: The "Ammonium Envelope"

The most immediate confirmation of salt formation is the disappearance of the Bohlmann bands (C-H stretches adjacent to lone pairs) and the appearance of the ammonium band.

  • Free Base: Sharp weak band at

    
     (N-H stretch).
    
  • HCl Salt: Broad, intense "Ammonium Envelope" spanning

    
     . This is due to strong hydrogen bonding between the 
    
    
    
    and the
    
    
    ion.
  • Fingerprint Region: New deformation bands appear at

    
     (
    
    
    
    scissoring).
B. NMR Spectroscopy: Structural Proof

Protonation causes a significant downfield shift (deshielding) of the protons on the azepane ring adjacent to the nitrogen (


-protons) due to the inductive effect of the positive charge.

Table 2: Diagnostic 1H NMR Shifts (400 MHz,


) 
Proton PositionFree Base (

ppm)
HCl Salt (

ppm)
Shift (

)
Interpretation
N-H

(Broad, often invisible)

(Broad Singlet)

Formation of

species. Exchangeable with

.

-CH (Ring)

(Multiplet)

(Multiplet)

Inductive deshielding by cationic nitrogen.
Cyclopentyl-H1



Deshielding of the substituent attachment point.

13C NMR Validation: The


-carbons of the azepane ring (C2/C7) typically shift upfield (shielding) or slightly downfield depending on solvent effects, but the most reliable marker is the regularity of the baseline ; free bases often show broadened peaks due to slow nitrogen inversion, whereas the salt locks the conformation, sharpening the signals.
C. Powder X-Ray Diffraction (PXRD)
  • Result: The free base is an amorphous oil/gum (halo pattern).

  • Requirement: The HCl salt must show sharp, distinct Bragg peaks (e.g.,

    
    ) indicating a supramolecular ordered lattice.
    

Visualizing the Validation Workflow

The following diagram outlines the logical decision tree for validating the salt formation, ensuring no false positives (e.g., trapped solvent masquerading as salt).

ValidationWorkflow Start Crude Reaction Product (Precipitate) Step1 1. Solvent Removal (High Vac, 40°C) Start->Step1 Check1 Is it a Solid? Step1->Check1 Fail1 Oil/Gum: Solvent Trapped or Hygroscopic Failure Check1->Fail1 No Step2 2. FT-IR Analysis Check1->Step2 Yes Check2 Ammonium Envelope? (2400-3000 cm⁻¹) Step2->Check2 Check2->Fail1 No (Free Base detected) Step3 3. 1H NMR (DMSO-d6) Check2->Step3 Yes Check3 Alpha-H Shift > 0.4ppm? NH2+ Signal Present? Step3->Check3 Check3->Fail1 No (Wrong Salt/Mix) Step4 4. Silver Nitrate Test (Qualitative Cl- check) Check3->Step4 Yes Success VALIDATED HCl SALT Step4->Success Positive Precipitate

Caption: Figure 1. Step-by-step decision matrix for confirming the successful conversion of 2-Cyclopentylazepane free base to its Hydrochloride salt.

Mechanistic Logic: The Inductive Shift

To understand the NMR data, one must visualize the electron density changes. The protonation of the nitrogen creates a positive center that pulls electron density away from the adjacent C-H bonds, "deshielding" them from the magnetic field, causing the downfield shift.

ChemicalShift N_Base Free Amine (N:) Lone Pair Available Alpha_Base Alpha-Protons Shielded (2.7 ppm) N_Base->Alpha_Base High e- Density N_Salt Ammonium (N-H2+) Positive Charge N_Base->N_Salt Protonation HCl + HCl HCl->N_Salt Alpha_Salt Alpha-Protons Deshielded (3.3 ppm) N_Salt->Alpha_Salt Pulls e- Density Effect Inductive Effect (-I Effect) Effect->N_Salt

Caption: Figure 2. Mechanistic visualization of the Inductive Effect (-I) causing the diagnostic NMR shift in the azepane ring.

Conclusion

For 2-Cyclopentylazepane, the Hydrochloride salt is the validated standard for isolation. It offers superior oxidative stability compared to the free base and better crystallinity than tartrate alternatives. Validation is achieved only when both the IR Ammonium envelope (


) and the NMR 

-proton downfield shift (

) are observed.

References

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and physicochemical properties).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for IR and NMR shifts of amine salts).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. (Methodology for salt screening).

  • Reich, H. J. (2025). "Proton NMR Data." University of Wisconsin-Madison Chemistry. (Reference for chemical shift prediction of ammonium species).

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-Cyclopentylazepane Hydrochloride: Ensuring Safety and Compliance

The cornerstone of compliant chemical waste disposal in the United States is the Resource Conservation and Recovery Act (RCRA), which gives the EPA the authority to control hazardous waste from its creation to its ultima...

Author: BenchChem Technical Support Team. Date: February 2026

The cornerstone of compliant chemical waste disposal in the United States is the Resource Conservation and Recovery Act (RCRA), which gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal—a concept known as "cradle-to-grave" management.[1] Therefore, the first and most critical step in the disposal of any chemical, including 2-Cyclopentylazepane hydrochloride, is to determine whether it qualifies as hazardous waste.

Part 1: Hazardous Waste Determination

A hazardous waste determination is the responsibility of the waste generator. This process involves assessing whether the chemical waste exhibits any of the characteristics of hazardous waste or if it is specifically listed as such in federal or state regulations.

1.1. Review of Available Data: While a specific SDS is not available, review any internal data or information from the supplier regarding the toxicological and ecotoxicological properties of 2-Cyclopentylazepane hydrochloride. The molecular structure (a cyclic amine hydrochloride) suggests it may have properties that require careful handling and disposal.

1.2. Characteristic Hazardous Waste: The EPA defines four characteristics of hazardous waste:

  • Ignitability: The ability to catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The potential to explode or react violently.

  • Toxicity: The presence of certain toxic chemicals that can leach out of the waste.

Based on the general properties of similar chemical structures, 2-Cyclopentylazepane hydrochloride is unlikely to be ignitable or reactive under normal conditions. As a hydrochloride salt, it could be corrosive if in a concentrated solution. A toxicity characteristic leaching procedure (TCLP) would be required for a definitive toxicity assessment, which is often not feasible for small research quantities. However, it is prudent to handle all novel or under-characterized compounds as potentially toxic.

1.3. Listed Hazardous Waste: The EPA maintains lists of specific chemical wastes that are automatically considered hazardous. These are categorized as F-listed (wastes from common manufacturing and industrial processes), K-listed (wastes from specific industries), P-listed (acutely toxic commercial chemical products), and U-listed (toxic commercial chemical products).[2] It is unlikely that 2-Cyclopentylazepane hydrochloride would be on these lists unless it is a component of a listed commercial product.

Given the lack of specific data, a conservative approach is to manage 2-Cyclopentylazepane hydrochloride waste as hazardous until a formal determination can be made by your institution's Environmental Health and Safety (EHS) department.

Part 2: Step-by-Step Disposal Protocol for 2-Cyclopentylazepane Hydrochloride Waste

The following protocol assumes the waste is being managed as hazardous.

2.1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This is a critical step to prevent personal exposure.

  • Gloves: Nitrile gloves are a standard for handling most chemicals. For prolonged contact or when handling concentrated solutions, consider heavier-duty gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If handling the powdered form and there is a risk of generating dust, a NIOSH-approved respirator may be necessary. All handling of the solid should ideally be done in a chemical fume hood.

2.2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3]

  • Do not mix 2-Cyclopentylazepane hydrochloride waste with other incompatible waste streams. For example, keep it separate from strong oxidizing agents.

  • Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste (e.g., solutions containing the compound).

2.3. Containerization: The choice of waste container is vital for safe storage and transport.

  • Use a container that is compatible with the waste. For 2-Cyclopentylazepane hydrochloride, a high-density polyethylene (HDPE) or glass container is suitable.

  • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[4]

  • Never overfill a waste container; leave at least 10% of headspace to allow for expansion.

2.4. Labeling: Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Label the waste container with the words "Hazardous Waste."[4]

  • Clearly list all the contents of the container, including "2-Cyclopentylazepane hydrochloride" and any solvents or other chemicals present, with their approximate concentrations. Do not use chemical formulas or abbreviations.[4]

  • Indicate the date when waste was first added to the container (the accumulation start date).

2.5. On-Site Accumulation: Regulations for on-site storage of hazardous waste depend on the generator's status (Conditionally Exempt Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator).

  • Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[4]

  • The waste container must be kept closed at all times except when adding waste.[4]

2.6. Disposal:

  • Sewer Disposal is Prohibited: Never dispose of pharmaceutical or hazardous chemical waste down the drain.[2] This is to prevent the contamination of waterways.

  • Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary resource for waste disposal. They will have established procedures for the collection of hazardous waste from laboratories.

  • Licensed Waste Hauler: The EHS department will arrange for a licensed hazardous waste disposal company to transport the waste to a permitted treatment, storage, and disposal facility (TSDF). Incineration is a common and effective method for the disposal of pharmaceutical and chemical waste.[5]

Disposal of Non-Hazardous Waste

If a thorough hazardous waste determination concludes that the 2-Cyclopentylazepane hydrochloride waste is non-hazardous, it still requires responsible disposal.[6][7] Non-hazardous pharmaceutical waste should not be disposed of in the regular trash, as it can still have negative environmental impacts.[6] It should be collected in a designated non-hazardous pharmaceutical waste container (often a blue or white bin) for incineration.[5]

Summary of Disposal Procedures

Step Action Rationale
1. Waste Determination Consult your EHS department to determine if the waste is hazardous under RCRA.Compliance & Safety: This is a legal requirement and ensures the waste is managed appropriately.
2. Wear PPE Use gloves, eye protection, and a lab coat. Use respiratory protection if needed.Personal Safety: Prevents exposure to potentially harmful chemicals.
3. Segregate Waste Collect 2-Cyclopentylazepane hydrochloride waste separately from other chemical waste.Prevent Reactions: Avoids dangerous chemical reactions in the waste container.
4. Use Proper Containers Use a compatible, leak-proof container with a secure lid.Containment: Prevents spills and leaks during storage and transport.
5. Label Clearly Label the container with "Hazardous Waste" and list all contents and concentrations.Communication & Safety: Informs handlers of the container's contents and associated hazards.
6. Store Safely Accumulate waste in a designated Satellite Accumulation Area, keeping the container closed.Compliance & Safety: Adheres to EPA regulations for on-site waste accumulation.
7. Arrange for Pickup Contact your EHS department for waste collection.Proper Disposal: Ensures the waste is handled by trained professionals and sent to a permitted facility.
8. No Sewer Disposal Never pour chemical or pharmaceutical waste down the drain.Environmental Protection: Prevents contamination of water systems.

Decision-Making Workflow for Disposal

A Start: 2-Cyclopentylazepane hydrochloride Waste Generated B Perform Hazardous Waste Determination (Consult EHS) A->B C Is the waste Hazardous? B->C D Manage as Hazardous Waste C->D  Yes E Manage as Non-Hazardous Pharmaceutical Waste C->E  No F Wear Appropriate PPE D->F L Use Designated Non-Hazardous Pharma Waste Container (Blue/White Bin) E->L G Segregate from Incompatible Waste F->G H Use Labeled, Compatible, and Closed Containers G->H I Store in Satellite Accumulation Area H->I J Contact EHS for Pickup by Licensed Hauler I->J K Incineration at a Permitted TSDF J->K M Contact EHS/Waste Vendor for Pickup L->M N Incineration at an Approved Facility M->N

Caption: Disposal decision workflow for 2-Cyclopentylazepane hydrochloride.

Conclusion

The responsible disposal of 2-Cyclopentylazepane hydrochloride, like all laboratory chemicals, is a process that demands diligence, a thorough understanding of the regulatory landscape, and a commitment to safety. By following the principles of hazardous waste determination, proper segregation, containerization, and labeling, and by working closely with your institution's Environmental Health and Safety department, you can ensure that your research advances scientific knowledge without compromising the safety of your colleagues or the integrity of the environment.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved February 20, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 20, 2026, from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved February 20, 2026, from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved February 20, 2026, from [Link]

  • Non-hazardous Pharmaceutical Waste Disposal. (2023, March 20). TriHaz Solutions. Retrieved February 20, 2026, from [Link]

  • Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. (2025, September 22). ASMAI. Retrieved February 20, 2026, from [Link]

  • Laboratory waste. (2025, May 28). Karolinska Institutet Staff Portal. Retrieved February 20, 2026, from [Link]

  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health. Retrieved February 20, 2026, from [Link]

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Sources

Handling

Personal protective equipment for handling 2-Cyclopentylazepane hydrochloride

Topic: Personal Protective Equipment & Handling Guide for 2-Cyclopentylazepane Hydrochloride Content Type: Operational Safety & Logistics Manual Executive Summary: The "Unknown Potency" Protocol To: Research Scientists &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 2-Cyclopentylazepane Hydrochloride Content Type: Operational Safety & Logistics Manual

Executive Summary: The "Unknown Potency" Protocol

To: Research Scientists & EHS Officers From: Senior Application Scientist, Chemical Safety Division

You are handling 2-Cyclopentylazepane hydrochloride , a secondary amine salt featuring a seven-membered nitrogen heterocycle (azepane) substituted with a lipophilic cyclopentyl group. While specific toxicological data for this exact catalog item may be sparse in public registries, its structure dictates its safety profile.

The Scientific Reality:

  • Structural Activity: The azepane ring is a core pharmacophore in numerous CNS-active drugs (e.g., certain antagonists). The addition of a cyclopentyl group increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration.

  • Chemical Reactivity: As a hydrochloride salt, it is likely hygroscopic and will generate hydrochloric acid upon contact with mucosal moisture (eyes, lungs).

  • The Risk: Treat this substance as a High-Potency Pharmaceutical Intermediate (HPPI) until proven otherwise. Do not rely solely on the lack of a "Danger" symbol on a generic label.

Risk Assessment & Hazard Identification (SAR Analysis)

Before selecting PPE, we must define the enemy. Based on Structure-Activity Relationships (SAR) of analogous azepanes:

Hazard CategoryLikely ClassificationMechanism of Action
Acute Toxicity Category 3 or 4 (Oral/Inhalation) Azepane derivatives often exhibit CNS depressant or stimulant effects.
Skin/Eye Corrosion Category 2A (Irritant) to 1B (Corrosive) The free amine is corrosive. The HCl salt is an irritant that becomes corrosive upon hydrolysis in sweat or tears.
Sensitization Possible Skin Sensitizer Reactive secondary amines can haptenize proteins, leading to allergic dermatitis.
Physical State Solid (Powder/Crystal) Primary risk is inhalation of airborne dust during weighing.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard lab coats are insufficient for lipophilic amine salts in solution. We employ a "Barrier & Ventilation" strategy.

A. Hand Protection (The "Breakthrough" Rule)
  • Solid Handling: Nitrile (Double-gloved).

    • Why: Nitrile offers excellent physical resistance to solids. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.

  • Solution Handling (DCM/Chloroform): Silver Shield® (Laminate) or Viton®.

    • Why: If you dissolve this compound in halogenated solvents (common for amine salts), standard nitrile degrades in <5 minutes. The dissolved lipophilic amine can then rapidly penetrate the skin.

B. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Outside Hood): N95 or P100 Particulate Respirator.

    • Why: The HCl salt is likely a fine dust. Inhalation causes immediate hydrolysis to HCl in the lungs, leading to chemical pneumonitis.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Not safety glasses).

    • Why: Safety glasses allow dust entry from the side. Amine salt dust in the eye is excruciating and damaging.

  • Body: Tyvek® Lab Coat or Apron (over cotton lab coat).

    • Why: Cotton absorbs liquids and holds them against the skin. Tyvek provides a non-porous buffer.

Visualizing the Safety Hierarchy

The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE.

HierarchyOfControls Hazard Hazard: 2-Cyclopentylazepane HCl (Dust & CNS Potency) Hood Engineering Control: Fume Hood (Sash < 18") Hazard->Hood Primary Barrier Weighing Critical Step: Weighing/Transfer Hood->Weighing PPE_Solid PPE (Solid): Nitrile Gloves x2 + Goggles + N95 Weighing->PPE_Solid Handling Powder PPE_Liquid PPE (Solution): Laminate Gloves + Goggles + Lab Coat Weighing->PPE_Liquid Handling Solution Safe Safe Operation PPE_Solid->Safe PPE_Liquid->Safe

Caption: Operational logic flow ensuring redundant barriers between the operator and the amine salt.

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing (The Critical Moment)

The highest risk of exposure occurs when the solid is static-charged and airborne.

  • Preparation: Place an analytical balance inside the fume hood. If the balance cannot be moved, use a "powder funnel" and tare the vial, not the spatula.

  • Static Control: Use an ionizing fan or anti-static gun if available. Amine salts are notoriously static-prone and will "jump" off spatulas.

  • Transfer: Never transfer the solid into an open vessel on an open bench.

  • Decontamination: Immediately wipe down the balance area with a wet paper towel (water solubilizes the salt) followed by ethanol.

Protocol B: Dissolution & Reaction
  • Exotherm Check: When adding this HCl salt to a basic solution (e.g., NaOH or TEA), expect a mild exotherm as the free amine is liberated.

  • Venting: Do not cap the vessel immediately if neutralizing; pressure buildup from heat can cause splashes.

Emergency Response & Spill Management

Scenario: 500mg Bottle Drop (Powder Spill)

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95/P100 respirator, double nitrile gloves, and goggles.

  • Contain: Do not dry sweep (creates dust). Cover the spill with a wet paper towel (water) or an oil-absorbent pad.

  • Neutralize: Wipe the area with a dilute sodium bicarbonate solution. This converts the acidic HCl salt to the free amine (oily) and neutralizes the acid.

  • Clean: Clean the oily residue with ethanol.

SpillResponse Spill Spill Occurs Isolate 1. Isolate Area (Prevent Inhalation) Spill->Isolate PPE 2. Don PPE (Resp + Goggles) Isolate->PPE WetMethod 3. Wet Wipe/Absorb (NO Dry Sweeping) PPE->WetMethod Disposal 4. Bag as HazWaste WetMethod->Disposal

Caption: Workflow for safely managing a solid amine salt spill without generating hazardous dust.

Disposal & Environmental Compliance

Crucial Rule: This molecule contains 11 carbons. It is Lipophilic . Verdict: ZERO DISCHARGE to sewer/drain.

Waste StreamInstructions
Solid Waste Dispose of contaminated gloves, paper towels, and weighing boats in a sealed hazardous waste bag labeled "Toxic Solid - Amine Salt."
Aqueous Waste Even if dissolved in water, it must go to "Aqueous Hazardous Waste." Do not pour down the sink. It will bioconcentrate in aquatic life.
Organic Waste If dissolved in DCM/Methanol, segregate into "Halogenated" or "Non-Halogenated" solvent waste accordingly.

References

  • PubChem. Azepane | C6H13N | CID 8119 - Safety and Hazards. National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]

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